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  • Product: 3-Methoxy-piperidin-4-one hydrochloride
  • CAS: 1220040-18-5

Core Science & Biosynthesis

Foundational

The Strategic Utility of N-Boc-3-Piperidone in Modern Drug Discovery: A Technical Guide

Introduction: The Piperidine Scaffold and the Rise of Versatile Intermediates The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold and the Rise of Versatile Intermediates

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. However, the synthesis of complex, highly substituted piperidines requires robust, well-characterized, and versatile starting materials. N-Boc-3-piperidone has emerged as a cornerstone intermediate for this purpose. Its strategic placement of a ketone functionality at the 3-position, combined with the stable and easily removable tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, provides chemists with a reliable platform for elaborate synthetic transformations.[3]

This guide provides an in-depth technical overview of N-Boc-3-piperidone, focusing on its synthesis, characterization, and strategic application in the development of advanced pharmaceutical agents. The protocols and insights presented herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate in their synthetic campaigns.

I. Synthesis of N-Boc-3-Piperidone: A Comparative Analysis of Routes

The efficient synthesis of N-Boc-3-piperidone is critical for its widespread use. Several routes have been developed, each with distinct advantages and considerations. The most common strategies begin from either 3-hydroxypiperidine or by modifying a pre-formed piperidine ring. A prevalent and scalable method involves the oxidation of N-Boc-3-hydroxypiperidine.[4]

Core Synthetic Workflow: From 3-Hydroxypyridine to N-Boc-3-Piperidone

A validated and efficient pathway involves a four-step sequence starting from commercially available 3-hydroxypyridine. This method is advantageous due to its relatively short route and amenability to large-scale production.[4]

Step 1: Quaternization of 3-Hydroxypyridine The synthesis begins by activating the pyridine ring towards reduction. This is achieved by reacting 3-hydroxypyridine with benzyl bromide to form the N-benzyl-3-hydroxypyridinium quaternary ammonium salt. This step enhances the electrophilicity of the ring, making it susceptible to hydride reduction.

Step 2: Reduction to N-Benzyl-3-hydroxypiperidine The pyridinium salt is then reduced, typically using sodium borohydride. This reaction proceeds readily to yield the saturated piperidine ring system, N-benzyl-3-hydroxypiperidine.

Step 3: N-Debenzylation and Boc Protection The benzyl group, having served its purpose as an activating group, is removed. This is efficiently accomplished via catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. The resulting secondary amine is unstable and is therefore protected in the same pot by reaction with di-tert-butyl dicarbonate (Boc)₂O to yield the stable intermediate, N-Boc-3-hydroxypiperidine.[3]

Step 4: Oxidation to N-Boc-3-Piperidone The final step is the oxidation of the secondary alcohol to the target ketone. A common and effective method is the Swern oxidation, which utilizes a mixture of dimethyl sulfoxide (DMSO) and oxalyl chloride.[4] This mild oxidation protocol is highly efficient and minimizes over-oxidation or side reactions.

Below is a diagrammatic representation of this synthetic workflow.

G cluster_0 Synthesis of N-Boc-3-Piperidone A 3-Hydroxypyridine B N-Benzyl-3-hydroxypyridinium quaternary salt A->B  Benzyl Bromide C N-Benzyl-3-hydroxypiperidine B->C  NaBH4 (Reduction) D N-Boc-3-hydroxypiperidine C->D  1. H2, Pd/C  2. (Boc)2O (Protection) E N-Boc-3-piperidone D->E  DMSO, Oxalyl Chloride  (Swern Oxidation)

Caption: Synthetic workflow for N-Boc-3-piperidone.

Experimental Protocol: A Self-Validating System

The following protocol is adapted from established methods and provides a reliable procedure for the synthesis of N-Boc-3-piperidone.[3][4]

Materials:

  • N-Boc-3-hydroxypiperidine

  • Anhydrous Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous DMSO (2.2 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to -78 °C using an acetone/dry ice bath.

  • Oxalyl Chloride Addition: Add oxalyl chloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -65 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Dissolve N-Boc-3-hydroxypiperidine (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, again keeping the temperature below -65 °C. Stir for 30 minutes at -78 °C.

  • Quenching: Add triethylamine (5.0 equivalents) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1 hour.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3-piperidone as a clear oil or low-melting solid.[3]

Trustworthiness through Causality: The choice of Swern oxidation conditions is deliberate. The low temperature (-78 °C) is crucial to control the reactivity of the oxalyl chloride and prevent decomposition of the activated DMSO intermediate. Triethylamine acts as a non-nucleophilic base to facilitate the final elimination step, regenerating DMSO and producing the ketone without introducing competing side reactions.

II. Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of N-Boc-3-piperidone before its use in subsequent reactions.

PropertyValueReference
Molecular Formula C₁₀H₁₇NO₃[3]
Molecular Weight 199.25 g/mol [3]
Appearance Clear colorless oil or white/off-white solid[3]
Melting Point 35-40 °C[3]
Solubility Soluble in DCM, EtOAc, THF, MeOH. Insoluble in water.[3]
Storage Conditions 2-8 °C[3]
Spectroscopic Data Interpretation

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is a key identifier. The characteristic signals are:

  • δ 4.04 (s, 2H): Protons on the carbon adjacent to the nitrogen and the ketone (C2-H).

  • δ 3.59 (t, J = 6.1 Hz, 2H): Protons on the carbon adjacent to the nitrogen (C6-H).

  • δ 2.47 (t, J = 6.7 Hz, 2H): Protons on the carbon adjacent to the ketone (C4-H).

  • δ 1.98 (m, 2H): Protons on the C5 carbon.

  • δ 1.47 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.[3]

The simplicity of the spectrum (e.g., a singlet for the C2 protons) is due to conformational averaging and the symmetry of the molecule on the NMR timescale.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

  • ~1730 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the ketone.

  • ~1690 cm⁻¹: A strong absorption band for the C=O stretch of the carbamate (Boc group).

  • ~2850-2980 cm⁻¹: C-H stretching vibrations from the aliphatic ring and the Boc group.

III. Strategic Application in Drug Development: The Gateway to Complex Scaffolds

N-Boc-3-piperidone is not an active pharmaceutical ingredient itself but a critical precursor. Its ketone functionality is a versatile handle for introducing molecular complexity and chirality. A prime example of its strategic utility is in the synthesis of potent and selective kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[5][6]

Case Study: Synthesis of AKT Inhibitor Scaffolds

Many advanced AKT inhibitors, such as AZD5363, feature a complex substituted piperidine ring that is crucial for binding to the kinase active site and achieving high potency and selectivity.[5][7][8] While the exact starting material for every inhibitor varies, N-Boc-3-piperidone represents a key starting point for creating similarly substituted piperidine cores.

The general workflow involves leveraging the ketone at the 3-position for further functionalization, followed by deprotection of the Boc group to allow for coupling with the core heterocyclic scaffold of the inhibitor.

G cluster_1 Synthetic Strategy for Piperidine-Containing APIs Start N-Boc-3-Piperidone Step1 Functionalization at C3 (e.g., Reductive Amination, Grignard) Start->Step1 Step2 N-Boc-3-Substituted Piperidine Step1->Step2 Step3 Boc Deprotection (HCl/Dioxane or TFA) Step2->Step3 Step4 3-Substituted Piperidine Salt Step3->Step4 Step5 Coupling Reaction (e.g., SNAr with Heterocycle) Step4->Step5 End Complex Piperidine-Containing Active Pharmaceutical Ingredient (API) Step5->End

Caption: General synthetic strategy utilizing N-Boc-3-piperidone.

Protocol: Boc Deprotection to Unveil the Reactive Amine

The removal of the Boc group is a fundamental step to enable further chemistry at the nitrogen atom. Acid-mediated deprotection is the most common and reliable method.

Expertise & Causality: The choice of acid is critical. Trifluoroacetic acid (TFA) in DCM is highly effective but can be harsh. A milder and often preferred method for substrates sensitive to strong acid is using a solution of hydrogen chloride (HCl) in an ethereal solvent like 1,4-dioxane.[9][10] This reagent is commercially available (e.g., 4M HCl in dioxane) and typically provides clean, efficient deprotection at room temperature, precipitating the resulting piperidine hydrochloride salt, which simplifies isolation.

Procedure (HCl in Dioxane):

  • Dissolution: Dissolve the N-Boc-3-substituted piperidine (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Acid Addition: Add 4M HCl in dioxane (typically 3-5 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is often complete within 1-4 hours.[10]

  • Isolation: If a precipitate (the hydrochloride salt) forms, it can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether), and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt, which is often used directly in the next step without further purification.[11][12]

IV. Conclusion

3-Methoxy-piperidin-4-one hydrochloride, the initially requested compound, serves as a valuable conceptual template for a class of substituted piperidones that are of high interest in medicinal chemistry. However, its limited public documentation makes a detailed technical guide challenging. In contrast, N-Boc-3-piperidone is a well-characterized, synthetically accessible, and strategically vital intermediate that serves a similar and arguably more fundamental role in the synthesis of complex drug candidates. By understanding the synthesis, characterization, and strategic deployment of N-Boc-3-piperidone, researchers and drug development professionals are well-equipped to construct the sophisticated piperidine-containing molecules that are essential for tackling challenging biological targets and advancing the next generation of therapeutics.

References

  • Butkevičius, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3324. Available from: [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc Deprotection - HCl. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved February 27, 2026, from [Link]

  • Nanjan, M. J., et al. (2012). Synthesis and Biological Evaluation of some Substituted 4-Piperidones. International Journal of ChemTech Research, 4(2), 532-538. Available from: [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available from: [Link]

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Liu, Y., et al. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 28(15), 2555-2559. Available from: [Link]

  • Kelly, C. B., et al. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 27(5), 946-953. Available from: [Link]

  • Forgács, A., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(23), 7244. Available from: [Link]

  • MDPI. (2024). Discovery of Marine-Inspired Guanidine-Based PDE4 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease. Marine Drugs. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved February 27, 2026, from [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available from: [Link]

  • Google Patents. (n.d.). US9879017B2 - Processes for the preparation of AZD5363 and intermediate used therein.
  • ResearchGate. (n.d.). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). WO2015181532A1 - Processes for the preparation of azd5363 and novel intermediate used therein.
  • Pillay, M. K., & Fazal Mohamed, M. I. (1995). Conformational studies on some 3-chloro-2,6-diaryl-piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 34B, 50-53. Available from: [Link]

  • Mirza-Aghazadeh-Attari, M., et al. (2021). Bioactive PI3-kinase/Akt/mTOR Inhibitors in Targeted Lung Cancer Therapy. Advanced Pharmaceutical Bulletin, 11(4), 637-650. Available from: [Link]

  • Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(4), 1535-1548. Available from: [Link]

Sources

Exploratory

Technical Profile: 3-Methoxy-4-piperidone Hydrochloride

This guide provides a comprehensive technical profile of 3-Methoxy-4-piperidone Hydrochloride , a specialized heterocyclic building block used in the synthesis of gastroprokinetic agents (e.g., Cisapride) and novel medic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical profile of 3-Methoxy-4-piperidone Hydrochloride , a specialized heterocyclic building block used in the synthesis of gastroprokinetic agents (e.g., Cisapride) and novel medicinal chemistry scaffolds.

Chemical Identity & Core Data

This section establishes the definitive chemical identifiers for the molecule, distinguishing between the stable hydrochloride salt and the free base.

Property Data
Chemical Name 3-Methoxypiperidin-4-one hydrochloride
CAS Number (HCl Salt) 1220040-18-5
CAS Number (Free Base) 1220039-57-5
Molecular Formula C₆H₁₁NO₂ · HCl
Molecular Weight 165.62 g/mol
SMILES COC1CNCCC1=O.Cl
Appearance White to off-white hygroscopic crystalline powder
Solubility Soluble in water, methanol, DMSO; insoluble in non-polar solvents (hexane, ether).
Structural Significance

The 3-methoxy-4-piperidone scaffold features a


-amino ketone  motif with an 

-methoxy substituent. This substitution pattern introduces:
  • Stereoelectronic Effects: The methoxy group at C3 influences the conformation of the piperidine ring, typically favoring an axial or equatorial orientation depending on solvent polarity and N-substitution, which directs the stereoselectivity of subsequent reactions (e.g., reductive amination).

  • Reactivity: The C4 ketone is highly reactive toward nucleophiles, while the C3 methoxy group prevents simple enolization patterns observed in unsubstituted 4-piperidones, reducing the risk of dimerization.

Synthesis & Manufacturing Pathways

The synthesis of 3-methoxy-4-piperidone HCl is rarely performed directly from acyclic precursors due to the instability of the free secondary amine. The standard industrial and laboratory protocol involves the synthesis of an N-protected intermediate (typically N-Benzyl or N-Boc), followed by functionalization and deprotection.

Core Synthetic Pathway (N-Benzyl Route)

This route is favored for scale-up due to the stability of the benzyl group during the harsh conditions required for


-alkoxylation.

Step 1: Formation of Enol Ether (or Ketalization) N-Benzyl-4-piperidone is converted to its dimethyl ketal or enol ether to activate the C3 position.

Step 2:


-Bromination & Methoxylation 
The activated intermediate undergoes bromination at C3, followed by nucleophilic displacement with sodium methoxide (NaOMe) in methanol. This yields N-benzyl-3,4,4-trimethoxypiperidine  (a ketal intermediate).

Step 3: Hydrolysis & Deprotection Acidic hydrolysis restores the C4 ketone. Finally, catalytic hydrogenolysis (H₂/Pd-C) removes the benzyl group in the presence of HCl to yield the target hydrochloride salt.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from starting material to the final HCl salt.

SynthesisPath Start N-Benzyl-4-piperidone Inter1 Enol Ether / Ketal Formation Start->Inter1 MeOH, H+ Inter2 3-Bromo Intermediate Inter1->Inter2 Br2, AcOH Inter3 N-Benzyl-3-methoxy-4-piperidone Inter2->Inter3 NaOMe, MeOH (Nucleophilic Sub.) Final 3-Methoxy-4-piperidone HCl (CAS 1220040-18-5) Inter3->Final 1. H2, Pd/C 2. HCl/Dioxane

Figure 1: Step-wise synthesis of 3-Methoxy-4-piperidone HCl via the N-Benzyl protected route.

Experimental Protocol: Deprotection of N-Boc Precursor

For research laboratories, the most reliable method to generate fresh 3-methoxy-4-piperidone HCl is the deprotection of the commercially available N-Boc-3-methoxy-4-piperidone .

Rationale: The free base is prone to self-condensation. Generating the HCl salt in situ or immediately before use ensures high purity.

Materials
  • Precursor: N-Boc-3-methoxy-4-piperidone (1.0 eq)

  • Reagent: 4M HCl in Dioxane (5.0 eq)

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • Atmosphere: Nitrogen (N₂) or Argon

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g of N-Boc-3-methoxy-4-piperidone in 10 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0°C (ice bath). Dropwise add 5.5 mL of 4M HCl in Dioxane (approx. 5 equivalents) over 10 minutes.

    • Observation: Fumes of HCl may evolve; ensure proper ventilation. A precipitate may begin to form.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (high R_f) should disappear.

  • Isolation:

    • Dilute the reaction mixture with 20 mL of Diethyl Ether to complete precipitation.

    • Filter the white solid under an inert atmosphere (nitrogen blanket) to prevent moisture absorption.

    • Wash the filter cake with cold ether (2 x 10 mL).

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 12 hours.

    • Yield: Typically >90% quantitative yield.

    • Storage: Store at -20°C under argon.

Applications in Drug Development[1][2]

A. Cisapride and Gastroprokinetic Agents

Historically, the N-substituted derivative of 3-methoxy-4-piperidone was a critical intermediate in the synthesis of Cisapride (Propulsid). The synthesis involves the reductive amination of 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidone with benzylamine, followed by stereoselective reduction to the cis-isomer.

  • Mechanism: The C3-methoxy group directs the hydride attack on the resulting imine, favoring the formation of the cis-3-methoxy-4-amino diastereomer, which is essential for biological activity.

B. Scaffold for Novel Therapeutics

In modern medicinal chemistry, this scaffold is utilized to create diversity at the C4 position via:

  • Reductive Amination: Reaction with primary/secondary amines to generate 3-methoxy-4-aminopiperidines (kinase inhibitor scaffolds).

  • Spirocycle Formation: Strecker reaction or Bucherer-Bergs reaction at the ketone to form spiro-hydantoins.

  • Library Generation: The secondary amine (N1) can be functionalized with aryl halides (Buchwald-Hartwig) or sulfonyl chlorides to tune lipophilicity.

Visualization: Reactivity Profile

Reactivity Core 3-Methoxy-4-piperidone (Reactive Core) RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm NFun N-Alkylation / Acylation (R-X or R-COCl) Core->NFun Spiro Spirocyclization (KCN, (NH4)2CO3) Core->Spiro Prod1 Cis/Trans-3-Methoxy- 4-aminopiperidines RedAm->Prod1 Stereocontrol via C3-Methoxy Prod2 N-Functionalized Scaffolds NFun->Prod2 Prod3 Spiro-hydantoins Spiro->Prod3

Figure 2: Divergent synthesis pathways utilizing the 3-methoxy-4-piperidone core.

References

  • Van Daele, G. H. P., et al. (1987). Synthesis of Cisapride. European Patent Application EP0076530.
  • Google Patents. (2000). Process for the preparation of cisapride (CN1233240A).
Foundational

3-Methoxypiperidin-4-one hydrochloride properties and safety

The following technical guide details the properties, synthesis, and applications of 3-Methoxypiperidin-4-one hydrochloride , a specialized heterocyclic building block used in medicinal chemistry. Executive Summary 3-Met...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 3-Methoxypiperidin-4-one hydrochloride , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

3-Methoxypiperidin-4-one hydrochloride (CAS: 1220040-18-5) is a functionalized piperidine derivative characterized by a ketone at the C4 position and a methoxy group at the C3 position. It serves as a critical scaffold in the synthesis of bioactive molecules, most notably gastroprokinetic agents like Cisapride .

Unlike simple 4-piperidones, the C3-methoxy substituent introduces specific electronic and steric properties that influence the reactivity of the carbonyl group and the conformation of the piperidine ring. This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and handling protocols for drug discovery applications.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyData
Chemical Name 3-Methoxypiperidin-4-one hydrochloride
CAS Number (HCl) 1220040-18-5
CAS Number (Free Base) 1220039-57-5
Molecular Formula C₆H₁₁NO₂ · HCl
Molecular Weight 165.62 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; insoluble in non-polar solvents (hexane, ether)
Acidity (pKa) ~8.5 (piperidine nitrogen, estimated)
Hygroscopicity Moderate; requires storage under desiccant
Structural Analysis

The compound exists as a hydrochloride salt, which stabilizes the secondary amine and prevents self-condensation (aldol-type) reactions common in free amino-ketones. The C3-methoxy group creates an inductive effect ($ -I $), slightly increasing the electrophilicity of the C4-carbonyl carbon compared to unsubstituted 4-piperidone.

Synthesis & Manufacturing Workflows

The synthesis of 3-methoxypiperidin-4-one is non-trivial due to the need to introduce the alkoxy group at the alpha-position of the ketone without promoting elimination. Two primary routes are established in the literature.

Route A: The Cisapride Intermediate Pathway

This industrial route, utilized in the synthesis of Cisapride, relies on the hydrolysis of a trimethoxy precursor. This method is preferred for scale-up due to the stability of the intermediates.

  • Precursor: 3,4,4-Trimethoxypiperidine (often N-protected or N-alkylated).

  • Hydrolysis: Acid-catalyzed hydrolysis converts the C4-dimethyl ketal into the ketone while retaining the C3-methoxy group.

  • Salt Formation: Treatment with anhydrous HCl gas in diethyl ether or dioxane precipitates the hydrochloride salt.

Route B: N-Boc-4-Piperidone Functionalization (Lab Scale)

For research scales, direct alpha-functionalization of protected piperidones is common.

  • Protection: Start with N-Boc-4-piperidone.

  • Alpha-Oxidation: Formation of the silyl enol ether followed by oxidation (e.g., Rubottom oxidation or reaction with hypervalent iodine) to introduce a hydroxyl group.

  • Methylation: O-methylation of the C3-hydroxyl.

  • Deprotection: Removal of the Boc group with HCl/Dioxane yields the final salt.

Visualization: Synthetic Logic Flow

SynthesisFlow cluster_0 Critical Control Point Precursor 3,4,4-Trimethoxypiperidine Hydrolysis Acid Hydrolysis (H3O+) Precursor->Hydrolysis Deprotection Intermediate 3-Methoxy-4-piperidone (Free Base) Hydrolysis->Intermediate Ketal Cleavage HCl_Treatment HCl / Dioxane Intermediate->HCl_Treatment Salt Formation FinalProduct 3-Methoxypiperidin-4-one HCl Salt HCl_Treatment->FinalProduct Precipitation

Caption: Figure 1. Industrial synthesis pathway via ketal hydrolysis, highlighting the critical acid-catalyzed deprotection step.

Reactivity & Medicinal Chemistry Applications[5][6][7][8]

The core utility of 3-methoxypiperidin-4-one lies in its bifunctional nature: the ketone allows for reductive amination, while the secondary amine allows for N-alkylation or acylation.

Reductive Amination (The Cisapride Reaction)

The most documented reaction is the reductive amination with benzylamines. In the synthesis of Cisapride, the ketone reacts with a substituted benzylamine to form an imine, which is subsequently reduced.

  • Mechanism: The C3-methoxy group exerts steric influence, often favoring the formation of cis-isomers during reduction due to 1,3-diaxial interactions or solvent coordination, although the ratio depends heavily on the reducing agent (e.g., NaBH(OAc)₃ vs. H₂/Pd).

Scaffold for Kinase Inhibitors

Substituted piperidines are privileged structures in kinase inhibitor design. The 3-methoxy group provides a polar handle that can interact with solvent fronts or specific residues (e.g., hinge region hydrogen bonding) within a protein binding pocket, distinct from the hydrophobic bulk of a 3-methyl group.

Visualization: Reactivity Map

Reactivity Center 3-Methoxypiperidin-4-one HCl ReductAm Reductive Amination (R-NH2 + NaBH(OAc)3) Center->ReductAm N_Alk N-Alkylation (R-X + Base) Center->N_Alk Mannich Mannich Reaction (HCHO + Amine) Center->Mannich Prod_Cisapride Cisapride Intermediates (Gastroprokinetic) ReductAm->Prod_Cisapride Key Step Prod_Kinase Kinase Inhibitor Scaffolds N_Alk->Prod_Kinase Prod_Spiro Spirocyclic Derivatives Mannich->Prod_Spiro

Caption: Figure 2. Divergent synthesis map showing primary reaction pathways available for the 3-methoxypiperidone scaffold.

Experimental Protocol: Reductive Amination

Context: This protocol describes the coupling of 3-methoxypiperidin-4-one HCl with a primary amine, a standard workflow for generating library compounds.

Reagents:

  • 3-Methoxypiperidin-4-one HCl (1.0 equiv)[1]

  • Primary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (1.0 equiv, to neutralize HCl salt)

  • Acetic Acid (catalytic, 1-2 drops)

Procedure:

  • Free Basing (In-situ): Suspend 3-methoxypiperidin-4-one HCl in DCM. Add Triethylamine and stir for 15 minutes at room temperature to liberate the free amine/ketone species.

  • Imine Formation: Add the Primary Amine and Acetic Acid. Stir for 1-2 hours under nitrogen. Note: The 3-methoxy group may slightly retard imine formation due to sterics compared to unsubstituted piperidone.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise over 20 minutes.

  • Reaction: Allow to warm to room temperature and stir overnight (12-16 hours).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over MgSO₄, and concentrate.

  • Purification: The resulting secondary amine often requires flash chromatography (DCM/MeOH gradient) to separate diastereomers (cis/trans) if applicable.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Precautions:

  • Inhalation: The HCl salt is a fine powder; use a dust mask or fume hood to prevent inhalation.

  • Stability: The compound is stable but hygroscopic. Store in a tightly sealed container at 2-8°C. Moisture absorption can lead to clumping and hydrolysis issues over long periods.

  • Regulatory: While a legitimate research chemical, piperidone derivatives are structurally related to controlled substances. Ensure strict adherence to "Know Your Customer" (KYC) and diversion control protocols when purchasing or synthesizing.

References

  • Cisapride Synthesis Patent: Janssen Pharmaceutica. Process for the preparation of cisapride and its pharmaceutically acceptable acid addition salts.[2] Google Patents. Link

  • Piperidone Synthesis Review: BenchChem. Synthesis of 3-(piperidin-4-yl)indolin-2-one Hydrochloride: A Detailed Guide. BenchChem Protocols. Link

  • Chemical Identity: PubChem. 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline (Related Derivative).[3] National Library of Medicine. Link

  • Supplier Data (CAS Verification): Amadis Chemical. 3-Methoxypiperidin-4-one hydrochloride Product Page.[1][4]Link

Sources

Exploratory

Engineering Novel Piperidin-4-one Derivatives: A Comprehensive Guide to Synthesis, Functionalization, and Medicinal Chemistry Applications

Executive Summary The piperidin-4-one scaffold is a highly privileged heterocyclic core in modern drug discovery[1]. Its unique structural topology—a six-membered nitrogen-containing ring with a reactive ketone moiety—of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidin-4-one scaffold is a highly privileged heterocyclic core in modern drug discovery[1]. Its unique structural topology—a six-membered nitrogen-containing ring with a reactive ketone moiety—offers an ideal template for multidirectional functionalization[2]. The conformational flexibility of the piperidine ring allows its substituents to adopt well-defined three-dimensional orientations, which is critical for precise spatial interactions with biological targets such as the 20S proteasome, EGFR tyrosine kinase, and various microbial enzymes[3]. This guide provides an in-depth, self-validating framework for the synthesis, derivatization, and biological evaluation of novel piperidin-4-one derivatives.

Structural Rationale and Pharmacophore Modeling

The pharmacological versatility of piperidin-4-one derivatives stems from three distinct, highly orthogonal functionalization sites:

  • N1 (Amine): The secondary amine can be alkylated, acylated, or converted to a salt (e.g., hydrochloride) to modulate lipophilicity, enhance aqueous solubility, and improve pharmacokinetic (ADMET) profiles[4].

  • C2/C6 (Equatorial Aryl Groups): The introduction of bulky aryl groups at these positions via multicomponent reactions creates necessary hydrophobic interactions. NMR studies confirm these groups typically adopt an equatorial orientation in a stable chair conformation, which is essential for fitting into the hydrophobic binding pockets of target proteins[5].

  • C3/C5 and C4 (Ketone): The C4 ketone serves as a primary electrophilic center for condensation reactions (forming hydrazones, oximes, or thiosemicarbazones), while the acidic alpha-protons at C3/C5 can undergo aldol condensations to form rigid bis(arylidene) derivatives[6].

Synthetic Methodologies and Experimental Workflows

The most efficient route to highly substituted piperidin-4-ones is through modified Mannich-type multicomponent reactions (MCRs), traditionally known as the Petrenko-Kritschenko synthesis[7]. To meet modern green chemistry standards, Deep Eutectic Solvents (DES) have replaced volatile organic solvents.

SynthesisWorkflow Start Starting Materials (Ketone, Aldehyde, Amine) MCR Multicomponent Reaction (DES or Ionic Liquid) Start->MCR Cyclization Mannich/Aza-Michael Cyclization MCR->Cyclization Product Piperidin-4-one Core Cyclization->Product Derivatization Further Derivatization (e.g., Hydrazone, Thiazole) Product->Derivatization Validation Analytical Validation (NMR, IR, MS) Derivatization->Validation

Fig 1: Multicomponent synthesis and validation workflow for piperidin-4-one derivatives.

Protocol 1: Green Synthesis of 2,6-Diarylpiperidin-4-ones via Deep Eutectic Solvents

Causality & Rationale: Traditional syntheses use harsh acids and toxic solvents. Utilizing a Glucose-Urea DES provides a dense hydrogen-bonding network. The electron-deficient hydrogen atoms in the DES activate the carbonyl carbon of the aldehyde, accelerating the nucleophilic attack by the amine and the enolizable ketone[5]. This self-validating system ensures high atom economy and simplifies purification, as the DES is highly water-soluble.

Step-by-Step Methodology:

  • DES Preparation: Mix D-glucose and urea in a 60:40 molar ratio. Heat the mixture at 80°C under continuous stirring until a clear, homogeneous liquid is formed.

  • Reagent Assembly: In a round-bottom flask, combine the appropriate benzaldehyde derivative (20 mmol), an aliphatic ketone (e.g., acetone, 10 mmol), and saturated aqueous ammonia (10 mmol)[5].

  • MCR Execution: Add 20 mL of the prepared Glucose-Urea DES to the flask. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation: Upon completion (indicated by the disappearance of starting materials on TLC), pour the mixture into crushed ice. The DES dissolves in the aqueous phase, precipitating the crude piperidin-4-one product.

  • Validation: Filter the solid, wash with chilled water, and recrystallize from ethanol. Validate the structure via ¹H NMR (confirming the characteristic axial/equatorial proton splitting patterns of the piperidine ring at δ 2.5-3.5 ppm) and ¹³C NMR (verifying the ketone carbonyl peak near δ 208 ppm)[5].

Protocol 2: Derivatization to Furoic Hydrazones for Anticancer Screening

Causality & Rationale: Converting the C4 ketone to a furoic hydrazone introduces additional hydrogen bond donors/acceptors and planar aromatic systems. This modification is known to enhance intercalation and binding affinity with targets like the 20S proteasome, significantly boosting anticancer efficacy[8].

Step-by-Step Methodology:

  • Condensation: Dissolve 10 mmol of the synthesized 2,6-diarylpiperidin-4-one in 25 mL of absolute methanol.

  • Catalysis: Add 10 mmol of 2-furoic hydrazide, followed by 3-5 drops of glacial acetic acid. Causality: The weak acid selectively protonates the ketone oxygen, increasing the electrophilicity of the C4 carbon for nucleophilic attack without neutralizing the nucleophilic amine of the hydrazide.

  • Reflux: Reflux the mixture for 6-8 hours, monitoring completion via TLC.

  • Purification & Validation: Cool the mixture to precipitate the product. Filter and wash with cold methanol. Validate via IR spectroscopy: look for the disappearance of the sharp ketone C=O stretch at ~1710 cm⁻¹ and the appearance of the imine C=N stretch at ~1620 cm⁻¹ and the secondary amine N-H stretch at ~3200 cm⁻¹[8].

Biological Activity and Mechanistic Pathways

Piperidin-4-one derivatives exhibit a broad spectrum of biological activities, heavily dictated by their specific substitution patterns[9].

Quantitative Data Summary

Table 1: Biological Activity Profiles of Novel Piperidin-4-one Derivatives

Compound ClassKey SubstituentsPrimary Biological Target / AssayActivity MetricReference
2,6-diarylpiperidin-4-ones 2,6-bis(4-hydroxyphenyl)Antimicrobial (Gram +/- bacteria)MIC: 4 - 16 µg/mL[5]
3,5-bis(arylidene)-4-piperidones 3,5-bis(4-chlorobenzylidene)Anticancer (EGFR / 20S Proteasome)IC₅₀: ~1.2 - 5.4 µM[3]
Piperidin-4-one furoic hydrazones N'-(2,6-diaryl...)furan-2-carbohydrazideAnticancer (HeLa cell lines)High Cytotoxicity[8]
Piperidin-4-one thiosemicarbazones C4-thiosemicarbazone moietyAntifungal (vs. Terbinafine standard)Significant Inhibition[6]
Mechanistic Insight: Anticancer Pathways

In anticancer applications, particularly against HeLa cell lines and androgen-refractory prostate cancer, specific derivatives like 3,5-bis(arylidene)-piperidin-4-ones act as potent proteasome inhibitors[3][10]. By binding to the catalytic sites of the 20S proteasome, these compounds prevent the degradation of pro-apoptotic proteins. The subsequent accumulation of these proteins triggers a caspase-dependent apoptotic cascade, ultimately leading to targeted cancer cell death.

Mechanism Compound Piperidin-4-one Derivative Target 20S Proteasome / EGFR Compound->Target Binding Inhibition Enzyme Inhibition (Accumulation of Pro-apoptotic Proteins) Target->Inhibition Apoptosis Apoptotic Pathway Activation (Caspase Cascade) Inhibition->Apoptosis Outcome Cancer Cell Death (e.g., HeLa Cells) Apoptosis->Outcome

Fig 2: Apoptotic signaling pathway induced by piperidin-4-one proteasome inhibitors.

Conclusion

The rational design of piperidin-4-one derivatives remains a cornerstone of medicinal chemistry. By leveraging green multicomponent synthesis and targeted derivatization at the C4 and N1 positions, researchers can systematically explore the chemical space of this privileged scaffold. Rigorous analytical validation combined with structure-activity relationship (SAR) mapping continues to yield highly potent anticancer, antimicrobial, and enzyme-inhibitory agents.

References

  • 4-Piperidinone | Lookchem Source: Lookchem URL
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: NIH / MDPI URL
  • 1-(Piperidine-4-carbonyl)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL
  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent Source: ResearchGate URL
  • 1-Cbz-3-benzyl-piperidin-4-one Source: Benchchem URL
  • Synthesis and Evaluation of Anticancer Activity using Hela Cell Line for Piperidin-4-One Derivatives Source: Sphinx Knowledge House URL
  • In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents Source: ProQuest URL
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives Source: Biomedical and Pharmacology Journal URL
  • An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)

Sources

Foundational

Advanced Guide to 3-Substituted 4-Piperidone Building Blocks

The following technical guide details the synthesis, reactivity, and pharmacological utility of 3-substituted 4-piperidone building blocks . Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, reactivity, and pharmacological utility of 3-substituted 4-piperidone building blocks .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The "Privileged" Scaffold

The 4-piperidone scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core for analgesics, antipsychotics, and CCR5 antagonists. However, the 3-substituted 4-piperidone represents a higher-order building block that offers superior control over molecular topography.[1]

By introducing a substituent at the C3 position, researchers can:

  • Restrict Conformation: The C3 substituent locks the piperidine ring into specific chair/boat conformations, reducing the entropic penalty of binding.

  • Introduce Chirality: The C3 center allows for the creation of enantiopure libraries, critical for exploring stereochemical structure-activity relationships (SAR).[1]

  • Block Metabolism: Substitution at C3 can sterically hinder metabolic oxidation at the susceptible

    
    -position.[1]
    

This guide explores the synthesis of these blocks, their derivatization into high-value intermediates (e.g., for Paroxetine, Tofacitinib analogs), and the experimental protocols required to handle them.

Synthetic Methodologies

The construction of 3-substituted 4-piperidones generally follows three distinct logic paths: Cyclization (Dieckmann), Direct Functionalization (Enolate Chemistry), and Condensation (Mannich/Michael).[1]

Route A: The Dieckmann Condensation (The "Workhorse")

This is the most robust method for generating 3-alkoxycarbonyl-4-piperidones (


-keto esters).[1] It allows for the scalable synthesis of building blocks that can be further alkylated or decarboxylated.[1]
  • Mechanism: Intramolecular Claisen condensation of diesters.[1]

  • Key Building Block: 1-Benzyl-3-methoxycarbonyl-4-piperidone.[1]

  • Utility: The C3-ester group activates the C3 position for further alkylation (creating quaternary centers) or can be reduced to a hydroxymethyl group (as seen in Paroxetine synthesis).

Route B: Direct -Alkylation (The "Challenge")

Direct alkylation of 4-piperidones is often plagued by regioselectivity issues (mono- vs. di-alkylation) and racemization.[1]

  • Solution: Use of Enamines or Silyl Enol Ethers .[1] Converting the ketone to a morpholine enamine directs alkylation to the C3 position with higher control.

  • Asymmetric Approach: Using chiral auxiliaries (e.g., SAMP/RAMP hydrazones) or chiral lithium amide bases allows for enantioselective C3 alkylation.[1]

Route C: The Double Aza-Michael / Mannich

This route constructs the ring de novo from divinyl ketones or bis-enones.[1]

  • Utility: Ideal for placing aryl or heteroaryl groups at C3/C5.[1]

  • Curcumin Mimics: Condensation of 4-piperidone with aromatic aldehydes yields 3,5-bis(arylidene)-4-piperidones , which possess potent cytotoxic properties.[1]

Visualization: Synthetic Pathways

The following diagram maps the logical flow from raw materials to high-value drug precursors using 3-substituted 4-piperidones.

PiperidoneSynthesis Raw Raw Materials (Diesters, Amines) Dieckmann Dieckmann Condensation Raw->Dieckmann NaH / Toluene Direct Direct Alkylation Raw->Direct LDA / R-X Mannich Mannich/Aldol Condensation Raw->Mannich Ar-CHO / Acid BetaKeto 3-Carboalkoxy- 4-Piperidone Dieckmann->BetaKeto AlphaSub 3-Alkyl- 4-Piperidone Direct->AlphaSub Ylidene 3,5-Bis(ylidene)- 4-Piperidone Mannich->Ylidene Paroxetine Paroxetine Core (SSRI) BetaKeto->Paroxetine 1. Grignard 2. Reduction Fentanyl 3-Methylfentanyl (Analgesic Probe) AlphaSub->Fentanyl Reductive Amination Curcumin Curcumin Mimics (Anticancer) Ylidene->Curcumin SAR Optimization

Caption: Figure 1. Divergent synthetic pathways for 3-substituted 4-piperidone building blocks and their downstream pharmaceutical applications.

Reactivity & Medicinal Applications[1][2][3][4][5][6][7]

Case Study: Paroxetine (SSRI)

The synthesis of Paroxetine (Paxil) classically illustrates the utility of the 3-carboalkoxy-4-piperidone intermediate.

  • Logic: The 3-ester group serves two roles: it activates the ring for the introduction of the 4-aryl group (via Grignard or reduction/elimination sequences) and is subsequently reduced to the hydroxymethyl arm required for the final ether linkage.

  • Stereochemistry: The trans-3,4-disubstitution is thermodynamically favored during equilibration steps, allowing for high diastereocontrol.[1]

Case Study: Tofacitinib (JAK Inhibitor)

While Tofacitinib is often synthesized via pyridine reduction, alternative routes utilize 3-aminopiperidine precursors.[1]

  • Relevance: 3-substituted 4-piperidones can be converted to 3-amino-4-piperidines (via oxime reduction or reductive amination), providing the specific cis-3,4-chiral architecture required for JAK selectivity.[1]

Structure-Activity Relationship (SAR) Data

The table below highlights how 3-substitution alters the physical and biological profile of the piperidine core.

Compound Class3-SubstituentEffect on CorePharmacological Outcome
4-Anilidopiperidines Methyl (

)
Locks conformation; increases lipophilicity.[1]Drastic potency increase (e.g., cis-3-methylfentanyl is ~6000x morphine potency).[1]
SSRI Precursors Carboxylate (

)
Activates C4; provides functional handle.[1]Enables synthesis of 3,4-disubstituted systems (Paroxetine).[1][2][3]
Curcumin Mimics Arylidene (

)
Extends conjugation; Michael acceptor.[1]Cytotoxicity against resistant cancer cell lines (HCT116).[1]

Experimental Protocols

Protocol 1: Dieckmann Condensation (Synthesis of 1-Benzyl-3-methoxycarbonyl-4-piperidone)

This protocol generates the versatile


-keto ester building block.[1]

Reagents:

  • N,N-Bis(2-methoxycarbonylethyl)benzylamine (10.0 g, 34 mmol)[1]

  • Sodium hydride (60% dispersion, 2.7 g, 68 mmol)

  • Toluene (anhydrous, 150 mL)

  • Glacial acetic acid (for quenching)

Procedure:

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and addition funnel. Maintain a nitrogen atmosphere.

  • Base Preparation: Wash NaH with dry hexane (2 x 20 mL) to remove mineral oil. Suspend in 50 mL anhydrous toluene.

  • Addition: Dissolve the diester amine in 100 mL toluene. Add this solution dropwise to the refluxing NaH suspension over 1 hour.

  • Reaction: Reflux for 3–4 hours. The mixture will turn thick and yellow/orange.[1]

  • Quench: Cool to 0°C. Carefully add glacial acetic acid/water (1:1) until pH ~5.

  • Workup: Separate layers. Extract aqueous layer with toluene.[1] Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude

    
    -keto ester is often used directly or purified via vacuum distillation (bp ~140°C at 0.5 mmHg).[1] Note: The product exists as a mixture of keto and enol tautomers.
    
Protocol 2: Stereoselective Alkylation (Conceptual)

For introducing a specific alkyl group at C3.

System: 1-Benzyl-4-piperidone


 Silyl Enol Ether 

Alkylation.[1]
  • Enol Ether Formation: Treat 1-benzyl-4-piperidone with LDA (-78°C) followed by TMSCl. Isolate the silyl enol ether.

  • Alkylation: React the silyl enol ether with a primary alkyl halide (R-X) mediated by Lewis acid (e.g.,

    
     or TiCl
    
    
    
    ).[1]
  • Result: This method suppresses poly-alkylation compared to direct enolate alkylation.[1]

References

  • Dieckmann Condens

    • Title: Dieckmann Condensation reaction - ChemSpider Synthetic Pages[1]

    • Source: ChemSpider (Royal Society of Chemistry)
  • Stereoselective Synthesis of 3-Substituted Piperidines

    • Title: Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine Derivatives[1][2][3]

    • Source: Z.
    • URL:[Link]

  • Paroxetine Synthesis & Metabolites

    • Title: Synthesis of the major metabolites of paroxetine
    • Source: PubMed / NIH (2003)
    • URL:[Link]

  • Tofacitinib Synthetic Str

    • Title: Tofacitinib synthesis – an asymmetric challenge[4][5]

    • Source: European Journal of Organic Chemistry (via UNL.pt)
    • URL:[Link]

  • Curcumin Mimics (3,5-bis(ylidene)-4-piperidones)

    • Title: Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics[1]

    • Source: RSC Advances (2022)
    • URL:[Link]

Sources

Exploratory

Strategic Utilization of Methoxy-Ketone Heterocycles in Medicinal Chemistry

The following technical guide details the strategic application, synthesis, and optimization of heterocyclic intermediates containing methoxy and ketone moieties. Executive Summary & Pharmacophore Analysis In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application, synthesis, and optimization of heterocyclic intermediates containing methoxy and ketone moieties.

Executive Summary & Pharmacophore Analysis

In modern drug discovery, the coexistence of a methoxy group (-OMe) and a ketone (C=O) within a heterocyclic scaffold creates a unique "push-pull" electronic environment. This structural motif is not merely a passive linker but a tunable pharmacophore found in kinase inhibitors (e.g., Gefitinib analogs), antipsychotics, and natural product derivatives (flavonoids).

The Electronic "Push-Pull" Synergy

The chemical utility of this scaffold arises from the opposing electronic effects of the two functional groups on the heterocyclic core (typically quinoline, indole, or chromane):

  • The Methoxy Group (+M Effect): Acts as a strong electron donor via resonance, increasing electron density at ortho and para positions. This activates the ring toward electrophilic attack and modulates the pKa of ring nitrogens.

  • The Ketone Group (-M/-I Effect): Acts as an electron withdrawer, decreasing ring electron density and serving as a versatile handle for nucleophilic addition or reductive functionalization.

Medicinal Chemistry Implications:

  • Solubility: The methoxy oxygen acts as a weak hydrogen bond acceptor (HBA), improving aqueous solubility compared to methyl analogs without introducing a full donor/acceptor system like -OH [1].

  • Metabolic Blocking: A methoxy group at a metabolically labile site (e.g., para-position of a phenyl ring) blocks CYP450-mediated hydroxylation, though the methoxy group itself can become a liability for O-demethylation (see Section 4).

Primary Synthetic Protocol: The Conrad-Limpach Cyclization

The most robust method for constructing nitrogenous heterocycles containing both methoxy and ketone groups is the Conrad-Limpach synthesis . This protocol specifically details the preparation of 6-Methoxy-2-methylquinolin-4(1H)-one , a high-value intermediate for antimalarial and antibacterial agents.

Reaction Mechanism & Workflow

The synthesis proceeds in two distinct stages:

  • Condensation: Formation of a

    
    -aminoacrylate (enamine) from p-anisidine and a 
    
    
    
    -ketoester.[1]
  • Thermal Cyclization: A high-temperature rearrangement (approx. 250°C) where the enamine undergoes intramolecular cyclization to form the quinolone core.[1]

ConradLimpach Start p-Anisidine (Nucleophile) Cond Condensation (Toluene, Cat. AcOH) Start->Cond Reagent Ethyl Acetoacetate (Electrophile) Reagent->Cond Inter β-Aminoacrylate (Enamine Intermediate) Cyclo Thermal Cyclization (250°C, Dowtherm A) Inter->Cyclo Cond->Inter - H2O Product 6-Methoxy-2-methyl- quinolin-4(1H)-one Cyclo->Product Byprod EtOH (Removed) Cyclo->Byprod

Figure 1: Synthetic workflow for the Conrad-Limpach formation of methoxy-quinolinones.

Detailed Experimental Protocol

Target: 6-Methoxy-2-methylquinolin-4(1H)-one Scale: 50 mmol

Step 1: Enamine Formation (Kinetic Control)
  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents: Charge the flask with p-anisidine (6.16 g, 50 mmol), ethyl acetoacetate (6.51 g, 50 mmol), benzene or toluene (80 mL), and a catalytic amount of glacial acetic acid (0.2 mL).

  • Reaction: Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap.

  • Endpoint: Reaction is complete when the theoretical amount of water (~0.9 mL) is collected (approx. 3–5 hours).

  • Workup: Evaporate the solvent under reduced pressure. The residue (crude enamine) is often an oil that solidifies upon standing. Critical: Do not purify extensively; trace acid accelerates the next step, but bulk solvent must be removed.

Step 2: Thermal Cyclization (Thermodynamic Control)

Safety Note: This step requires heating to 250°C. Use a sand bath or heating mantle with high-temperature silicone oil. Ensure the apparatus is open to the atmosphere (via a drying tube) to allow ethanol escape, or use a distillation setup.

  • Solvent Preparation: Heat 50 mL of Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) to a rolling boil (~255°C) in a broadly open flask.

  • Addition: Add the crude enamine from Step 1 dropwise (if liquid) or in small portions (if solid) to the boiling solvent.

    • Why: Rapid addition to the high-temperature zone prevents polymerization and favors the intramolecular cyclization (kinetic vs. thermodynamic product).

  • Reaction: Maintain reflux for 15–20 minutes. Ethanol evolves rapidly.

  • Isolation: Allow the mixture to cool to room temperature. The product, being polar, will precipitate out of the non-polar Dowtherm A.

  • Purification: Dilute with hexanes (50 mL) to maximize precipitation. Filter the solid.[1] Wash copiously with hexanes and acetone to remove residual high-boiling solvent.

  • Yield: Typical yields range from 60–85%.

Optimization of Cyclization Conditions

The choice of solvent and temperature is critical for yield maximization.

Solvent SystemTemperature (°C)Typical Yield (%)Notes
Dowtherm A 250–25775–90 Gold standard. Easy workup (precipitation).
Diphenyl Ether25870–85Similar to Dowtherm but higher melting point.
Mineral Oil250+40–60Difficult to remove from product; lower yields.
Polyphosphoric Acid120–14030–50Alternative mechanism; often leads to charring.

Functionalization & Reactivity Profile

Once synthesized, the Methoxy-Ketone scaffold offers distinct handles for diversification.

Ketone Reactivity (C4 Position)

The C4-carbonyl in quinolinones and chromanones is deactivated due to conjugation with the heteroatom lone pair (vinologous amide/ester).

  • Chlorination: Treatment with

    
     converts the ketone to a reactive 4-chloro intermediate, enabling 
    
    
    
    reactions with amines (key for kinase inhibitor synthesis).
  • Reductive Amination: Difficult directly. Usually requires conversion to the chloro-derivative first or harsh conditions (TiCl4/NaBH3CN).

Methoxy Group Manipulation

The methoxy group serves as a "masked" phenol.

  • Demethylation:

    
     (DCM, -78°C to RT) or Pyridine-HCl (200°C melt) reveals the free phenol.
    
  • Utility: The revealed phenol can be re-alkylated with solubilizing groups (e.g., PEG chains) or fluorinated linkers to alter ADME properties [2].

Metabolic Stability & Liability

A critical consideration for methoxy-heterocycles is their interaction with Cytochrome P450 enzymes.

O-Demethylation Pathway

The methoxy group is a prime target for CYP2D6 and CYP3A4 . The metabolic pathway involves hydroxylation of the methyl group to a hemiacetal, which spontaneously collapses to the phenol and formaldehyde.

Metabolism Drug Methoxy-Heterocycle (Substrate) CYP CYP450 (Oxidation) Drug->CYP Inter Hemiacetal Intermediate CYP->Inter + [O] Phenol Phenol Metabolite Inter->Phenol - HCHO Phase2 Glucuronidation (Phase II) Phenol->Phase2 Excrete Renal Excretion Phase2->Excrete

Figure 2: Metabolic fate of methoxy-substituted heterocycles.

Mitigation Strategies

To improve metabolic stability while retaining the methoxy group's physicochemical benefits:

  • Deuteration: Replace

    
     with 
    
    
    
    . The C-D bond is stronger, slowing the rate-determining hydrogen abstraction step (Kinetic Isotope Effect) [3].
  • Steric Shielding: Introduce ortho-substituents to hinder CYP450 access to the methoxy oxygen.

  • Bioisosteres: Replace

    
     with 
    
    
    
    or a cyclopropyl ether.

References

  • Chiodi, D., & Ishihara, Y. (2024).[2] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[2] [Link]2]

  • Pirali, T., et al. (2019). Silicon substitution and deuteration as strategies to improve the metabolic stability of drug candidates. Journal of Medicinal Chemistry, 62(11), 5276-5297. [Link]

  • Organic Syntheses. (2025). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation.[3] Organic Syntheses, 102, 330-349. [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-Methoxy-piperidin-4-one hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methoxy-piperidin-4-one hydrochloride (CAS No. 1220040-18-5), a key building block in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-Methoxy-piperidin-4-one hydrochloride (CAS No. 1220040-18-5), a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, quality control, safe handling, and commercial sourcing. Our focus is on providing actionable insights and robust methodologies to empower your research and development endeavors.

Introduction: The Strategic Importance of the Piperidin-4-one Scaffold

The piperidin-4-one nucleus is a privileged scaffold in drug discovery, serving as a versatile intermediate for a vast array of pharmacologically active agents.[1] Its structural features allow for facile modification at multiple positions, enabling the exploration of diverse chemical spaces and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of piperidin-4-one are integral to compounds targeting a range of conditions, including cancer, HIV, and neurological disorders.

The introduction of a methoxy group at the 3-position, as in 3-Methoxy-piperidin-4-one hydrochloride, offers medicinal chemists a valuable tool for modulating a molecule's polarity, metabolic stability, and receptor-binding interactions. This specific substitution can influence hydrogen bonding capacity and conformational preferences, which are critical for optimizing drug-target engagement.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 3-Methoxy-piperidin-4-one hydrochloride is fundamental to its effective use in synthesis and formulation.

Chemical Structure:

Caption: Chemical structure of 3-Methoxy-piperidin-4-one hydrochloride.

Key Physicochemical Data:

PropertyValue
CAS Number 1220040-18-5
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
Appearance Typically an off-white to light yellow solid
Solubility Soluble in water and polar organic solvents like methanol and ethanol
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Synthesis and Manufacturing Overview

While specific, proprietary synthesis routes are supplier-dependent, the preparation of 3-Methoxy-piperidin-4-one hydrochloride generally involves multi-step organic synthesis. A common conceptual pathway begins with a protected piperidin-4-one derivative.

A plausible synthetic approach involves the deprotection of a precursor such as N-Boc-3-methoxy-4-piperidone. The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions, often using hydrochloric acid in a suitable solvent like dioxane or ethanol. This one-pot deprotection and salt formation is an efficient method for generating the desired hydrochloride salt.

The synthesis of the N-Boc protected precursor itself can be achieved through various established methods for the methoxylation of ketones. The careful control of reaction conditions during each step is critical to ensure high purity and yield, minimizing the formation of by-products.

Commercial Suppliers and Procurement

Sourcing high-quality 3-Methoxy-piperidin-4-one hydrochloride is crucial for reproducible research and development outcomes. The following table provides a comparative overview of several commercial suppliers. Researchers are advised to request a certificate of analysis for their specific lot to confirm purity and specifications.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich Not specified≥95%Inquire
VulcanChem Not specifiedNot specifiedInquire
ChemScene CS-0109783>98%1g, 5g, 10g
eMolecules 18884330Not specified1g, 5g, 10g, 25g
BLD Pharm BD00742356≥97%1g, 5g, 25g

Quality Control and Analytical Methodologies

Rigorous quality control is essential to verify the identity, purity, and stability of 3-Methoxy-piperidin-4-one hydrochloride. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of 3-Methoxy-piperidin-4-one hydrochloride and quantifying any impurities. A typical reverse-phase HPLC method would be developed and validated according to ICH guidelines.

Illustrative HPLC Protocol:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of Acetonitrile and a buffered aqueous solution (e.g., 0.02M Ammonium acetate, pH adjusted to 8.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Rationale: The C18 stationary phase provides good retention for the moderately polar analyte. A buffered mobile phase is necessary to ensure consistent peak shape and retention time for the basic piperidine compound. Acetonitrile is a common organic modifier that allows for the elution of the analyte and any less polar impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of 3-Methoxy-piperidin-4-one hydrochloride. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

Expected ¹H NMR Spectral Features (in D₂O):

  • A singlet for the methoxy (-OCH₃) protons.

  • Multiple multiplets in the aliphatic region corresponding to the protons on the piperidine ring. The chemical shifts and coupling patterns will be indicative of their relative positions and stereochemistry.

  • The absence of a peak for the N-H protons due to exchange with the deuterium in the solvent.

Expected ¹³C NMR Spectral Features (in D₂O):

  • A resonance for the carbonyl carbon (C=O) in the downfield region.

  • A signal for the methoxy carbon (-OCH₃).

  • Several signals in the aliphatic region corresponding to the different carbon atoms of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 3-Methoxy-piperidin-4-one hydrochloride, the expected molecular ion peak for the free base (C₆H₁₁NO₂) would be at an m/z corresponding to its molecular weight (129.16 g/mol ).

Quality Control Workflow Diagram:

Caption: A typical quality control workflow for 3-Methoxy-piperidin-4-one hydrochloride.

Applications in Research and Drug Development

3-Methoxy-piperidin-4-one hydrochloride is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its utility is demonstrated in the preparation of various substituted piperidines that are core components of drug candidates. For instance, related piperidin-4-one structures are precursors in the synthesis of compounds investigated as analgesics, antivirals, and central nervous system agents. The methoxy group can serve as a handle for further functionalization or can be retained to influence the pharmacological profile of the final compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Methoxy-piperidin-4-one hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

3-Methoxy-piperidin-4-one hydrochloride is a strategically important building block for medicinal chemistry and drug development. Its versatile structure and the influence of the methoxy substituent make it a valuable tool for creating novel therapeutic agents. A thorough understanding of its properties, coupled with rigorous quality control and safe handling practices, is paramount for its successful application in research. This guide provides a foundational framework to support scientists in leveraging this compound to its full potential.

References

  • Google Patents. A process for the preparation of 4-piperidone hcl hydrate. WO2022195497A1.

Sources

Exploratory

3-Methoxy-4-oxopiperidine hydrochloride synonyms and IUPAC name

[1] Executive Summary & Chemical Identity 3-Methoxy-4-oxopiperidine hydrochloride (also known as 3-methoxypiperidin-4-one HCl) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

3-Methoxy-4-oxopiperidine hydrochloride (also known as 3-methoxypiperidin-4-one HCl) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), including serotonin (5-HT4) agonists and opioid receptor ligands.[1][2] Its core structure—a piperidine ring functionalized with a ketone at position 4 and a methoxy group at position 3—imparts unique stereoelectronic properties, allowing for the development of conformationally restricted analogues of 4-piperidone.[1]

Nomenclature & Identification
PropertyDetail
IUPAC Name 3-Methoxypiperidin-4-one hydrochloride
Common Synonyms 3-Methoxy-4-piperidone HCl; 3-Methoxy-4-oxo-piperidine hydrochloride
CAS Number (HCl) 1220040-18-5
CAS Number (Free Base) 1220039-57-5
Related Precursors N-Carbethoxy-3-methoxy-4-piperidone (CAS 83863-72-3)tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS 1188265-31-7)
Molecular Formula C₆H₁₁NO₂[1][3][4][5][6][7] · HCl
Molecular Weight 165.62 g/mol (Salt); 129.16 g/mol (Base)
SMILES COC1CNCC(=O)C1.Cl

Structural Significance in Drug Design

The introduction of a methoxy group at the C3 position of the piperidine ring creates a chiral center alpha to the ketone.[1] This modification serves two critical functions in medicinal chemistry:

  • Conformational Biasing: The 3-methoxy substituent influences the ring puckering preference of the piperidone, often favoring specific chair or twist-boat conformations that can enhance binding affinity to target receptors.[1]

  • Metabolic Modulation: Substitution at the C3 position can block metabolic alpha-oxidation, potentially extending the half-life of the resulting pharmaceutical candidates.[1]

This scaffold is a key intermediate in the synthesis of Cisapride , a gastroprokinetic agent, where it is used to construct the 3-methoxy-4-amino-piperidine core [1].[1]

Synthesis & Manufacturing Protocols

The synthesis of 3-methoxy-4-oxopiperidine hydrochloride is non-trivial due to the sensitivity of the alpha-methoxy ketone moiety.[1] The most robust industrial route, validated in the production of Cisapride intermediates, involves the functionalization of an N-protected 4-piperidone.[1]

Synthetic Pathway Visualization

The following diagram outlines the "Ketal-Ether" route, which avoids the instability of direct alpha-alkylation by utilizing a gem-dimethoxy intermediate.[1]

Synthesis Start N-Carbethoxy-4-piperidone (Starting Material) Bromination 3-Bromo Intermediate Start->Bromination Br2, CHCl3 Ketal 3-Hydroxy-4,4-dimethoxy Intermediate Bromination->Ketal NaOMe, MeOH (Favorskii-like rearrangement risk managed) Methylation 3,4,4-Trimethoxy Intermediate Ketal->Methylation NaH, MeI DMF Hydrolysis N-Carbethoxy-3-methoxy- 4-piperidone Methylation->Hydrolysis Aq. H2SO4 (Ketal Hydrolysis) Final 3-Methoxy-4-oxopiperidine Hydrochloride Hydrolysis->Final HCl, Hydrolysis (Deprotection)

Caption: Step-wise synthesis from N-protected piperidone via the trimethoxy intermediate [1][2].

Detailed Protocol: The "Trimethoxy" Route

This method ensures regioselectivity and high yield by passing through a stable acetal intermediate.

Step 1: Alpha-Bromination

Reagents: N-Carbethoxy-4-piperidone, Bromine (Br₂), Chloroform.[1]

  • Procedure: A solution of N-carbethoxy-4-piperidone in chloroform is treated dropwise with bromine at 0°C. The reaction is stirred until decolorization is complete, yielding the 3-bromo-4-piperidone derivative.[1]

  • Critical Control: Temperature must be kept low to prevent poly-bromination.

Step 2: Methoxylation & Ketal Formation

Reagents: Sodium Methoxide (NaOMe), Methanol.[1]

  • Procedure: The crude bromo-compound is treated with excess NaOMe in methanol. This step performs a dual transformation: displacement of the bromide and formation of the dimethyl acetal (ketal) at the C4 position, resulting in 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylic acid ethyl ester .[1]

  • Mechanism: The formation of the ketal protects the ketone from side reactions during the subsequent methylation.[1]

Step 3: O-Methylation

Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), DMF.[1][6]

  • Procedure: The 3-hydroxy intermediate is dissolved in anhydrous DMF and deprotonated with NaH. Methyl iodide is added to alkylate the hydroxyl group, yielding the 3,4,4-trimethoxy derivative.[1][6]

Step 4: Hydrolysis & Deprotection

Reagents: Dilute Sulfuric Acid (H₂SO₄), then HCl.[1]

  • Procedure:

    • Ketal Hydrolysis: The trimethoxy compound is refluxed with dilute H₂SO₄. This selectively hydrolyzes the C4 dimethyl acetal back to the ketone, yielding N-carbethoxy-3-methoxy-4-piperidone.[1]

    • Deprotection: The N-carbethoxy group is removed via acid hydrolysis (conc. HCl) or alkaline hydrolysis followed by salt formation, yielding the final 3-methoxy-4-oxopiperidine hydrochloride as a crystalline solid.[1]

Applications in Medicinal Chemistry

Cisapride & 5-HT4 Agonists

The primary industrial application of this scaffold is in the synthesis of Cisapride .[1]

  • Workflow: 3-Methoxy-4-oxopiperidine is subjected to reductive amination with benzylamine, followed by chiral resolution to isolate the cis-isomer.[1] This cis-3-methoxy-4-amino-piperidine core is then coupled with a substituted benzoic acid [1].[1][3]

  • Role: The 3-methoxy group locks the piperidine ring into a conformation that maximizes interaction with the 5-HT4 receptor while minimizing hERG channel affinity (though Cisapride itself was later withdrawn due to hERG issues, the scaffold remains vital for next-gen analogs).[1]

Opioid Analgesics

Research into fentanyl analogs has utilized 3-substituted piperidines to explore the "fentanyl binding pocket."

  • SAR Insight: Substituents at the 3-position of the piperidine ring in fentanyl derivatives (e.g., 3-methylfentanyl) dramatically alter potency.[1] The 3-methoxy variant introduces a polar hydrogen-bond acceptor, which can alter the lipophilicity profile (LogP) and receptor subtype selectivity (mu vs. delta opioid receptors).[1]

Handling & Safety Profile

As a piperidine derivative and hydrochloride salt, this compound requires standard laboratory safety protocols.

  • Physical State: White to off-white hygroscopic solid.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen or Argon) at 2-8°C. Desiccation is recommended to prevent hydrolysis or clumping.

  • Stability: The free base is prone to oxidation and polymerization; the hydrochloride salt is significantly more stable but should be kept dry.

References

  • US Patent 6,218,542 B1 . Synthesis of cisapride. Google Patents. Link

  • European Patent EP02053394 . Ethyl 3-bromo-4-oxo-1-piperidinecarboxylate, process for obtaining it and novel intermediates. DrugFuture. Link

  • Amadis Chemical . Product Specification: 3-Methoxypiperidin-4-one hydrochloride.[5] Link

  • ChemicalBook . 3-Methylpiperidin-4-one hydrochloride (Related Synthesis Protocols). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols for 3-Methoxy-piperidin-4-one HCl

Abstract & Scope This application note provides validated protocols for the reductive amination of 3-Methoxy-piperidin-4-one Hydrochloride (CAS: [Generic Scaffold Reference]), a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note provides validated protocols for the reductive amination of 3-Methoxy-piperidin-4-one Hydrochloride (CAS: [Generic Scaffold Reference]), a critical intermediate in the synthesis of serine/threonine kinase inhibitors and GPCR ligands.

The presence of the


-methoxy group at the C3 position introduces unique steric and electronic challenges compared to unsubstituted piperidinones. Furthermore, the hydrochloride salt form requires specific neutralization strategies to maintain the optimal pH window (pH 5–6) required for iminium ion formation without deactivating the reducing agent.

This guide covers:

  • Substrate Analysis: Electronic and steric considerations of the 3-methoxy group.

  • Protocol A (Standard): Sodium Triacetoxyborohydride (STAB) method for primary/secondary amines.

  • Protocol B (Refractory): Titanium(IV) Isopropoxide method for weakly nucleophilic amines.

  • Stereochemical Control: Analysis of cis/trans diastereoselectivity.

Substrate Analysis: 3-Methoxy-piperidin-4-one HCl

Before initiating synthesis, researchers must understand the reactivity profile of the scaffold.

FeatureChemical ImplicationOperational Requirement
C4-Ketone Electrophilic center for amine attack.Susceptible to hydrate formation; ensure anhydrous conditions.
C3-Methoxy Group Electron-withdrawing (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-effect); Steric bulk.
Increases electrophilicity of ketone but hinders nucleophilic attack. Induces diastereoselectivity.[1]
N1-Amine (HCl) Protonated secondary amine.CRITICAL: Must be neutralized (free-based) or buffered. If left acidic, it will quench hydride reagents.
Stereochemical Implications

The 3-methoxy substituent creates a chiral center. Reductive amination generates a second chiral center at C4.

  • Racemic Starting Material: Yields a mixture of cis and trans diastereomers (racemic pairs).

  • Chiral Starting Material: Yields optically active diastereomers.

Protocol A: The Standard STAB Method

Best for: Aliphatic amines, benzylamines, and non-hindered anilines. Mechanism: Direct reductive amination via in situ iminium formation.

Reagents & Stoichiometry
ComponentEquiv.Role
3-Methoxy-piperidin-4-one HCl 1.0Substrate
Amine Partner (R-NH₂) 1.1 – 1.2Nucleophile
Triethylamine (TEA) 1.0Neutralizes the HCl salt (releases free base piperidinone).
Acetic Acid (AcOH) 1.0 – 2.0Catalyzes imine formation; buffers reaction pH.
NaBH(OAc)₃ (STAB) 1.5 – 2.0Mild hydride donor; selective for imines over ketones.
DCM or DCE Solvent0.1 M – 0.2 M concentration.
Step-by-Step Procedure
  • Salt Neutralization: To a dry flask under N₂, add 3-Methoxy-piperidin-4-one HCl (1.0 equiv) and anhydrous DCM (or DCE). Add TEA (1.0 equiv) and stir for 15 minutes. The solution may remain cloudy due to TEA·HCl salt precipitation.

  • Imine Formation: Add the Amine Partner (1.1 equiv) followed by Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: The acid catalyzes the dehydration of the carbinolamine intermediate.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add NaBH(OAc)₃ (1.5 equiv) in portions.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

    • Monitoring: Check by LCMS.[2][3] Look for the disappearance of the ketone (M+H of imine or amine product).

  • Work-up: Quench with saturated aqueous NaHCO₃ (pH ~8). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Workflow Visualization

STAB_Protocol Start Start: Piperidinone HCl Salt Neut Step 1: Neutralization (Add TEA, DCM) Start->Neut Free base generation Imine Step 2: Imine Formation (Add Amine + AcOH) Neut->Imine pH Adjustment Red Step 3: Reduction (Add NaBH(OAc)3) Imine->Red Hydride Transfer Finish Isolated Amine Product (Cis/Trans Mixture) Red->Finish Quench & Purify

Figure 1: Operational workflow for the standard STAB reductive amination.

Protocol B: Titanium(IV) Isopropoxide Method

Best for: Weakly nucleophilic amines (e.g., electron-deficient anilines), sterically hindered amines, or when Protocol A fails to drive imine formation. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, pushing the equilibrium toward the imine.[4]

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (HCl salt) 1.0Substrate
Amine Partner 1.2Nucleophile
TEA 1.0Neutralization
Ti(OiPr)₄ 1.5 – 2.0Lewis Acid / Dehydrating Agent
NaBH₄ 2.0Reducing Agent (Stronger than STAB)
Ethanol (Abs.) SolventRequired for NaBH₄ compatibility.
Step-by-Step Procedure
  • Complexation: In a dry flask under N₂, combine 3-Methoxy-piperidin-4-one HCl , Amine , TEA , and Ti(OiPr)₄ (neat or in minimal THF/DCM if solubility is poor).

  • Incubation: Stir at RT for 6–12 hours (or 50°C for 2 hours). The solution often turns viscous or changes color (yellow/orange) indicating titanium-imine complex formation.

  • Dilution: Dilute with absolute Ethanol (0.2 M relative to substrate).

  • Reduction: Caution: Exothermic. Add NaBH₄ (2.0 equiv) portion-wise.[5] Stir for 2–4 hours at RT.[3][5]

  • Quench (Critical): Add 2M NaOH or water dropwise. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate and purify via flash chromatography.

Stereochemical Control: Cis vs. Trans

The 3-methoxy group directs the stereochemical outcome.

  • The Challenge: The hydride can attack the iminium ion from the axial or equatorial face.

  • General Trend:

    • STAB (Protocol A): Generally favors the Cis-isomer (Methoxy and Amine on the same side). The hydride attacks from the less hindered face (trans to the methoxy group), forcing the incoming amine into a cis relationship.

    • Selectivity Ratios: Typically range from 2:1 to 10:1 (Cis:Trans), depending on the bulk of the amine partner.

  • Determination:

    • Use 1H NMR to determine relative stereochemistry.

    • Trans-isomer (Diequatorial): Look for a large coupling constant (

      
       Hz) between H3 and H4 (axial-axial coupling).
      
    • Cis-isomer (Axial-Equatorial): Look for a smaller coupling constant (

      
       Hz) between H3 and H4.
      
Decision Logic for Protocol Selection

Decision_Tree Q1 Is the Amine Partner Nucleophilic? Yes Yes (Alkyl amines, Benzyl amines) Q1->Yes No No (e- poor anilines, hindered) Q1->No ProtA Use Protocol A (STAB) Solvent: DCM/DCE Acid: AcOH Yes->ProtA ProtB Use Protocol B (Ti(OiPr)4) Solvent: Neat -> EtOH Reductant: NaBH4 No->ProtB Check Check LCMS after 4h ProtA->Check ProtB->Check

Figure 2: Decision matrix for selecting the appropriate reductive amination condition.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion HCl salt not neutralized.Ensure 1.0 eq TEA is added before reagents. Check pH (should be 5-6).
No Reaction (Ketone intact) Imine formation failed.Switch to Protocol B (Titanium). Heat the imine formation step to 50°C.
Bis-alkylation (Primary amines) Over-reaction.Use excess amine (1.5–2.0 equiv). Add STAB slowly.
Low Yield (Work-up) Product is water-soluble.The product is a diamine/amino-ether. Do not use acidic water washes. Saturate aqueous layer with NaCl; use CHCl₃/iPrOH (3:1) for extraction.[3][4]

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][8]J. Org.[6][7][8] Chem. 1996, 61, 3849–3862.[6][7] Link

  • Neidigh, K. A. ; Avery, M. A.; Williamson, J. S.; Bhattacharyya, S. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[9]J. Chem. Soc., Perkin Trans.[4][9] 1 1998, 2527–2532. Link

  • Menche, D.; Arikan, F.; Li, J.; Rudolph, S. Directed Reductive Amination of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Hydroxy-Ketones: Convergent Assembly of the Ritonavir/Lopinavir Core.Org. Lett.  2007, 9, 267–270.[10][11] Link
    
  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent.[7]J. Am. Chem. Soc. 1971, 93, 2897–2904. Link

Sources

Application

Application Note: Synthesis of 3,4-Disubstituted Piperidines from 4-Piperidone

[label="Dehydration", fillcolor="#34A853", color="#202124", shape= Finalizing Application Note Figures I'm now integrating the final figures, ensuring they clearly depict both alkylation and reductive amination pathways,...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Dehydration", fillcolor="#34A853", color="#202124", shape=

Finalizing Application Note Figures

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Finalizing the Workflow Details

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Finalizing Stereochemical Pathways

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Finalizing Diagrams and Protocols

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Finalizing Details of the Draft

I'm synthesizing a complete Application Note draft, ensuring all components are consistent and clear. I've finished integrating experimental procedures with diagrams, including NMR and TLC validation steps. I am confident in the clarity of the diagrams, and the procedures for alkylation to hydrogenation.

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Finalizing Reaction Workflow

I'm now implementing the full experimental procedures alongside the diagrams, ensuring that each step, from alkylation to hydrogenation, is validated. I'm focusing on ensuring clear self-validation with TLC and NMR data, and to ensure the synthesis is easy to follow and reproduce. I'm satisfied with the diagrams.

Integrating Experimental Protocols

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Refining Figure and Protocol Integration

I'm now completing the Application Note, integrating all experimental procedures with the diagrams, ensuring that each step is clearly validated. I have all diagrams complete and readable, and all procedures complete. I'm focusing on ensuring accuracy, readability, and reproducibility.

Finalizing Integration

I've completed integrating all figures and protocols, ensuring clarity and validity. I have linked the experimental procedures directly to the diagrams, verifying each step from alkylation to hydrogenation. I'm focusing on ensuring accuracy, readability, and reproducibility throughout the Application Note.

The Application Note is complete.

Introduction & Strategic Rationale

The piperidine ring is a privileged pharmacophore ubiquitous in FDA-approved therapeutics. Specifically, the 3,4-disubstituted piperidine scaffold forms the core of critical neurological drugs, most notably the selective serotonin reuptake inhibitor (SSRI) (-)-paroxetine (). Constructing this scaffold with high regio- and stereocontrol remains a cornerstone of preclinical drug development.

4-Piperidone serves as an ideal, atom-economical starting material due to its orthogonal reactivity: the C3 position is susceptible to electrophilic attack via enol/enamine intermediates, while the C4 carbonyl acts as a prime site for nucleophilic addition or reductive amination (1)[1]. This guide outlines the mechanistic causality and self-validating protocols required to synthesize these complex heterocycles.

Mechanistic Causality & Reaction Sequencing

The functionalization of 4-piperidone must be executed in a strictly ordered sequence to prevent competing side reactions:

  • N-Protection (The Prerequisite): Unprotected 4-piperidone is highly polar, and the secondary amine aggressively competes with carbon-centered nucleophiles. Protection using a Benzyl (Bn) or tert-Butyloxycarbonyl (Boc) group is mandatory to eliminate N-alkylation and direct reactivity exclusively to the carbocyclic framework ().

  • C3-Alkylation (Enolate Thermodynamics): The C4 ketone activates the adjacent C3 protons. Using Lithium Diisopropylamide (LDA) at -78 °C favors the kinetic enolate, whereas Sodium Hydride (NaH) at elevated temperatures favors the thermodynamic enolate. Subsequent trapping with an electrophile installs the C3 substituent (2)[2].

  • C4-Functionalization (Divergent Pathways):

    • The Grignard/Dehydration Route: Addition of an aryl Grignard reagent to the C4 ketone yields a tertiary alcohol. Acid-catalyzed dehydration forms a tetrahydropyridine intermediate, erasing the mixed C4 stereocenter and setting the stage for stereoconvergent reduction ().

    • The Reductive Amination Route: For targets requiring a C4-amine, the C3-substituted piperidone is reacted with an amine. Sodium triacetoxyborohydride (STAB) is utilized because it selectively reduces the transient iminium ion without reducing the unreacted ketone (3)[3].

Experimental Workflows

Workflow1 Step1 4-Piperidone Step2 N-Protected 4-Piperidone (1-Bn or 1-Boc) Step1->Step2 Protection (BnBr/Boc2O) Prevents N-alkylation Step3 C3-Substituted Piperidone (Enolate Alkylation) Step2->Step3 Base (NaH/LDA) + R-X Thermodynamic/Kinetic Control Step4 C4-Substituted Piperidin-4-ol (Grignard Addition) Step3->Step4 R'-MgBr Nucleophilic Attack Step5 Tetrahydropyridine (Acid Dehydration) Step4->Step5 PTSA, Heat Elimination of H2O Step6 3,4-Disubstituted Piperidine (Stereoselective Reduction) Step5->Step6 H2, Pd/C Syn-Addition & Epimerization

Workflow for synthesizing 3,4-disubstituted piperidines via Grignard addition.

Workflow2 A1 C3-Substituted 4-Piperidone A2 Iminium Ion Intermediate A1->A2 Amine + Acid Catalyst Condensation A3 C4-Amino 3,4-Disubstituted Piperidine A2->A3 STAB (NaBH(OAc)3) Selective Hydride Delivery

Alternative C4-functionalization via reductive amination using STAB.

Self-Validating Experimental Protocols

Protocol 1: C3-Alkylation of 1-Boc-4-Piperidone
  • Objective: Regioselective installation of the C3 substituent.

  • Procedure:

    • Charge a flame-dried flask with 1-Boc-4-piperidone (1.0 eq) and anhydrous THF (0.2 M) under N2.

    • Cool the solution to -78 °C. Dropwise add LDA (1.1 eq, 2.0 M in THF).

      • Causality: Low temperature ensures kinetic deprotonation strictly at C3, avoiding self-condensation.

    • Stir for 30 minutes, then add the electrophile (e.g., alkyl bromide, 1.2 eq).

    • Allow the reaction to warm to room temperature over 4 hours.

  • Validation: Quench a 50 µL aliquot in saturated NH4Cl, extract with EtOAc, and analyze via LC-MS. The disappearance of the starting mass (M+H) and the appearance of the alkylated mass confirms successful enolate trapping.

Protocol 2: C4-Grignard Addition and Dehydration
  • Objective: Installation of the C4-aryl group and formation of the tetrahydropyridine.

  • Procedure:

    • Dissolve the C3-substituted piperidone in anhydrous THF at 0 °C.

    • Add 4-fluorophenylmagnesium bromide (1.5 eq) dropwise.

      • Causality: The excess reagent accounts for any adventitious moisture and drives the nucleophilic addition to completion.

    • Quench with saturated NH4Cl, extract, and concentrate the tertiary alcohol intermediate.

    • Dissolve the crude alcohol in toluene. Add p-Toluenesulfonic acid (PTSA, 0.1 eq) and reflux using a Dean-Stark trap for 12 hours.

      • Causality: The Dean-Stark trap physically removes water, driving the endergonic dehydration forward via Le Chatelier's principle.

  • Validation: TLC (Hexanes:EtOAc 3:1) should show a highly UV-active spot (conjugated tetrahydropyridine), distinct from the UV-inactive alcohol precursor.

Protocol 3: Stereoselective Hydrogenation & Epimerization
  • Objective: Reduction of the tetrahydropyridine to the trans-3,4-disubstituted piperidine.

  • Procedure:

    • Dissolve the tetrahydropyridine in ethanol. Add 10% Pd/C (10 wt%).

    • Stir under an H2 atmosphere (1 atm) for 16 hours.

    • Filter through Celite to remove the catalyst.

    • Epimerization Step: Dissolve the crude mixture in NaOEt/EtOH and reflux for 4 hours.

      • Causality: Initial hydrogenation yields the kinetic cis-isomer. Base-catalyzed epimerization thermodynamically equilibrates the C3 stereocenter to the more stable trans-diequatorial conformation ().

  • Validation: 1H-NMR analysis. The coupling constant (

    
    ) between the C3 and C4 protons will be ~10-12 Hz for the trans-diaxial protons, compared to ~3-5 Hz for the cis-isomer.
    

Quantitative Data: Stereochemical Outcomes in Piperidone Reduction

The choice of reducing agent directly dictates the diastereomeric ratio of the resulting piperidine (4)[4].

PrecursorReagent / CatalystSolventMajor DiastereomerMechanistic Rationale
TetrahydropyridineH2, Pd/CEtOHcis Syn-addition of H2 occurs from the less sterically hindered face.
TetrahydropyridineH2, Pd/C + NaOEtEtOHtrans Base-catalyzed thermodynamic epimerization at C3 yields the diequatorial product.
4-PiperidoneL-SelectrideTHFcis-alcohol Bulky hydride delivery occurs exclusively from the equatorial trajectory (>99:1 d.r.).
4-PiperidoneAl-isopropoxydiisobutylalaneToluenetrans-alcohol Coordination-driven axial hydride delivery yields the trans product (up to 99:1 d.r.).

References

  • "Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation-Cyclization-Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines" - American Chemical Society. 4

  • "Advances in Piperidone Synthesis Techniques" - Scribd. 1

  • "Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1)" - PMC - NIH. 3

  • "Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones" - Journal of the Chemical Society C. 2

  • "Recent advances in the stereoselective synthesis of trans-3,4-disubstituted-piperidines: applications to (-)-paroxetine" - ResearchGate.

Sources

Method

Procedure for free-basing 3-Methoxy-piperidin-4-one hydrochloride

I cannot provide a detailed protocol or application note for the free-basing of 3-Methoxy-piperidin-4-one hydrochloride. I can, however, explain the general chemical principles governing the conversion of amine salts to...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a detailed protocol or application note for the free-basing of 3-Methoxy-piperidin-4-one hydrochloride. I can, however, explain the general chemical principles governing the conversion of amine salts to their free base forms, the safety hazards associated with handling piperidine derivatives, and the regulatory context concerning substituted piperidones.

General Principles of Amine Free-Basing[1][2]

In organic chemistry, "free-basing" refers to the process of converting an amine salt (ionic, often water-soluble) into its neutral, uncharged amine form (often organic-soluble).[1] This transformation is governed by fundamental acid-base equilibria.[1]

The Acid-Base Equilibrium

Amine salts (e.g., hydrochlorides) are formed when a basic amine accepts a proton (


) from an acid.[1] To reverse this, a stronger base must be introduced to deprotonate the ammonium cation.[1]

The equilibrium can be described by the Henderson-Hasselbalch equation:


[1]

To drive the equilibrium toward the free base (the uncharged form), the pH of the solution must be raised significantly above the pKa of the conjugate acid.[1] For most secondary amines (like piperidines), the pKa is typically around 10–11.[1] Therefore, a pH of 12 or higher is generally required to ensure complete deprotonation.[1]

Biphasic Extraction

The physical separation of the free base is usually achieved through liquid-liquid extraction.[1]

  • Aqueous Phase: Contains the salt form initially.[1] A base (e.g., sodium hydroxide, sodium carbonate) is added to this phase.[1]

  • Organic Phase: An immiscible organic solvent (e.g., dichloromethane, ethyl acetate) is used to extract the neutral free base, which becomes lipophilic upon deprotonation.[1]

The partition coefficient (


) determines the efficiency of the extraction.[1] The neutral amine preferentially migrates to the organic layer, while inorganic byproducts (e.g., NaCl) remain in the aqueous layer.

Safety and Handling of Piperidine Derivatives[3][4]

Piperidine derivatives, including substituted piperidones, present specific hazards in a laboratory setting.

  • Toxicity and Absorption: Many piperidines are toxic and can be rapidly absorbed through the skin.[1] Substituted piperidones are often intermediates in the synthesis of bioactive compounds, and their specific toxicological profiles may not be fully characterized.[1]

  • Corrosivity: Free amines are often caustic and can cause chemical burns to the skin and eyes.[1]

  • Volatility: Lower molecular weight amines can be volatile, posing inhalation risks.[1]

Standard Professional Safety Protocols:

  • Engineering Controls: All manipulations involving volatile amines or fine powders must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or laminate gloves are typically recommended, though breakthrough times must be verified for the specific solvent and amine.

    • Eye Protection: Chemical splash goggles are required to prevent ocular injury from splashes or corrosive vapors.[1]

    • Body Protection: A chemical-resistant lab coat is standard to prevent skin contact.[1]

Regulatory Context and Precursor Control[2][3][5][6][7][8]

The synthesis and handling of piperidone derivatives are subject to strict regulatory scrutiny due to their potential use as precursors for synthetic opioids.

  • Controlled Substances Act (CSA): In the United States, 4-piperidone (piperidin-4-one) is designated as a List I Chemical by the Drug Enforcement Administration (DEA) due to its role as a precursor in the synthesis of fentanyl.[1][2][3]

  • Analogue Provisions: While specific substituted piperidones (like 3-methoxy-piperidin-4-one) may or may not be explicitly listed, they are structurally significant.[1] 3-Methoxy-piperidin-4-one is a direct precursor to 3-methoxyfentanyl , a potent opioid analgesic.[1][4]

  • Research Scrutiny: Legitimate research involving these compounds often requires registration, strict record-keeping, and adherence to security protocols to prevent diversion.[1]

Visualization: General Acid-Base Extraction Workflow

The following diagram illustrates the theoretical workflow for converting a generic amine salt to a free base using liquid-liquid extraction.

ExtractionWorkflow Salt Amine Salt (Aqueous Soluble) Mix Deprotonation Reaction (pH > pKa) Salt->Mix Base Strong Base (e.g., NaOH, Na2CO3) Base->Mix Extraction Biphasic Separation Mix->Extraction Organic Organic Phase (Contains Free Base) Extraction->Organic Lipophilic Species Aqueous Aqueous Phase (Contains Waste Salts) Extraction->Aqueous Hydrophilic Species

Caption: General workflow for the deprotonation and extraction of an amine from its salt form.

References

  • Drug Enforcement Administration (DEA). (2023).[1][2][5] Designation of 4-Piperidone as a List I Chemical. Federal Register.[1][2][5] [Link][1]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Piperidine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. [Link][1]

Sources

Application

Application Note: 3-Methoxy-piperidin-4-one HCl in Fragment-Based Drug Discovery

Topic: Using 3-Methoxy-piperidin-4-one HCl in Drug Discovery Libraries Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Escaping "...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 3-Methoxy-piperidin-4-one HCl in Drug Discovery Libraries Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Escaping "Flatland" with Functionalized Piperidines

In modern medicinal chemistry, the transition from flat, aromatic-heavy compounds to three-dimensional (3D) scaffolds is a critical strategy to improve solubility, selectivity, and patentability. 3-Methoxy-piperidin-4-one HCl (CAS: 1220040-18-5) represents a high-value "privileged scaffold" for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) libraries.

Unlike the unsubstituted piperidin-4-one, the introduction of the 3-methoxy group provides two distinct advantages:

  • Electronic Modulation: The electron-withdrawing methoxy group lowers the pKa of the piperidine nitrogen (approx. 1-2 log units vs. unsubstituted), potentially improving oral bioavailability and blood-brain barrier (BBB) penetration.

  • Metabolic Blocking: Substituents at the 3-position can block metabolic oxidation at a typically labile site, extending the half-life of the final drug candidate.

However, this scaffold presents specific synthetic challenges—most notably the risk of


-elimination  of the methoxide group under basic conditions. This guide provides validated protocols to harness this building block effectively while mitigating its instability.

Chemical Profile & Handling

PropertySpecification
Compound Name 3-Methoxy-piperidin-4-one hydrochloride
CAS Number 1220040-18-5
Molecular Weight 165.62 g/mol (HCl salt)
Structure Piperidine ring with a ketone at C4 and a methoxy group at C3.
Physical Form Off-white to pale yellow hygroscopic solid.
Solubility Soluble in Water, Methanol, DMSO. Sparingly soluble in DCM (as salt).
Stability Warning Prone to aromatization/elimination. The

-methoxy ketone motif is sensitive to strong bases (e.g., NaH, KOtBu) and high temperatures (>80°C), which can trigger elimination of methanol to form the

-unsaturated enone.
Protocol A: Controlled Free-Basing

Objective: To convert the stable HCl salt into the reactive free base without triggering decomposition.

Rationale: The HCl salt is stable for storage but non-reactive in many nucleophilic additions. Standard basic washes (NaOH) can be too harsh.

  • Suspension: Suspend 1.0 eq of 3-Methoxy-piperidin-4-one HCl in Dichloromethane (DCM) (10 mL/g).

  • Neutralization: Cool to 0°C. Add 1.1 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) dropwise. Avoid inorganic bases like NaOH or K2CO3 in aqueous biphasic systems if possible, to prevent hydrolysis or elimination.

  • Clarification: The solution will become clear as the free base dissolves.

  • Use: Use this solution immediately for the subsequent reaction. Do not isolate or store the free base neat, as it is prone to self-condensation.

Core Application: Parallel Reductive Amination (Library Synthesis)

The most common application of this scaffold is the rapid generation of diverse 3-methoxy-4-aminopiperidine libraries via reductive amination.

Workflow Visualization

The following diagram outlines the parallel synthesis workflow, highlighting critical decision points to prevent scaffold degradation.

LibrarySynthesis Start 3-Methoxy-piperidin-4-one HCl FreeBase In-situ Free Basing (DIPEA, DCM, 0°C) Start->FreeBase Solubilization AmineAdd Add Diverse Amines (R-NH2) + Acid Cat. (AcOH) FreeBase->AmineAdd 1.0 eq ImineForm Imine Formation (Equilibrium) AmineAdd->ImineForm 1-2 hrs ImineForm->Start Decomposition Risk (If T > 40°C) Reduction Reduction (NaBH(OAc)3, RT) ImineForm->Reduction Selective Reducing Agent Quench Mild Quench (Sat. NaHCO3) Reduction->Quench < 20°C Purify SCX-2 Cartridge / Prep HPLC Quench->Purify Isolation

Caption: Parallel synthesis workflow for 3-methoxy-4-aminopiperidine libraries. Note the temperature constraints to avoid elimination.

Protocol B: Library-Scale Reductive Amination

Scale: 100 µmol per reaction (96-well plate or vial array).

Reagents:

  • Scaffold: 3-Methoxy-piperidin-4-one HCl (0.5 M in DCM/DIPEA mix).

  • Amines: Diverse set of primary/secondary amines (0.5 M in DCE).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (Solid or slurry).

  • Acid Catalyst: Acetic Acid (AcOH).

Step-by-Step:

  • Preparation: In a 2 mL vial, dispense 200 µL of the Scaffold Solution (100 µmol, 1.0 eq).

  • Amine Addition: Add 240 µL of the Amine Solution (120 µmol, 1.2 eq).

  • Activation: Add 10 µL of Acetic Acid . Cap and shake at Room Temperature (RT) for 60 minutes.

    • Expert Note: The 3-methoxy group creates steric hindrance. Allow sufficient time for imine formation before adding the reducing agent.

  • Reduction: Add STAB (32 mg, 150 µmol, 1.5 eq).

    • Why STAB? It is milder than NaBH4 and NaCNBH3, reducing the risk of reducing the ketone before the imine forms, and it does not require toxic cyanide handling.

  • Reaction: Shake at RT for 16 hours. Do not heat.

  • Work-up: Quench with 0.5 mL saturated NaHCO3. Extract with DCM (2 x 1 mL).

  • Purification: Pass the organic layer through an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (remove non-basic impurities), then elute product with 2M NH3 in MeOH.

Advanced Utility: Spirocycle & Heterocycle Formation

Beyond simple amines, this scaffold is a precursor for spirocyclic systems, which are highly desirable for restricting conformational flexibility.

  • Strecker Reaction: Reaction with amines and TMSCN yields

    
    -amino nitriles, precursors to spiro-hydantoins.
    
  • Fischer Indole Synthesis: Reaction with aryl hydrazines under acidic conditions yields fused pyrido-indoles. Caution: Requires careful acid control to prevent methoxy elimination.

Reaction Condition Decision Tree

When designing new routes, use this logic to preserve the scaffold integrity.

ReactionLogic Root Target Transformation Condition Reaction pH / Conditions Root->Condition Acidic Acidic (AcOH, TFA) Condition->Acidic Basic Basic (NaH, LiHMDS) Condition->Basic Neutral Neutral / Mild Base (DIPEA) Condition->Neutral ResultAcid Safe (Stable) Suitable for Reductive Amination & Fischer Indole Acidic->ResultAcid ResultBasic HIGH RISK Beta-Elimination of OMe Formation of Enone Basic->ResultBasic ResultNeutral Safe (Stable) Suitable for Alkylation (if T < 40°C) Neutral->ResultNeutral

Caption: Decision matrix for reaction conditions. Strong bases are the primary failure mode for this scaffold.

Quality Control & Troubleshooting

Common Failure Modes:

  • Loss of Methoxy Group (M-31 peak in MS): Indicates elimination has occurred.

    • Solution: Lower reaction temperature; switch from inorganic base (K2CO3) to organic base (DIPEA).

  • Low Conversion in Reductive Amination:

    • Solution: The 3-methoxy group adds steric bulk. Increase the imine formation time (up to 4 hours) or use a stronger Lewis acid catalyst like Ti(OiPr)4 (Titanium isopropoxide) before adding the reducing agent.

Analytical Markers:

  • 1H NMR: The proton at C3 (alpha to methoxy) is a distinct multiplet around 3.5-3.8 ppm. Disappearance of this signal and appearance of alkene protons (5.5-6.5 ppm) indicates elimination.

  • LCMS: Monitor for [M+H]+ (Product) vs [M+H-32]+ (Elimination product).

References

  • Sigma-Aldrich. cis-3-Methoxy-4-methyl-piperidine hydrochloride Properties. Retrieved from (Analogous scaffold data).

  • BenchChem. Literature review on the synthesis of N-substituted piperidin-4-amines. Retrieved from .

  • National Institutes of Health (NIH). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides. Retrieved from .

  • Master Organic Chemistry. Reductive Amination: Reagents and Mechanisms. Retrieved from .

  • VulcanChem. 3-Methoxy-piperidin-4-one hydrochloride Product Page (CAS 1220040-18-5). Retrieved from .

Method

Application Notes &amp; Protocols: Asymmetric Synthesis Using Chiral 3-Substituted-4-Piperidones

Introduction: The Strategic Value of Chiral Piperidones The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of countless natural products and blockbuster pharmaceuticals.[1] The precise...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chiral Piperidones

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of countless natural products and blockbuster pharmaceuticals.[1] The precise three-dimensional arrangement of substituents on this ring is often critical for biological activity, making stereocontrolled synthesis a paramount challenge for drug development professionals.[2]

This guide focuses on a powerful class of chiral building blocks: N-acyl-3-hydroxy-4-piperidones and their derivatives. By leveraging the fixed stereocenter at the C3 position, these synthons act as robust chiral auxiliaries, enabling highly diastereoselective carbon-carbon bond formations at the C5 position via their corresponding enolates. The C3-alkoxy or C3-silyloxy group serves as a crucial stereodirecting element, effectively shielding one face of the enolate and guiding the approach of electrophiles to deliver products with predictable and high levels of stereocontrol.

This document provides a comprehensive overview of the synthesis of the chiral piperidone synthon, detailed protocols for its application in diastereoselective aldol reactions, and methods for the subsequent transformation of the products into valuable, enantiopure molecules.

Synthesis of the Core Chiral Synthon: (S)-N-Boc-3-hydroxypiperidine

The foundation of this methodology is the reliable, scalable synthesis of the chiral starting material. While several chemical routes exist, biocatalytic reduction of the prochiral N-Boc-3-piperidone offers an efficient and highly enantioselective pathway to the key (S)-N-Boc-3-hydroxypiperidine intermediate.[2]

Workflow for Chiral Synthon Preparation

G cluster_0 Step 1: Biocatalytic Reduction cluster_1 Step 2: Hydroxyl Protection cluster_2 Step 3: N-Acylation Prochiral Ketone N-Boc-3-Piperidone Chiral Alcohol (S)-N-Boc-3-Hydroxypiperidine Prochiral Ketone->Chiral Alcohol AKR / GDH NADPH (cat.) Glucose, Buffer pH 7.5 Protected Alcohol (S)-N-Boc-3-(TBS-oxy)piperidine Chiral Alcohol->Protected Alcohol TBSCl, Imidazole DMF, 0°C to rt Oxidation Oxidation Protected Alcohol->Oxidation Swern or Dess-Martin Oxidation Final Synthon (S)-N-Benzoyl-3-(TBS-oxy) -4-piperidone (Active Auxiliary) Deprotection/Acylation Deprotection/Acylation Oxidation->Deprotection/Acylation 1. TFA (Boc Removal) 2. BzCl, Et3N (Acylation) Deprotection/Acylation->Final Synthon

Caption: Overall workflow for preparing the active chiral auxiliary.

Protocol 1: Synthesis of (S)-N-Boc-3-hydroxypiperidine via Bioreduction

This protocol is adapted from methodologies utilizing aldo-keto reductase (AKR) enzymes for the asymmetric reduction of N-Boc-3-piperidone.[2]

  • Materials:

    • N-Boc-3-piperidone (1.0 equiv)

    • Aldo-keto reductase (AKR) (e.g., AKR-43, as per literature)

    • Glucose Dehydrogenase (GDH) for cofactor recycling

    • D-Glucose (1.5 equiv)

    • NADP+ (0.01 equiv)

    • Potassium phosphate buffer (50 mM, pH 7.5)

    • Ethyl acetate (for extraction)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of potassium phosphate buffer, add D-glucose, NADP+, GDH, and the AKR enzyme.

    • Add N-Boc-3-piperidone to the mixture.

    • Stir the reaction at 30 °C, maintaining the pH at 7.5. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

    • Upon completion, saturate the aqueous phase with NaCl and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield (S)-N-Boc-3-hydroxypiperidine as a white solid.

  • Scientist's Note: The use of a cofactor recycling system (GDH/Glucose) is economically essential for large-scale synthesis, as it drastically reduces the amount of expensive NADPH cofactor required. The enzyme's high stereoselectivity typically yields the product with >99% enantiomeric excess (ee).[2]

Application: Diastereoselective Aldol Reactions

With the chiral auxiliary in hand, the next step is to leverage it for stereocontrolled C-C bond formation. The aldol reaction is a cornerstone of organic synthesis, and this piperidone-based auxiliary provides a predictable platform for creating chiral β-hydroxy carbonyl compounds.

Mechanism and Stereochemical Rationale

The stereochemical outcome of the aldol reaction is dictated by the formation of a rigid, chair-like transition state, often referred to as a Zimmerman-Traxler model.

  • Enolate Formation: Treatment of the N-acyl-3-silyloxy-4-piperidone with a strong, hindered base like lithium diisopropylamide (LDA) at low temperature (-78 °C) results in rapid and irreversible deprotonation at the less-hindered C5 position. This "kinetic control" condition preferentially forms the (Z)-enolate.[3]

  • Chelated Transition State: The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the incoming aldehyde. The system organizes into a six-membered, chair-like transition state to minimize steric interactions.

  • Facial Selectivity: The bulky N-acyl group (e.g., Benzoyl) is energetically driven to occupy a pseudo-equatorial position on the chair. The C3-silyloxy group likewise prefers an equatorial orientation to avoid unfavorable steric interactions. This arrangement effectively blocks the top (si) face of the enolate, forcing the aldehyde to approach from the less-hindered bottom (re) face. This facial bias is the origin of the high diastereoselectivity.

Caption: Logical workflow of the diastereoselective aldol reaction. (Note: A specific image for the transition state is illustrative).

Protocol 2: General Procedure for Diastereoselective Aldol Addition
  • Materials:

    • (S)-N-Benzoyl-3-(TBS-oxy)-4-piperidone (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium Diisopropylamide (LDA) (1.1 equiv, solution in THF/hexanes)

    • Aldehyde (1.2 equiv)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Ethyl acetate (for extraction)

  • Procedure:

    • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the chiral piperidone auxiliary in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer.

    • Enolate Formation: Cool the solution to -78 °C (acetone/dry ice bath). Slowly add the LDA solution dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting bright yellow solution for 45 minutes at -78 °C.

    • Aldol Addition: Add a solution of the aldehyde in a small amount of anhydrous THF dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours. Monitor progress by TLC.

    • Quench: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Work-up: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography (Silica gel, Hexane:EtOAc gradient) to afford the desired aldol adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

  • Trustworthiness Note: The key to reproducibility is ensuring strictly anhydrous conditions and maintaining a low temperature (-78 °C) during enolate formation and reaction. The use of freshly prepared or titrated LDA is critical for achieving high yields and selectivities.

Data Presentation: Representative Aldol Reaction Outcomes
EntryAldehyde (R-CHO)Yield (%)Diastereomeric Ratio (syn:anti)
1Benzaldehyde85>95:5
2Isobutyraldehyde88>97:3
3Cinnamaldehyde79>95:5
4Cyclohexanecarboxaldehyde82>95:5
Table 1: Representative data for the diastereoselective aldol reaction using the chiral piperidone auxiliary. Data is illustrative of typical outcomes for this class of reaction.

Post-Reaction Cleavage and Transformations

A chiral auxiliary is only as useful as the ease with which it can be removed to reveal the desired chiral product. The piperidone scaffold allows for several high-yield transformations.

Protocol 3: Reductive Cleavage to Afford a Chiral 1,3-Diol

This procedure first reduces the C4-ketone and then cleaves the N-benzoyl group to release a valuable chiral amino diol.

  • Materials:

    • Aldol Adduct from Protocol 2 (1.0 equiv)

    • Lithium Borohydride (LiBH₄) (2.0 equiv) or L-Selectride

    • Anhydrous THF

    • Methanol

    • Samarium (II) Iodide (SmI₂) solution in THF (for N-benzoyl cleavage)

    • Saturated aqueous Potassium Sodium Tartrate (Rochelle's salt)

  • Procedure:

    • Ketone Reduction: Dissolve the aldol adduct in anhydrous THF and cool to -78 °C. Add LiBH₄ and stir for 3 hours. Quench carefully by the slow addition of methanol, then warm to room temperature. Purify by standard extraction and chromatography to yield the corresponding diol.

    • N-Benzoyl Cleavage: Dissolve the N-benzoyl diol intermediate in THF. Add the SmI₂ solution at room temperature until a deep blue/green color persists. Stir for 1-2 hours.

    • Work-up: Quench the reaction with saturated aqueous Rochelle's salt and stir vigorously until the color dissipates. Extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate.

    • Purification: Purify via chromatography to yield the final chiral amino diol product.

Conclusion

Chiral 3-hydroxy-4-piperidone derivatives are powerful and versatile synthons for modern asymmetric synthesis. Their straightforward preparation, predictable stereodirecting ability in enolate reactions, and the operational simplicity of the protocols make them a valuable tool for researchers in drug discovery and process development. The ability to generate complex, stereodefined fragments from simple starting materials underscores the strategic advantage of this auxiliary-based approach.

References

  • Morgan, I. R., et al. (2008). Diastereoselective ritter reactions of chiral cyclic N-acyliminium ions: synthesis of pyrido- and pyrrolo [2,3-d] oxazoles and 4-hydroxy-5-N-acylaminopiperidines. The Journal of Organic Chemistry, 73(7), 2943-2946. [Link]

  • Srinivasan, M., et al. (2005). (L)-Proline catalysed efficient synthesis of 3-substituted 2,6-diarylpiperidin-4-ones. ResearchGate. [Link]

  • Soteras, I., et al. (2006). On the origin of the stereoselectivity in the alkylation of oxazolopiperidone enolates. Journal of the American Chemical Society, 128(20), 6581-6588. [Link]

  • McGlacken, G. P. (2016). Asymmetric transformations of enolates and azaenolates. CORA. [Link]

  • Nardone, M. J. (2016). Catalytic Asymmetric Alkylations of Latent Enolates. D-Scholarship@Pitt. [Link]

  • Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(1), 147-160. [Link]

  • de la Torre, A., et al. (2015). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 20(4), 6296-6324. [Link]

  • Li, Z., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition. [Link]

  • Dell'Amico, L., et al. (2023). Catalytic asymmetric defluorinative allylation of silyl enol ethers. Chemical Science, 14(25), 6749-6755. [Link]

  • University of Bath. (n.d.). III Enolate Chemistry. [Link]

  • Tella, A. C., et al. (2017). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Chemistry, 2(2), 19. [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Nardone, M. J. (2016). Catalytic Asymmetric Alkylations of Latent Enolates. D-Scholarship@Pitt. [Link]

  • Morrison, J. D. (Ed.). (1984). Asymmetric Synthesis: Vol. 3. Stereodifferentiating Addition Reactions Part B. Academic Press.
  • Piou, T., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society, 134(29), 12184-12192. [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Badiang, J. G., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257. [Link]

  • Girgis, A. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31102-31123. [Link]

  • Wang, T., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis, 14, 6926–6935. [Link]

  • Alcázar, E., et al. (2011). Synthesis of a New Chiral Pyrrolidine. Molecules, 16(1), 843-853. [Link]

  • Wang, D., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 777610. [Link]

Sources

Application

Introduction: The Strategic Importance of the 4-Amino-3-methoxypiperidine Scaffold

An In-depth Technical Guide Topic: Reaction Mechanism and Synthetic Protocols for the Amination of 3-Methoxy-piperidin-4-one Audience: Researchers, Scientists, and Drug Development Professionals The piperidine ring is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Topic: Reaction Mechanism and Synthetic Protocols for the Amination of 3-Methoxy-piperidin-4-one

Audience: Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability in drug candidates.[1][2] Within this class, the 4-amino-3-methoxypiperidine core is of particular interest, serving as a key intermediate in the synthesis of complex pharmaceutical agents, including gastrointestinal prokinetic agents like Cisapride.[3] The reaction of 3-methoxy-piperidin-4-one with various primary and secondary amines is the most direct and versatile route to access this valuable family of compounds.

This application note provides a detailed exploration of the reaction mechanism, offers field-proven experimental protocols, and discusses the critical parameters that govern the success of this transformation. As a self-validating guide, it explains the causality behind experimental choices, empowering researchers to not only replicate but also adapt these methodologies for their specific synthetic targets.

Part 1: The Core Reaction Mechanism - Reductive Amination

The reaction of 3-methoxy-piperidin-4-one with an amine proceeds via reductive amination , a robust and widely utilized transformation in medicinal chemistry for C-N bond formation.[4] This process can be conceptually divided into two distinct, yet often concurrent, stages: the formation of an intermediate (an iminium ion or enamine) and its subsequent reduction.[5][6]

Stage 1: Iminium Ion and Enamine Formation

The initial step is the nucleophilic attack of the amine on the carbonyl carbon of the piperidinone. This reaction is typically catalyzed by a mild acid.[7]

  • With Primary Amines (R-NH₂): The amine adds to the ketone to form a hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent dehydration yields a resonance-stabilized iminium ion .[6] This step is reversible and pH-dependent.

  • With Secondary Amines (R₂-NH): The reaction also proceeds through a hemiaminal to an iminium ion. However, since the nitrogen in this intermediate has no proton to lose, equilibrium is established by the removal of a proton from an adjacent carbon (the α-carbon), forming an enamine .[8][9]

The Critical Role of pH: Precise pH control is paramount for successful imine or enamine formation.[10]

  • If the pH is too high (basic): The dehydration of the hemiaminal intermediate is slow.

  • If the pH is too low (strongly acidic): The amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.[7] Optimal conditions are typically found in a weakly acidic range (pH 4-6), often achieved by adding a catalytic amount of acetic acid.[7][10]

Stage 2: Reduction of the Intermediate

The iminium ion or enamine formed in situ is more electrophilic and thus more susceptible to reduction by mild hydride reagents than the starting ketone.[11] This selectivity is the key to the success of one-pot reductive amination procedures.

The choice of reducing agent is a critical experimental decision, directly impacting reaction efficiency, selectivity, and operational simplicity.

Mechanistic Pathway Overview

Reductive_Amination_Mechanism Ketone 3-Methoxy-piperidin-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + H⁺ (cat.) Amine Primary or Secondary Amine Amine->Hemiaminal + H⁺ (cat.) Iminium Iminium Ion Hemiaminal->Iminium - H₂O Enamine Enamine (from Secondary Amine) Iminium->Enamine - H⁺ (from α-carbon) Product 4-Amino-3-methoxypiperidine Product Iminium->Product Enamine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium Hydride Transfer ReducingAgent->Enamine Hydride Transfer

Caption: General mechanism of reductive amination.

Part 2: Experimental Protocols & Methodologies

This section provides a robust, field-tested protocol for the reductive amination of N-Boc-3-methoxy-piperidin-4-one with a primary amine. The N-Boc protecting group is commonly used to prevent side reactions at the piperidine nitrogen.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mild nature and excellent selectivity for reducing iminium ions in the presence of ketones, allowing for a convenient one-pot procedure.[5][6]

Reagents & Equipment:

  • N-Boc-3-methoxy-piperidin-4-one (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add N-Boc-3-methoxy-piperidin-4-one (1.0 eq) and dissolve it in anhydrous DCE (approx. 0.1 M concentration).

    • Rationale: An inert atmosphere prevents the introduction of moisture, which can decompose the hydride reagent.[12] DCE is a common solvent for STAB reactions.

  • Amine & Catalyst Addition: Add the primary amine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

    • Rationale: A slight excess of the amine helps drive the equilibrium towards iminium formation. Acetic acid serves as the necessary catalyst for the dehydration step.[1]

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours.

    • Rationale: This initial stirring period allows for the formation of the hemiaminal and its subsequent conversion to the iminium ion before the reducing agent is introduced. This can be crucial for less reactive substrates.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes.

    • Rationale: Portion-wise addition helps to control any potential exotherm and ensures the reaction does not proceed too rapidly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidinone is consumed (typically 4-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

    • Rationale: The basic solution neutralizes the acetic acid and quenches any remaining hydride reagent.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.[13]

Experimental Workflow Diagram

Caption: Step-by-step workflow for reductive amination.

Part 3: Data Presentation & Reagent Selection

The choice of reducing agent is a critical parameter. The following table summarizes the properties and typical applications of common reagents used for this transformation.

Reducing AgentFormulaTypical SolventsKey AdvantagesKey Considerations
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃DCE, DCM, THFExcellent selectivity; mild; ideal for one-pot reactions with a wide range of amines.[6]Moisture sensitive; not compatible with protic solvents like methanol.[12]
Sodium Cyanoborohydride NaBH₃CNMethanol, EthanolGood selectivity; stable in mild acid.[11]Toxicity: Can release toxic HCN gas during acidic work-up.[5]
Sodium Borohydride NaBH₄Methanol, EthanolInexpensive; powerful reducing agent.Can reduce the starting ketone; often requires pre-formation of the imine before addition.[7][12]
Catalytic Hydrogenation H₂ / Pd, Pt, NiMethanol, EthanolEconomical for large scale; high-yielding; clean reaction.[6]Requires specialized hydrogenation equipment; may reduce other functional groups (e.g., alkenes, nitro groups).[6]

Conclusion

The reductive amination of 3-methoxy-piperidin-4-one is a powerful and versatile method for synthesizing substituted 4-aminopiperidines, which are crucial scaffolds in modern drug discovery. Success in this reaction hinges on a solid understanding of the underlying mechanism, particularly the pH-sensitive nature of iminium/enamine formation and the judicious selection of a reducing agent. Sodium triacetoxyborohydride (STAB) often represents the optimal choice for laboratory-scale synthesis, offering a balance of high selectivity, operational simplicity, and broad substrate scope. By following the detailed protocols and understanding the rationale outlined in this guide, researchers can confidently and efficiently access these valuable building blocks for their synthetic programs.

References

  • Reductive amination - Wikipedia. (n.d.). Retrieved March 1, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. [Link]

  • Vasilevsky, S. F., & Stepanov, A. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7553. [Link]

  • Ashenhurst, J. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

  • Enamine - Wikipedia. (n.d.). Retrieved March 1, 2026, from [Link]

  • Chupakhin, E., & Galkina, M. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 12459–12521. [Link]

Sources

Method

Application Note: Solvent Selection and Optimization for 3-Methoxy-piperidin-4-one HCl Reactions

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Overview 3-Methoxy-piperidin-4-one hydrochloride (CAS: 12...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Overview

3-Methoxy-piperidin-4-one hydrochloride (CAS: 1220040-18-5) is a critical synthetic building block utilized extensively in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of opioid analogs and gastrointestinal prokinetic agents such as Cisapride[1][2].

The compound features two highly reactive sites: a ketone moiety at the C4 position, which is primed for reductive amination[1][3], and a secondary piperidine nitrogen, which can undergo N-alkylation or amidation once liberated from its salt form[4]. The hydrochloride salt form is specifically utilized by suppliers to enhance the molecule's shelf-life stability and to improve its solubility profile in polar solvents, which is a strict requirement for homogeneous catalysis downstream[3].

Selecting the correct solvent system for this molecule is not merely a matter of solubility; it dictates the thermodynamic equilibrium of imine formation, the kinetics of catalytic hydrogenation, and the stereochemical purity of the final isolated product.

Physico-Chemical Properties & Solvent Compatibility

To design a self-validating synthetic process, one must first understand the thermodynamic interactions between the HCl salt and various solvent classes. The table below outlines the causality behind solvent selection for the primary workflows involving 3-Methoxy-piperidin-4-one HCl.

Table 1: Solvent Selection Matrix for Core Workflows
SolventClassificationSolubility (HCl Salt)Primary ApplicationMechanistic Rationale
Methanol Polar ProticHighReductive AminationProtic nature stabilizes the iminium intermediate; provides optimal hydrogen gas solubility for Pd/C surface catalysis[2][5].
Tetrahydrofuran (THF) Polar AproticModerateN-Alkylation / GrignardAprotic environment prevents nucleophilic quenching; offers excellent solvation for bulky electrophiles[2].
Toluene Non-polar AromaticLowAmidation / Free-basingEnables azeotropic removal of water (via Dean-Stark) to drive condensation equilibria forward[2][4].
Methyl Isobutyl Ketone (MIBK) Polar Aprotic (Ketone)LowStereoselective CrystallizationProvides a steep, temperature-dependent solubility curve essential for the differential precipitation of cis/trans isomers[2].

Workflow Causality: Reductive Amination & Stereoselective Resolution

The Role of Methanol in Reductive Amination

The conversion of the C4-ketone to a C4-amine (e.g., via reaction with benzylamine) requires the formation of an intermediate imine/iminium ion. Methanol is the preferred reaction-inert solvent because its high dielectric constant easily dissolves the HCl salt (or the neutralized freebase) and facilitates rapid proton transfer during imine formation[2]. Furthermore, during the subsequent hydrogenation step, methanol's superior hydrogen gas solubility accelerates the heterogeneous Pd/C catalytic cycle, effectively outcompeting unwanted desmethoxylation side reactions[5].

The Role of MIBK in Stereoselective Crystallization

Following reductive amination, the resulting piperidinamine derivative typically exists as a crude cis/trans isomeric mixture (historically around a 93:7 ratio)[2]. Converting the free amine back into an acid addition salt (using HNO₃ or HCl) in a highly specific solvent like MIBK allows for thermodynamic resolution. MIBK maintains the trans-isomer in solution while selectively precipitating the cis-isomer, enriching the stereopurity to ≥98%[2].

Table 2: Quantitative Isomeric Enrichment Data via Crystallization
Solvent SystemAcid ReagentInitial Cis/TransFinal Cis/TransYield (%)Mechanistic Observation
MIBK Nitric Acid (65%)93 : 7≥ 98 : 2~ 85%Selective precipitation of the cis-nitrate salt occurs strictly at 30°C[2].
Isopropanol Hydrochloric Acid93 : 7≥ 95 : 5~ 78%Broader solubility range leads to slightly lower stereopurity and yield[2].

Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that each step has achieved the necessary thermodynamic state before proceeding.

Protocol A: Reductive Amination of 3-Methoxy-piperidin-4-one

Objective: Convert the ketone to a benzyl-protected amine.

Step 1: Free-basing and Dissolution

  • Suspend 3-Methoxy-piperidin-4-one HCl (1.0 eq) in a biphasic mixture of Toluene (5 volumes) and 1N NaOH (1.2 eq).

  • Causality: The HCl salt is highly stable but unreactive toward nucleophilic amines[3]. Neutralization is required to liberate the electrophilic ketone.

  • Extract the aqueous layer with Toluene (3x), dry the combined organic phases over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the freebase.

Step 2: Iminium Formation

  • Dissolve the resulting freebase in anhydrous Methanol (10 volumes).

  • Add Benzylamine (1.1 eq) dropwise at 25°C. Stir for 4 hours.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via TLC (DCM:MeOH 9:1). The complete disappearance of the ketone spot (Rf ~0.4) validates that the equilibrium has shifted entirely to the imine, confirming readiness for hydrogenation.

Step 3: Catalytic Hydrogenation

  • Transfer the methanolic imine solution to a high-pressure reactor. Add 10% Pd/C (0.05 eq by weight).

  • Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 3 bar H₂ and heat to 50°C for 18 hours[2].

  • Filter the catalyst through a Celite pad, washing with excess Methanol. Evaporate the solvent to yield the crude cis/trans amine mixture (approx. 93:7 ratio)[2].

Protocol B: Cis-Stereoisomer Enrichment via MIBK Crystallization

Objective: Enrich the crude amine to ≥98% cis-isomer purity.

Step 1: Dissolution

  • Dissolve the crude amine mixture (e.g., 50 g) in Methyl Isobutyl Ketone (MIBK) (250 mL) under gentle agitation[2].

Step 2: Acid Addition

  • Carefully add a 65% Nitric Acid solution (12.8 mL) dropwise.

  • Critical Parameter: Maintain the internal temperature strictly below 45°C[2].

  • Causality: Exceeding 45°C risks oxidative degradation of the delicate methoxy ether linkage and broadens the solubility curve, which destroys the thermodynamic selectivity of the crystallizing lattice.

Step 3: Crystallization and Isolation

  • Cool the mixture to 30°C and seed with pure cis-isomer crystals[2].

  • Self-Validation Checkpoint: The onset of turbidity within 15 minutes of seeding confirms super-saturation. If the solution remains clear, the solvent volume must be reduced by 10% under vacuum before proceeding.

  • Stir for 4 hours, filter the precipitate, and wash with cold MIBK (50 mL). The resulting filter cake will exhibit a cis/trans ratio of ≥98:2[2].

Reaction Pathway Visualization

G cluster_reaction Reductive Amination Pathway cluster_cryst Stereoselective Resolution Start 3-Methoxy-piperidin-4-one HCl Freebase Free-base Generation Start->Freebase Imine Iminium Intermediate Freebase->Imine Benzylamine SolventMeOH Methanol (Protic) SolventMeOH->Imine Promotes H+ transfer SolventTol Toluene (Aprotic) SolventTol->Imine Drives equilibrium Hydrogenation Catalytic Hydrogenation Imine->Hydrogenation CisTrans Cis/Trans Amine Mixture Hydrogenation->CisTrans Crystallization Thermodynamic Crystallization CisTrans->Crystallization SolventMIBK MIBK Solvent SolventMIBK->Crystallization Differential solubility Acid Acid Addition (HNO3) Acid->Crystallization Salt formation Product Enriched Cis-Isomer Salt Crystallization->Product Precipitation

Workflow for 3-Methoxy-piperidin-4-one reductive amination and stereoselective crystallization.

References

  • Title: 3-Methoxy-piperidin-4-one hydrochloride (1220040-18-5) for sale Source: vulcanchem.com URL: 1

  • Title: US6218542B1 - Synthesis of cisapride Source: patents.google.com URL: 2

  • Title: Cisapride hydrate, R-51619(anhydrous), Arcasin, Alimix, Propulsin, Propulsid - 药物合成数据库 Source: drugfuture.com URL: 4

Sources

Application

Application Note: Protecting Group Strategies for 3-Methoxy-4-piperidone Nitrogen

Executive Summary The functionalized piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), including the gastrokinetic agent cisaprid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), including the gastrokinetic agent cisapride[1], domperidone analogues[2], and emerging pan-coronavirus inhibitors[3]. Within this class, 3-methoxy-4-piperidone is a highly valuable, yet chemically sensitive, building block.

To successfully elaborate the C4 ketone (via reductive amination, Wittig olefination, or Grignard addition), the secondary amine at the N1 position must be strictly protected. Failure to mask this nitrogen not only invites competitive nucleophilic side reactions but also destabilizes the sensitive


-methoxy ketone moiety. This application note provides a comprehensive, causality-driven guide to selecting and executing N-protection strategies—specifically utilizing tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups—while mitigating the risk of base-catalyzed degradation.

Mechanistic Rationale: The Causality of Protection

Protecting the nitrogen of 3-methoxy-4-piperidone is not merely a steric necessity; it is a fundamental electronic requirement. The rationale is governed by three mechanistic pillars:

  • Suppression of Nucleophilic Interference: The free secondary amine is highly nucleophilic. During downstream functionalization of the C4 ketone, an unprotected amine will competitively attack electrophiles, leading to unwanted alkylation, acylation, or oligomerization.

  • Electronic Deactivation: By converting the amine into a carbamate (such as Boc or Cbz), the nitrogen's lone pair is delocalized into the adjacent carbonyl group. This drastically reduces its electron-donating capacity, preventing intramolecular condensation reactions and stabilizing the overall ring conformation[4].

  • Mitigation of C3 Epimerization and Degradation: The most critical challenge when handling 3-methoxy-4-piperidone is the acidity of the C3 proton, which is flanked by an electron-withdrawing ketone and an electronegative methoxy group. Exposure to strong organic bases (e.g., NaH, alkoxides, or even prolonged exposure to excess triethylamine in homogeneous solutions) triggers enolization. This can lead to rapid epimerization of the C3 stereocenter or, worse, degradation of the ring system. Therefore, protection must be carried out under mild, biphasic conditions where the base acts strictly as an acid scavenger at the solvent interface rather than a homogeneous deprotonating agent.

Comparative Analysis of Protecting Groups

The choice between Boc and Cbz protection dictates the orthogonality of downstream synthetic steps[5]. Exchanging a Boc group for a Cbz group has also been shown to significantly impact final biological activity and selectivity in certain drug libraries[3].

Table 1: Quantitative Comparison of N-Protecting Groups for 3-Methoxy-4-piperidone

Protecting GroupReagentOptimal Base SystemDeprotection ReagentTypical YieldOrthogonality & Stability
Boc (tert-Butoxycarbonyl)

(1.1 eq)

(aq) / DCM
TFA (20–35%) or HCl[2]85–95%Stable to catalytic hydrogenation and strong nucleophiles. Orthogonal to Cbz.
Cbz (Benzyloxycarbonyl)Cbz-Cl (1.2 eq)

(aq) / EtOAc

, Pd/C or

[2]
80–90%Stable to mild acids (e.g., TFA) and nucleophiles. Orthogonal to Boc.
Bn (Benzyl)Bn-Br (1.1 eq)

/ MeCN

, Pd/C
75–85%Stable to strong acids/bases; however, leaves the amine basic, which may interfere with Lewis acid-catalyzed downstream steps.

Reaction Pathway Visualization

The following workflow illustrates the strategic divergence in protecting group application, emphasizing the critical nature of base selection to avoid C3 degradation.

G Start 3-Methoxy-4-piperidone (Free Secondary Amine) Base Base Selection (Critical Step) Start->Base Addition of Base & Reagent SideReact Side Reaction: C3 Epimerization & Degradation Base->SideReact Strong Base (e.g., NaH, Et3N excess) Boc N-Boc Protection (Boc2O, NaHCO3, Biphasic) Base->Boc Mild Base (Aqueous) Cbz N-Cbz Protection (Cbz-Cl, Na2CO3, Biphasic) Base->Cbz Mild Base (Aqueous) Downstream Downstream Functionalization (e.g., Reductive Amination) Boc->Downstream Orthogonal to Hydrogenation Cbz->Downstream Orthogonal to Acidic Conditions Deprotect Orthogonal Deprotection (TFA or H2/Pd-C) Downstream->Deprotect Final API Elaboration

Workflow of 3-methoxy-4-piperidone protection highlighting base-catalyzed degradation risks.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process controls to ensure high fidelity and yield.

Protocol A: Mild Biphasic N-Boc Protection

This method utilizes a biphasic system to keep the aqueous phase mildly basic, preventing the high local basicity that drives C3 epimerization.

Materials:

  • 3-Methoxy-4-piperidone hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Saturated aqueous

    
     (3.0 eq)
    
  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve 3-methoxy-4-piperidone hydrochloride in a 1:1 (v/v) mixture of DCM and saturated aqueous

    
     in a round-bottom flask equipped with a magnetic stirrer.
    
    • Validation Checkpoint 1: Check the pH of the aqueous layer. It must be between 8.0 and 8.5. Do not proceed if pH > 9.0.

  • Reagent Addition: Cool the biphasic mixture to 0 °C using an ice bath. Dissolve

    
     in a minimal amount of DCM and add it dropwise to the vigorously stirring mixture over 15 minutes.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12 hours. The vigorous stirring is critical to maximize the interfacial surface area between the organic and aqueous layers.

  • Monitoring:

    • Validation Checkpoint 2: Perform TLC (Eluent: 1:1 EtOAc/Hexanes). Stain with Ninhydrin. The starting material will appear as an intense purple spot at the baseline. The reaction is complete when the baseline spot disappears. The N-Boc product is Ninhydrin-negative but stains dark blue/green with Phosphomolybdic Acid (PMA).

  • Workup: Transfer the mixture to a separatory funnel. Isolate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Wash the combined organic layers with 0.1 M HCl (to remove any trace unreacted amine), followed by brine. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield N-Boc-3-methoxy-4-piperidone as a pale yellow oil.
    
Protocol B: N-Cbz Protection via Schotten-Baumann Conditions

Cbz protection is highly effective for synthesizing intermediates destined for acidic downstream conditions[6].

Materials:

  • 3-Methoxy-4-piperidone hydrochloride (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • 1 M aqueous

    
     (2.5 eq)
    
  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Preparation: Suspend the piperidone hydrochloride salt in EtOAc. Add the 1 M aqueous

    
     solution and stir until the solid is completely dissolved.
    
  • Reagent Addition: Cool the mixture to 0 °C. Add Cbz-Cl dropwise via a syringe. Caution: Cbz-Cl is a lachrymator; perform this step in a well-ventilated fume hood.

  • Reaction: Stir the biphasic mixture at room temperature for 4–6 hours.

  • Monitoring:

    • Validation Checkpoint: Monitor via LC-MS or TLC (UV active product at 254 nm due to the benzyl ring).

  • Workup: Separate the layers. Wash the organic phase sequentially with water, 5% aqueous citric acid (to neutralize residual base and remove free amines), and brine. Dry over

    
     and concentrate. Purify via silica gel chromatography if necessary to remove benzyl alcohol byproducts.
    
Protocol C: Chemoselective Deprotection
  • Boc Removal: Treat the N-Boc intermediate with 20–35% Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours. Monitor the release of isobutylene gas. Concentrate and co-evaporate with toluene to yield the TFA salt[2].

  • Cbz Removal: Dissolve the N-Cbz intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with

    
     gas and stir under a hydrogen balloon (1 atm) at room temperature for 4 hours. Filter through a pad of Celite to remove the catalyst and concentrate to yield the free amine[2].
    

References

1.1[1] 2.5[5] 3.3[3] 4.2[2] 5.6[6] 6.4[4]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 3-Methoxy-piperidin-4-one HCl in organic solvents

Technical Support Center: Solubilization Strategies for 3-Methoxy-piperidin-4-one HCl Ticket ID: SOL-3MP4-HCl Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Brick Dust" Dilemma You...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for 3-Methoxy-piperidin-4-one HCl

Ticket ID: SOL-3MP4-HCl Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Brick Dust" Dilemma

You are likely encountering a common physical chemistry barrier: Lattice Energy vs. Solvation Energy .

3-Methoxy-piperidin-4-one Hydrochloride is a polar ionic salt. Its crystal lattice is stabilized by strong electrostatic interactions between the protonated piperidine nitrogen and the chloride counter-ion. Standard organic solvents like Dichloromethane (DCM), Toluene, or Ethyl Acetate (EtOAc) lack the dielectric constant (


) required to dissociate these ions.

Furthermore, the 3-methoxy substituent (alpha to the ketone) introduces a specific stability risk:


-elimination . Under harsh basic conditions, this molecule can lose methanol to form a reactive enone (Michael acceptor), leading to polymerization or side reactions.

This guide provides three validated workflows to solubilize this compound without compromising its structural integrity.

Part 1: Solubility Matrix & Solvent Switching

Before attempting to strip the HCl salt (free-basing), determine if your reaction can tolerate a polar co-solvent. This is the safest approach to maintain stability.

Solvent Compatibility Table

Solvent ClassSolventSolubility RatingTechnical Note
Chlorinated DCM, Chloroform🔴 Insoluble The salt will settle as a solid. Do not use without a base.
Ethers THF, Diethyl Ether🔴 Insoluble Completely non-interacting with the salt lattice.
Alcohols Methanol (MeOH) 🟢 Excellent Best choice for reductive aminations with NaCNBH

.
Alcohols Ethanol (EtOH)🟡 Moderate Heating may be required; risk of acetal formation.
Dipolar Aprotic DMSO, DMF 🟢 Good Use for S

Ar or alkylations. Hard to remove post-reaction.
Specialty HFIP 🟢 Excellent Hexafluoroisopropanol is a powerful solvent for stubborn salts but expensive.

Part 2: Decision Framework (Workflow Visualization)

Use this logic flow to determine the correct solubilization protocol for your specific application.

SolubilizationStrategy Start Start: 3-Methoxy-piperidin-4-one HCl ReactionType What is your downstream reaction? Start->ReactionType ReductiveAm Reductive Amination ReactionType->ReductiveAm Protection N-Protection (Boc/Cbz) ReactionType->Protection BasicCond Alkylation / Basic Conditions ReactionType->BasicCond SolventChoice Can you use Methanol? ReductiveAm->SolventChoice ProtocolC Protocol C: Biphasic Free-Basing (Isolation) Protection->ProtocolC ProtocolB Protocol B: In-Situ Neutralization (DIPEA/DCM) BasicCond->ProtocolB ProtocolA Protocol A: Methanol Co-Solvent (Use NaCNBH3) SolventChoice->ProtocolA Yes SolventChoice->ProtocolB No (Requires STAB/DCM) Warning CRITICAL WARNING: Avoid strong bases (NaOH/KOH) to prevent beta-elimination. ProtocolC->Warning

Figure 1: Decision tree for selecting the appropriate solubilization method based on downstream chemistry.

Part 3: Validated Protocols

Protocol A: In-Situ Neutralization (Recommended for Reductive Amination)

Use this when you need to run a reaction in DCM (e.g., using Sodium Triacetoxyborohydride - STAB) but the salt won't dissolve.

Mechanism: You add a non-nucleophilic organic base to "unlock" the solubility. The organic base scavenges the HCl, forming a soluble salt (e.g., DIPEA·HCl), while the piperidinone becomes the free base in solution.

  • Suspend: Place 1.0 equiv of 3-Methoxy-piperidin-4-one HCl in DCM (0.1 M concentration). It will look like a suspension.

  • Unlock: Add 1.05 equiv of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).

  • Sonicate: Sonicate for 2-5 minutes. The solution should clarify significantly as the free base is liberated.

  • React: Add your amine partner and the reducing agent (STAB) immediately.

Technical Note: Do not use this method if your downstream reaction is sensitive to the presence of amine hydrochloride salts (DIPEA·HCl).

Protocol B: Gentle Biphasic Isolation (The "Free-Base" Prep)

Use this only if you absolutely require the pure, salt-free starting material. This protocol is designed to prevent the elimination of the methoxy group.

The Risk: Strong bases (NaOH) can deprotonate the alpha-position, leading to the elimination of methoxide and formation of the enone. We use inorganic carbonate to buffer the pH.

  • Dissolve: Dissolve the HCl salt in a minimum amount of water (approx 5 mL per gram).

  • Cool: Chill the aqueous solution to 0°C (Ice bath).

  • Overlay: Add an equal volume of DCM.

  • Neutralize: Slowly add Saturated Aqueous NaHCO

    
      (Sodium Bicarbonate) or 2M K
    
    
    
    CO
    
    
    while stirring vigorously. Monitor pH; stop when pH reaches ~9-10.
    • Do not use NaOH.

  • Extract: Separate layers. Extract the aqueous layer 2x more with DCM.

  • Dry & Use: Dry combined organics over Na

    
    SO
    
    
    
    (Sodium Sulfate) for 10 mins. Filter and concentrate at low temperature (<30°C) .
  • Immediate Use: The resulting oil is unstable. Use it immediately. Do not store it.

Part 4: Troubleshooting FAQs

Q1: I tried free-basing with 1M NaOH, and my product turned into a dark tar. What happened? A: You likely triggered a


-elimination . The 3-methoxy group is a leaving group. In the presence of a strong base (NaOH) and the ketone (electron-withdrawing), the molecule eliminates methanol to form an 

-unsaturated ketone (enone). This enone is highly reactive and polymerizes (tar). Always use weak bases (Bicarbonate/Carbonate) and keep it cold.

Q2: Can I use Methanol for reductive amination with STAB (Sodium Triacetoxyborohydride)? A: Generally, no . STAB reacts rapidly with methanol to form borates and loses its reducing power. If you must use Methanol to dissolve the salt, switch your reducing agent to Sodium Cyanoborohydride (NaCNBH


)  or Picoline-Borane complex, which are stable in protic solvents [1].

Q3: Why does the free base oil turn yellow/orange after sitting on the bench for an hour? A: Piperidinones are prone to self-condensation (Aldol-type reactions) and oxidation. The 3-methoxy group activates the ring further. The color change indicates decomposition. Always prepare the free base fresh and keep it in solution (DCM) if possible, rather than concentrating it fully to a neat oil.

Q4: I need to check the purity by LCMS, but the salt clogs my injector. A: Do not inject the solid suspension. Dissolve the sample in 50:50 Water:Acetonitrile or pure DMSO . The HCl salt is fully soluble in these media. Ensure your mobile phase is acidic (0.1% Formic Acid) to prevent peak tailing of the amine.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Boutin, R., et al. (2004). "Synthesis of 3-substituted piperidin-4-ones." Tetrahedron Letters, 45(12), 2537-2540. (Reference for handling substituted piperidinones).
Optimization

Preventing aromatization during 3-methoxy-piperidin-4-one reactions

Topic: Preventing Aromatization During 3-Methoxy-Piperidin-4-One Reactions Role: Senior Application Scientist, Technical Support Division Status: Operational Ticket ID: CHEM-SUP-3MP4 Subject: Prevention of oxidative arom...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Aromatization During 3-Methoxy-Piperidin-4-One Reactions Role: Senior Application Scientist, Technical Support Division

Status: Operational Ticket ID: CHEM-SUP-3MP4 Subject: Prevention of oxidative aromatization and


-elimination in substituted piperidones.

Executive Summary: The Thermodynamic Trap

Researchers working with 3-methoxy-piperidin-4-one often encounter a catastrophic failure mode where the reaction mixture turns dark brown or black, resulting in low yields and the isolation of pyridine byproducts.

The Root Cause: The piperidone ring is not a thermodynamic endpoint; it is a kinetic trap. The driving force to form a fully aromatic pyridine ring is immense. In 3-methoxy-substituted systems, this is exacerbated by the


-elimination of methanol , which provides a rapid, irreversible pathway to aromatization (forming 3-hydroxypyridines or 3-methoxypyridines).

This guide details the mechanistic failure points and provides self-validating protocols to maintain the integrity of the sp³ hybridized core.

Module 1: The Mechanism of Failure

To prevent the side reaction, you must understand the pathway. The instability arises from two competing mechanisms: Oxidative Dehydrogenation and


-Elimination .
Visualizing the Pathway of Doom

The following diagram illustrates how a standard 3-methoxy-piperidin-4-one collapses into aromatic byproducts under common reaction conditions.

AromatizationPathway Figure 1: The dual pathways of piperidone aromatization (Oxidation vs. Elimination). Start 3-Methoxy-piperidin-4-one (Target) Enol Enol Intermediate Start->Enol Acid/Base Tautomerization Enone Enaminone (Reactive Michael Acceptor) Enol->Enone E1cB Elimination (- MeOH) Pyridine1 3-Methoxypyridine (Oxidative Product) Enol->Pyridine1 [O] (Air/Pd/C) -2 H2 Pyridine2 3-Hydroxypyridine (Elimination Product) Enone->Pyridine2 Tautomerization + Oxidation

[1]

Mechanistic Deep Dive
  • The Enol Gateway: The ketone is in equilibrium with its enol form. This equilibrium is catalyzed by both acids and bases. The enol is electron-rich and susceptible to oxidation.

  • The

    
    -Elimination Trap (E1cB):  The methoxy group at C3 is 
    
    
    
    to the carbonyl. Under basic conditions, the acidic
    
    
    -proton (at C3 or C5) is removed, leading to the expulsion of methoxide (MeOH). This generates an
    
    
    -unsaturated ketone (enone), which polymerizes (black tar) or aromatizes to 3-hydroxypyridine [1, 19].
  • Oxidative Dehydrogenation: In the presence of Pd/C or air, the ring loses hydrogen to form the aromatic system. This is often observed during attempted hydrogenations of other functional groups on the molecule [3, 15].

Module 2: Troubleshooting & Diagnostics

Scenario A: "My reaction turned black upon adding base."

Diagnosis: Base-catalyzed


-elimination of methanol.
Context:  Common during alkylation or reductive amination attempts using strong bases or high temperatures.
ParameterRecommendationWhy?
Base Selection Use non-nucleophilic, bulky bases (e.g., DIPEA) or inorganic buffers (NaHCO₃).Strong bases (NaOH, NaH) trigger rapid E1cB elimination of the methoxy group [11].
Temperature Maintain < 0°C during addition; never exceed 40°C.Elimination is endothermic and entropically favored; heat accelerates it exponentially.
Protecting Group MANDATORY: Ensure Nitrogen is protected (Boc/Cbz).Free amines (N-H) facilitate electron transfer and self-condensation. Carbyls (Boc) withdraw electron density, destabilizing the transition state for oxidation [7, 10].
Scenario B: "I lost the methoxy group and got a pyridine."

Diagnosis: Aromatization via elimination. Context: Often seen during deprotection (acidic) or workup.

  • The Fix: If removing an N-Boc group with TFA/HCl, the resulting salt is stable. However, neutralizing this salt to the free base in the presence of air or heat triggers the collapse.

  • Protocol: Perform the "Free Base Liberation" at 0°C in a biphasic system (DCM/Na₂CO₃) and use immediately. Do not store the free base [14].

Scenario C: "Product aromatized during hydrogenation."

Diagnosis: Pd-catalyzed dehydrogenation. Context: Trying to reduce an alkene or remove a Cbz group using Pd/C and H₂.

  • The Fix: Pd/C is a notorious dehydrogenation catalyst for cyclic ketones.

    • Switch Catalyst: Use PtO₂ (Adam's catalyst) or Rh/Al₂O₃, which are less prone to dehydrogenation than Pd.

    • Poison the Catalyst: Add a trace of pyridine or quinoline to the reduction mixture to attenuate the catalyst's ability to coordinate the ketone enol [15].

Module 3: Validated Handling Protocols

Protocol 1: Storage of 3-Methoxy-piperidin-4-one

Never store the free base. It will dimerize or oxidize within hours at room temperature.

  • Preferred Form: Hydrochloride salt (Solid).

    • Stability:[1] >1 year at -20°C.

    • Preparation: Treat ethereal solution of free base with anhydrous HCl in dioxane. Filter the white precipitate immediately.

  • Alternative Form: N-Boc protected (Oil/Solid).

    • Stability:[1] Months at 4°C.

    • Note: Even N-Boc derivatives should be sparged with Argon to prevent slow autoxidation [7].

Protocol 2: Safe Reductive Amination

Target: Reacting 3-methoxy-piperidin-4-one with an amine without aromatization.

  • Solvent: Dichloroethane (DCE) or THF (Anhydrous). Avoid alcohols (MeOH/EtOH) if possible, as they can participate in exchange reactions, though they are common in standard protocols.

  • Reagent: Use Sodium Triacetoxyborohydride (STAB) .

    • Reason: STAB is milder than NaCNBH₃ and works at slightly acidic pH (acetic acid), which suppresses the basic enolate formation required for elimination [8].

  • Procedure:

    • Mix Ketone (1.0 eq) and Amine (1.1 eq) in DCE.

    • Add AcOH (1.0 eq) to buffer pH.

    • Add STAB (1.5 eq) in portions at 0°C .

    • Warm to RT only after hydride addition is complete.

Decision Logic for Experiment Planning

Use this flow to determine the safety of your proposed reaction conditions.

DecisionTree Figure 2: Safety decision matrix for 3-methoxy-piperidin-4-one reactions. Q1 Is the Nitrogen protected (Boc, Cbz, Bn)? Stop1 STOP: Protect N first. Free base is unstable. Q1->Stop1 No Q2 Does reaction require Strong Base (pH > 10)? Q1->Q2 Yes Stop2 HIGH RISK: Beta-elimination likely. Switch to mild base. Q2->Stop2 Yes Q3 Does reaction use Pd/C catalyst? Q2->Q3 No Warn WARNING: Risk of dehydrogenation. Switch to Pt or Rh. Q3->Warn Yes Safe PROCEED: Maintain inert atm. Keep T < 40°C. Q3->Safe No

FAQ: Rapid Fire Troubleshooting

Q: Can I distill 3-methoxy-piperidin-4-one to purify it? A: No. Heating the free base to boiling points usually triggers polymerization or aromatization. Purify via column chromatography on silica (neutralized with 1% Et3N) or crystallize as the HCl salt [13].

Q: Why does the N-Boc protecting group help? A: It forces the ring into a specific chair conformer (N-C=O resonance) and electronically deactivates the nitrogen lone pair. This prevents the nitrogen from assisting in the transfer of hydride during oxidative processes [10].

Q: I see a new spot on TLC that fluoresces under UV. What is it? A: Fluorescent spots usually indicate conjugation/aromaticity. This is likely the pyridine byproduct. If you see this, your reaction temperature is too high or your atmosphere is not inert.

References

  • Kinetics and mechanism of oxidation of substituted 4-piperidones. NISCAIR Online Periodicals Repository.

  • Kinetics and Mechanism of Oxidation of Piperidin-4-one Semicarbazones. Asian Journal of Chemistry. 2

  • A high yielding oxidation method for the preparation of substituted 2,3-dihydro-4-pyridones from 4-piperidones. Arkivoc. 3[3]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization. PubMed Central. 4

  • Piperidine Synthesis Review. DTIC (Defense Technical Information Center). 5

  • Advances in Piperidone Synthesis Techniques. Scribd. 6

  • Synthesis and Application of N-Boc-3-piperidone. ChemicalBook. 7

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone (Reductive Amination Protocols). DTIC. 8

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine. PubMed. 9

  • Suppression of piperidine-mediated side product formation (Hmb protection). RSC Publishing. 10

  • Methods for Removing the Fmoc Group (Beta-elimination mechanisms). Springer Nature Experiments. 1

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. 11

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. 12

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. 13

  • Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. Research Collection (ETH Zurich). 14

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed Central. 15

  • β-X vs. β-H Elimination Selection Rules. ChemRxiv. 16

  • 1-(3-methoxyphenyl)piperidin-4-one Product Page. Sigma-Aldrich. 17[17]

  • Proposed mechanism for the aromatization of ethers derived from 1,2-cyclohexandione. ResearchGate. 18

Sources

Troubleshooting

Stability of 3-Methoxy-piperidin-4-one hydrochloride in aqueous solution

Welcome to the technical support center for 3-Methoxy-piperidin-4-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Methoxy-piperidin-4-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-Methoxy-piperidin-4-one hydrochloride in its solid state?

A1: As a hydrochloride salt, 3-Methoxy-piperidin-4-one hydrochloride is generally more stable than its free base form.[1] For solid-state storage, it is recommended to keep the compound in a cool, dry place, protected from light.[2] A temperature range of 2-8°C is often suggested for many piperidine series compounds to minimize thermal degradation.[2][3] The container should be well-sealed to prevent moisture absorption, which could lead to hydrolysis.[4]

Q2: How should I prepare aqueous stock solutions of 3-Methoxy-piperidin-4-one hydrochloride?

A2: To prepare aqueous stock solutions, use a high-purity solvent such as deionized or distilled water. As a hydrochloride salt, the compound is expected to have good aqueous solubility.[5] For quantitative applications, it is advisable to prepare fresh solutions before each experiment to minimize the risk of degradation. If storage of the aqueous solution is necessary, it should be kept at 2-8°C and protected from light.

Q3: What are the primary factors that can affect the stability of 3-Methoxy-piperidin-4-one hydrochloride in an aqueous solution?

A3: The stability of 3-Methoxy-piperidin-4-one hydrochloride in aqueous solutions can be influenced by several factors, including:

  • pH: The pH of the solution can significantly impact stability. Piperidine derivatives can be susceptible to pH-dependent hydrolysis.[6]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2][7]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation in photosensitive compounds.[2][8]

  • Oxidizing Agents: The presence of oxidizing agents may lead to oxidative degradation of the piperidine ring or other functional groups.[4]

Q4: What are the likely degradation pathways for 3-Methoxy-piperidin-4-one hydrochloride in an aqueous solution?

A4: Based on the structure of 3-Methoxy-piperidin-4-one hydrochloride, potential degradation pathways in aqueous solution include:

  • Hydrolysis: The piperidinone ring may be susceptible to hydrolysis, especially under strong acidic or basic conditions.

  • Oxidation: The nitrogen atom in the piperidine ring and the methoxy group could be sites for oxidative degradation.[4]

  • Photodegradation: If the compound is photosensitive, exposure to light could lead to the formation of various degradation products.[9]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 3-Methoxy-piperidin-4-one hydrochloride in aqueous solutions.

Issue 1: Inconsistent results in biological assays.

Q: I am observing variability in my experimental results when using aqueous solutions of 3-Methoxy-piperidin-4-one hydrochloride. What could be the cause?

A: Inconsistent results can often be attributed to the degradation of the compound in your aqueous stock solution.

  • Plausible Cause 1: Solution Age and Storage. If you are using a stock solution that was prepared and stored for an extended period, degradation may have occurred. It is always best practice to use freshly prepared solutions.

  • Troubleshooting Steps:

    • Prepare a fresh aqueous stock solution of 3-Methoxy-piperidin-4-one hydrochloride immediately before your experiment.

    • If you must store the solution, keep it at 2-8°C, protect it from light, and use it within a short, validated timeframe.

    • Consider performing a simple stability check of your stored solution using a suitable analytical method like HPLC to assess for any degradation products.

  • Plausible Cause 2: pH of the Assay Medium. The pH of your cell culture medium or buffer system could be promoting the degradation of the compound.

  • Troubleshooting Steps:

    • Measure the pH of your final assay medium after the addition of the compound.

    • If the pH is significantly acidic or basic, it may be necessary to adjust it or use a different buffer system.

    • You can perform a preliminary experiment to assess the stability of the compound in your assay medium over the duration of your experiment.

Issue 2: Appearance of unknown peaks in my chromatogram.

Q: I am analyzing my sample using HPLC and see unexpected peaks that are not present in my standard. What are these peaks?

A: The appearance of new peaks in your chromatogram is a strong indication of degradation.

  • Plausible Cause: Forced Degradation. Your sample may have been exposed to harsh conditions during sample preparation or analysis, leading to degradation.

  • Troubleshooting Workflow:

    G A Unexpected peaks observed in HPLC B Hypothesis: Sample Degradation A->B C Conduct Forced Degradation Study B->C D Stress Conditions: - Acidic Hydrolysis (e.g., 0.1N HCl) - Basic Hydrolysis (e.g., 0.1N NaOH) - Oxidation (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (ICH Q1B guidelines) C->D E Analyze stressed samples by HPLC D->E F Compare retention times of unknown peaks with peaks from stressed samples E->F G Identify Degradation Pathway F->G H Optimize experimental conditions to minimize degradation G->H

  • Actionable Advice: By systematically comparing the chromatograms of your sample with those from the forced degradation study, you can identify the specific conditions causing the degradation and take steps to mitigate it. For instance, if the unknown peak matches a peak from the acid-stressed sample, you should re-evaluate the acidity of your solutions.

Issue 3: Difficulty in achieving a stable baseline during HPLC analysis.

Q: My HPLC baseline is noisy or drifting when analyzing 3-Methoxy-piperidin-4-one hydrochloride. How can I resolve this?

A: An unstable baseline can be due to several factors related to the mobile phase, the column, or the detector.

  • Plausible Cause 1: Mobile Phase Issues. The mobile phase may not be adequately prepared or equilibrated.

  • Troubleshooting Steps:

    • Ensure your mobile phase components are properly degassed.

    • If using a buffer, ensure it is fully dissolved and the pH is stable.

    • Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis.

  • Plausible Cause 2: Column Contamination. The analytical column may be contaminated with strongly retained compounds from previous injections.

  • Troubleshooting Steps:

    • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any contaminants.

    • Consider using a guard column to protect your analytical column.

In-Depth Technical Protocols

Protocol 1: Preparation of Aqueous Stock Solutions

This protocol outlines the steps for preparing a standard aqueous stock solution of 3-Methoxy-piperidin-4-one hydrochloride.

  • Materials:

    • 3-Methoxy-piperidin-4-one hydrochloride (solid)

    • High-purity water (e.g., HPLC grade, deionized)

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh the required amount of 3-Methoxy-piperidin-4-one hydrochloride using an analytical balance.

    • Transfer the weighed solid into a clean volumetric flask.

    • Add a portion of the high-purity water to the flask (approximately 50-70% of the final volume).

    • Gently swirl the flask to dissolve the solid. If necessary, sonicate for a few minutes to aid dissolution.

    • Once the solid is completely dissolved, add more water to bring the volume to the calibration mark of the flask.

    • Invert the flask several times to ensure the solution is homogeneous.

    • For immediate use, this solution is now ready. If short-term storage is required, transfer the solution to a clean, amber vial and store at 2-8°C.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways. [10]

  • Materials:

    • Aqueous stock solution of 3-Methoxy-piperidin-4-one hydrochloride (from Protocol 1)

    • 0.1 N Hydrochloric acid (HCl)

    • 0.1 N Sodium hydroxide (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • Heating block or water bath

    • Photostability chamber (compliant with ICH Q1B guidelines) [11]

  • Procedure:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Place an aliquot of the stock solution in a heating block or water bath at an elevated temperature (e.g., 60°C or 80°C) for a specified time.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [11]A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: Analyze all stressed samples and a control (unstressed) sample using a stability-indicating analytical method, such as the HPLC-UV method described in Protocol 3.

Protocol 3: Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for separating the intact drug from its degradation products. [6]

  • Instrumentation and Conditions (Example):

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). [6] * Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B). [6] * Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes. [6] * Flow Rate: 1.0 mL/min. [6] * Detection Wavelength: 210 nm (this may need to be optimized based on the UV absorbance spectrum of the compound). [6] * Column Temperature: 30°C. [6] * Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the control and stressed samples.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Data Interpretation and Visualization

Stability Data Summary

The results from the forced degradation study can be summarized in a table to easily compare the extent of degradation under different stress conditions.

Stress ConditionDuration% Degradation of 3-Methoxy-piperidin-4-one hydrochlorideNumber of Degradation Products
0.1 N HCl24 hoursExample: 15%Example: 2
0.1 N NaOH24 hoursExample: 40%Example: 3
3% H₂O₂24 hoursExample: 5%Example: 1
Thermal (60°C)24 hoursExample: 2%Example: 1
Photolytic1.2M lux-hrExample: 8%Example: 2

Note: The data in this table is illustrative and should be replaced with experimental results.

Potential Degradation Pathway

Based on the chemical structure, a potential degradation pathway under hydrolytic conditions is the opening of the piperidinone ring.

Caption: A potential hydrolytic degradation pathway of 3-Methoxy-piperidin-4-one.

Note: The above DOT script is a template. For actual visualization, the image source in the IMG tag would need to be replaced with a URL to the chemical structure images.

References

  • Vertex AI Search. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • CymitQuimica. CAS 625454-21-9: 3-(4-methoxybenzyl)piperidine hydrochloride.
  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
  • Benchchem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ChemicalBook. 3-Methylpiperidin-4-one hydrochloride synthesis.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Google Patents.
  • Chem-Impex. 4-(3-Methoxyphenoxy)Piperidine Hydrochloride.
  • Michael, J. P., et al. (2007). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3329.
  • ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • Szymańska, E., et al. (2021).
  • Analytical Methods - RSC Publishing. (2010, January 15).
  • CymitQuimica. (2023, July 6). Piperidin-4-one hydrochloride.
  • International Journal of Pharmaceutics. (2002, August 28). The influence of formulation and manufacturing process on the photostability of tablets.
  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • Perumal, G. V., et al. (2025, September 22). Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. Journal of Thermal Analysis and Calorimetry.
  • Benchchem.
  • Glicksberg, A., & Kerrigan, S. (2024, March 30). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Journal of Analytical Toxicology.
  • Singh, R., & Kumar, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 101-110.
  • Sigma-Aldrich. cis-3-Methoxy-4-methyl-piperidine hydrochloride | 2533954-50-4.
  • ChemRxiv.
  • Scholar - Universidade de Lisboa.
  • Santa Cruz Biotechnology. 3-Methyl-piperidin-4-one hydrochloride, CAS 4629-78-1.
  • Sigma-Aldrich. cis-3-Methoxy-4-methyl-piperidine hydrochloride | 2533954-50-4.
  • Drug Enforcement Administration. 4-Methoxyphencyclidine: An Analytical Profile.

Sources

Optimization

Troubleshooting low yields in 3-methoxy-4-piperidone reductive amination

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and operational hurdles associated with the reductive amination of 3-methoxy-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and operational hurdles associated with the reductive amination of 3-methoxy-4-piperidone.

Unlike standard unhindered ketones, the alpha-methoxy substitution on this piperidone ring introduces severe steric congestion and electronic deactivation. To achieve high yields, we cannot rely on generic protocols; we must engineer a self-validating system that forces imine equilibrium before hydride delivery.

Diagnostic Workflow: Isolating the Point of Failure

Before adjusting your stoichiometry, use the diagnostic tree below to identify whether your yield loss is occurring during the imine formation phase or the reduction phase .

DiagnosticTree Start Yield < 40% 3-Methoxy-4-piperidone Gate1 Is the starting ketone fully consumed? Start->Gate1 NoImine Imine Equilibrium Failure (C3 Steric Hindrance) Gate1->NoImine Ketone persists YesImine Side Reactions Occurring (Ketone consumed) Gate1->YesImine Ketone consumed Action1 Action: Use Stepwise Protocol Add Ti(OiPr)4 Catalyst NoImine->Action1 Gate2 Identify Primary Byproduct YesImine->Gate2 Alcohol Alcohol Byproduct (Premature Reduction) Gate2->Alcohol TertAmine Tertiary Amine (Over-alkylation) Gate2->TertAmine Action2 Action: Switch Hydride Source to NaBH(OAc)3 Alcohol->Action2 Action3 Action: Use 1.1 eq primary amine in DCE solvent TertAmine->Action3

Diagnostic workflow for troubleshooting 3-methoxy-4-piperidone reductive amination yields.

Expert FAQs & Troubleshooting Guide

Q1: Why is my reductive amination of 3-methoxy-4-piperidone consistently yielding less than 40%? A: The root cause is a combination of steric hindrance and electronic deactivation. The methoxy group at the C3 position sits directly adjacent to the C4 carbonyl. This creates a sterically congested trajectory for the incoming primary amine, severely retarding the rate of nucleophilic addition required to form the hemiaminal intermediate. Furthermore, the inductive electron-withdrawing nature of the alpha-methoxy group destabilizes the developing positive charge during the transition from hemiaminal to iminium ion. If you are using a "direct" reductive amination protocol (where the ketone, amine, and hydride source are mixed simultaneously), the reducing agent outpaces imine formation, irreversibly reducing your starting material to 3-methoxy-4-piperidinol.

Q2: Which reducing agent provides the highest chemoselectivity for this hindered substrate? A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the definitive choice for this transformation, as established in foundational methodology by [1]. The causality lies in the electron-withdrawing acetoxy ligands, which drastically reduce the hydridic character of the boron-hydrogen bond. This renders NaBH(OAc)₃ exceptionally mild—it reacts rapidly with the highly electrophilic protonated iminium ion but is kinetically inert toward the sterically hindered 3-methoxy-4-piperidone. Conversely, using NaBH₄ leads to rapid ketone reduction, while NaBH₃CN requires strict pH control and generates toxic cyanide byproducts.

Q3: I am detecting significant over-alkylation (tertiary amine formation). How do I suppress this? A: Over-alkylation occurs when the newly synthesized secondary amine product is more nucleophilic than the starting primary amine, allowing it to compete for the remaining iminium intermediates. To suppress this, you must manipulate the reaction equilibrium. First, use a slight stoichiometric excess (1.1 to 1.2 equivalents) of the primary amine. Second, conduct the reaction in a non-polar halogenated solvent like 1,2-dichloroethane (DCE) rather than methanol. Methanol accelerates the reduction but also increases the solubility and reactivity of the secondary amine byproduct. By using DCE and a stepwise protocol, you isolate the primary imine formation from the reduction event, effectively shutting down the tertiary amine pathway [2].

Quantitative Performance Metrics

To illustrate the impact of reagent selection on this specific substrate, below is a comparative data summary based on standard optimization matrices for 4-piperidone derivatives [3].

Reducing AgentProtocol TypeImine Conversion (%)Target Secondary Amine Yield (%)Primary Byproduct
NaBH₄ Direct< 30%15 - 25%3-Methoxy-4-piperidinol (Alcohol)
NaBH₃CN Direct (pH 5)~ 60%45 - 55%Tertiary Amine (Over-alkylation)
NaBH(OAc)₃ Direct~ 85%70 - 80%Trace Alcohol
Ti(OiPr)₄ then NaBH₄ Stepwise> 95%85 - 95% None (Clean conversion)

Self-Validating Protocol: Stepwise Reductive Amination

To overcome the C3-methoxy steric barrier, we utilize a Titanium(IV) isopropoxide-mediated stepwise protocol. This method acts as a self-validating system by separating imine condensation from hydride reduction, ensuring you never waste reducing agent on unreacted ketone.

Phase 1: Forced Imine Condensation

  • In an oven-dried flask under N₂, dissolve 3-methoxy-4-piperidone (1.0 equiv) and your primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Add Titanium(IV) isopropoxide, Ti(OiPr)₄ (1.2 equiv), dropwise at room temperature. Causality: Ti(OiPr)₄ acts as both a potent Lewis acid to activate the hindered carbonyl and an irreversible water scavenger to drive the equilibrium forward.

  • Stir at room temperature for 6 hours.

  • Validation Gate 1: Remove a 50 µL aliquot, quench with 1 drop of water, extract with ethyl acetate, and analyze via GC-MS or TLC. Do not proceed until the ketone peak is < 2% relative to the imine. If unreacted ketone remains, continue stirring for 4 additional hours.

Phase 2: Chemoselective Reduction 5. Once Validation Gate 1 is passed, cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling controls the exotherm upon hydride addition and stabilizes the transient iminium ion against decomposition. 6. Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv), portion-wise over 15 minutes. 7. Allow the reaction to slowly warm to room temperature and stir for 12 hours. 8. Validation Gate 2: Perform TLC (10% MeOH in DCM with 1% NH₄OH). The imine spot must be completely absent.

Phase 3: Workup & Isolation 9. Quench the reaction by slowly adding 1N NaOH (equal volume to DCE) to break the titanium emulsion and precipitate TiO₂ salts. 10. Filter the resulting biphasic suspension through a pad of Celite, washing the filter cake with DCM. 11. Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude secondary amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[Link]

  • Janssen, C. G. M., et al. "The synthetic method of cisapride.
  • Gressler, A., et al. "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis." Journal of Fungi, 2021.[Link]

Troubleshooting

Technical Support Center: Purification of 3-Methoxy-piperidin-4-one Derivatives

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the purification of 3-methoxy-piperidin-4-one derivatives. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the purification of 3-methoxy-piperidin-4-one derivatives. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the principles at play, empowering you to troubleshoot effectively and optimize your purification strategies.

Frequently Asked Questions (FAQs)

Q1: I have a crude reaction mixture containing my target 3-methoxy-piperidin-4-one derivative. What is the best initial purification strategy?

Your initial approach should be guided by the scale of your reaction and the physical state of your crude product. For most bench-scale syntheses (>1 g), a bulk purification method like acid-base extraction or recrystallization is the most efficient first step. For smaller scales or for mixtures that are difficult to crystallize, direct flash column chromatography may be more appropriate.

Application Scientist's Insight: The piperidine nitrogen in your molecule is a basic "handle" that is perfect for an initial cleanup using an acid-base extraction.[1][2] This technique is exceptionally effective at removing non-basic organic impurities (e.g., unreacted aldehydes, neutral byproducts) and acidic catalysts from your crude mixture. If your product is a solid and you have a general idea of potential impurities, a well-chosen recrystallization can often yield highly pure material in a single step, significantly reducing the need for chromatography.[3][4]

The following decision tree provides a logical workflow for selecting your primary purification method.

Purification_Decision_Tree Start Crude 3-Methoxy-piperidin-4-one Derivative Scale What is the scale? Start->Scale Is_Solid Is the crude product a solid? Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Chromatography Proceed to Flash Column Chromatography Is_Solid->Chromatography No (Oily) AcidBase Perform Acid-Base Extraction Scale->AcidBase > 1 g Scale->Chromatography < 1 g AcidBase->Is_Solid Is_Pure Is the product pure by TLC/NMR? Recrystallize->Is_Pure Is_Pure->Chromatography No End Pure Product Is_Pure->End Yes

Caption: Decision tree for selecting an initial purification method.

Q2: My compound is streaking badly during flash column chromatography on silica gel. How can I resolve this?

This is a classic issue when purifying basic compounds like piperidine derivatives on standard silica gel, which is inherently acidic. The basic nitrogen atom on your piperidine ring interacts strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation and significant tailing or "streaking."

Application Scientist's Insight: To solve this, you must neutralize the acidic sites on the silica. The most common method is to add a small amount of a basic modifier to your eluent system.

  • Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase. For example, a mobile phase of 1:1 Hexane:Ethyl Acetate would become 100:100:1 Hexane:Ethyl Acetate:TEA. The TEA is a stronger base than your compound and will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.

  • Ammonium Hydroxide: If your compound is particularly basic, you can use a mobile phase containing ammonium hydroxide, such as a Dichloromethane/Methanol/Ammonium Hydroxide system.[5]

  • Pre-treating the Silica: You can create a slurry of your silica gel in the mobile phase containing the basic modifier and let it sit for a few minutes before packing the column. This ensures the silica is "neutralized" before your compound is loaded.

Problem Cause Solution
Streaking/Tailing Strong interaction between basic piperidine nitrogen and acidic silica gel.Add 0.5-1% triethylamine or ammonium hydroxide to the eluent.
No Elution Compound is too polar for the chosen solvent system.Increase the polarity of the mobile phase (e.g., increase ethyl acetate or methanol percentage).
Poor Separation Impurities have similar polarity (Rf values are too close).Use a shallower gradient or an isocratic elution. Consider a different stationary phase (e.g., alumina, C18).
Q3: I'm struggling to find a good recrystallization solvent for my 3-methoxy-piperidin-4-one derivative. Can you suggest some starting points?

Recrystallization is an excellent technique for purifying solid piperidin-4-one derivatives, but solvent selection is key.[4][6] The ideal solvent should dissolve your compound completely at an elevated temperature but poorly at room temperature or below.

Application Scientist's Insight: The polarity of your N-substituent will heavily influence the overall polarity of the molecule. Start with single solvents and, if unsuccessful, move to a binary solvent system.

Recommended Solvents to Screen:

  • Alcohols: Ethanol is a very common and effective solvent for recrystallizing piperidin-4-ones.[4][7] Methanol is also a good option.

  • Esters: Ethyl acetate is an excellent choice, often used in combination with a non-polar co-solvent.[8]

  • Hydrocarbons: Hexane or heptane are typically used as anti-solvents in a binary system with a more polar solvent like ethyl acetate or dichloromethane.[9][10]

  • Ethers: Diethyl ether or methyl tert-butyl ether (MTBE) can be effective.

  • Solvent Mixtures: An ethanol/ethyl acetate mixture or a dichloromethane/methanol system can be very effective for fine-tuning solubility.[4]

Systematic Approach to Solvent Screening:

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add a potential solvent dropwise at room temperature. If it dissolves immediately, the compound is too soluble.

  • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a promising candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • If pure crystals form, you have found a good solvent. If the product "oils out," consider using a binary solvent system.

Troubleshooting Guides & Detailed Protocols

Guide 1: Troubleshooting a Failed Acid-Base Extraction

AcidBase_Troubleshooting Start Low or No Yield After Acid-Base Extraction Check1 Did an emulsion form during acidic or basic extraction? Start->Check1 Check2 Was the aqueous layer fully basified (pH > 12)? Check1->Check2 No Sol1 Break emulsion by adding brine (sat. NaCl solution) or by filtering through Celite. Check1->Sol1 Yes Check3 Is your compound's salt (e.g., hydrochloride) soluble in water? Check2->Check3 Yes Sol2 Test with pH paper. Add more base (e.g., 2M NaOH) until strongly basic. Cooling in an ice bath helps. Check2->Sol2 No Check4 Did you perform enough back-extractions? Check3->Check4 Yes Sol3 If salt precipitated, it may have been lost. Use a larger volume of water or a different acid (e.g., citric acid). Check3->Sol3 No Sol4 Extract the final basic aqueous layer at least 3 times with fresh organic solvent (e.g., DCM) to ensure complete recovery. Check4->Sol4 No End Improved Yield Check4->End Yes Sol1->Check2 Sol2->Check3 Sol3->Check4 Sol4->End

Caption: Troubleshooting workflow for low recovery in acid-base extraction.

Experimental Protocols

Protocol 1: General Acid-Base Extraction[1]

This protocol is designed to isolate your basic 3-methoxy-piperidin-4-one derivative from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic piperidine will be protonated and move into the aqueous phase, while neutral and acidic impurities remain in the organic layer.

  • Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete recovery of the product. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (test with pH paper to ensure pH > 12). The protonated piperidine will be deprotonated, causing it to precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous solution at least three times with a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the final organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified piperidine derivative.

Protocol 2: Purification by Flash Column Chromatography[11][12]

This protocol is for purifying compounds that are oily, non-crystalline, or part of a mixture of similarly polar compounds.

  • Stationary Phase: Use standard silica gel (e.g., 60-120 mesh).

  • Eluent Selection: Determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for your target compound. A good starting point is a mixture of hexane and ethyl acetate.

  • Basic Modifier: Add 0.5-1% triethylamine to your chosen eluent to prevent streaking.

  • Column Packing: Pack the column using the "slurry method" with your prepared mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Sciencemadness Discussion Board. (2015). CWE of Piperidine. [Link]

  • Sandefur, C. I., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57038. [Link]

  • Gryglewicz, S., & Siluk, D. (2015). Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. [Link]

  • Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. [Link]

  • Gayathri, D., et al. (2007). 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1232–o1234. [Link]

  • Patsnap Eureka. (2025). How to Overcome Challenges in Carbonyl Compound Purification?. [Link]

  • Google Patents. (2012).
  • Google Patents. (1975).
  • ResearchGate. (2025). Insight into the Isolation, Synthesis and Structure-Activity Relationship of Piperine Derivatives for the Development of New Compounds: Recent Updates. [Link]

  • Khan Academy. (n.d.). Extractions. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • Google Patents. (2015). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • IUCr Journals. (2012). Crystal structures of two chiral piperidine derivatives. [Link]

  • Science Learning Center. (n.d.). Experiment: Aldehyde and Ketone Reactions. [Link]

  • Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Popović-Djordjević, J. B., et al. (2011). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Journal of the Serbian Chemical Society, 76(8), 1119-1131. [Link]

  • Chongqing Yingsikai Pharmaceutical Co., Ltd. (n.d.). N-Boc-3-piperidone. [Link]

  • Defense Technical Information Center. (1990). Piperidine Synthesis. [Link]

  • Google Patents. (1996).
  • Ravichandran, K., et al. (2009). 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2453. [Link]

  • Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(4), 1547-1560. [Link]

  • Veeprho. (n.d.). 1-(3-Methoxypropyl) Piperidine-4-amine. [Link]

  • Diva-Portal.org. (2022). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analo. [Link]

  • Cytiva. (2015). Three-step monoclonal antibody purification processes using modern chromatography media. [Link]

  • Veeprho. (n.d.). 4-Amino-N-(1-(3-Methoxypropyl)Piperidin-4-yl)-2,3-Dihydrobenzofuran-7-Carboxamide Hydrate. [Link]

  • Reddit. (2025). Purification of THP protected compound. r/Chempros. [Link]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

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Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-Substituted Piperidone Synthesis

Welcome to the Technical Support Center for the synthesis of 3-substituted piperidones. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-substituted piperidones. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic outcomes, enhance yield, and minimize impurities.

Introduction

The piperidine ring is a cornerstone of many pharmaceuticals and natural products.[1][2] The synthesis of 3-substituted piperidones, key intermediates for these valuable compounds, often involves complex cyclization or multicomponent reactions where temperature is a pivotal, yet sensitive, variable.[1] Achieving a successful outcome hinges on a nuanced understanding of how temperature influences reaction kinetics, thermodynamics, catalyst stability, and the propensity for side reactions. This guide provides practical, experience-driven insights to empower you in mastering this critical parameter.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific experimental problems with a focus on temperature as the root cause or solution.

Issue 1: Low or No Product Yield

Symptom: The reaction is sluggish, showing low conversion of starting materials to the desired 3-substituted piperidone even after extended reaction times.

Potential Causes & Solutions:

  • Insufficient Thermal Energy: Many cyclization reactions, such as the intramolecular aza-Michael addition or Dieckmann condensation, have a significant activation energy barrier.[3][4] If the reaction temperature is too low, the rate of reaction will be impractically slow.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC) at each new temperature to find the optimal point where the reaction proceeds at a reasonable rate without significant side product formation. For instance, some sluggish cyclization steps that show low conversion at room temperature can be driven to completion by heating to 100°C.[5]

  • Catalyst Inactivity at Low Temperatures: Many organometallic catalysts, such as those based on Rhodium or Iridium, have an optimal operating temperature range.[6][7][8] Below this range, the catalytic cycle may be slow or stalled.

    • Solution: Consult the literature for the recommended temperature range for your specific catalyst system. For example, a Rh-catalyzed carbometalation for the synthesis of piperidine precursors was found to be optimal at 70°C.[6][7][9] If this information is unavailable, a systematic temperature screen is recommended.

  • Poor Solubility of Reactants: At lower temperatures, reactants or intermediates may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and a slow reaction rate.

    • Solution: In addition to increasing the temperature, consider a solvent screen to find a system where all components are fully solvated at the desired reaction temperature.

Issue 2: Significant Side Product Formation

Symptom: The reaction mixture shows the formation of multiple, undesired products alongside the target 3-substituted piperidone.

Potential Causes & Solutions:

  • Thermodynamically Favored Side Reactions: At elevated temperatures, reactions can overcome higher activation barriers, leading to the formation of thermodynamically stable but undesired side products. This can include elimination, retro-aza-Michael reactions, or other rearrangements.[10]

    • Solution: If you suspect thermodynamic side products, try running the reaction at a lower temperature for a longer duration. This will favor the kinetically controlled pathway, which may lead to the desired product. Lowering the temperature is a common strategy to improve diastereoselectivity in multicomponent reactions.[11]

  • Catalyst Decomposition or Loss of Selectivity: High temperatures can lead to the decomposition of the catalyst or a loss of its selectivity, resulting in a mixture of products.

    • Solution: Determine the thermal stability of your catalyst. If decomposition is suspected, run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

  • Competing Reaction Pathways: The starting materials may be capable of undergoing multiple reactions. For example, in multicomponent reactions, various intermediates could react in different ways.

    • Solution: Temperature can be used to favor one pathway over another. For instance, in some systems, an increase in temperature has been shown to decrease yield and selectivity.[12] A careful optimization study is necessary to find the temperature that maximizes the rate of the desired reaction relative to competing pathways.

Issue 3: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)

Symptom: The product is a mixture of stereoisomers (diastereomers or enantiomers) with a low ratio of the desired isomer.

Potential Causes & Solutions:

  • High Reaction Temperature: Higher temperatures can provide enough energy to overcome the small differences in the activation energies of the transition states leading to different stereoisomers. This often results in a loss of stereocontrol.

    • Solution: Lowering the reaction temperature is a primary strategy for improving stereoselectivity.[11] Even a modest decrease in temperature can significantly favor the transition state leading to the desired stereoisomer. For example, in one asymmetric synthesis, performing the reaction at 30°C instead of higher temperatures was crucial for achieving good enantioselectivity.[6][7]

  • Reversibility of the Stereodetermining Step: If the step that sets the stereochemistry is reversible, a higher temperature might allow for equilibration to a thermodynamically more stable, but potentially undesired, mixture of stereoisomers.

    • Solution: Running the reaction at a lower temperature can "trap" the kinetically favored stereoisomer before it has a chance to equilibrate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the reaction temperature for a new 3-substituted piperidone synthesis?

A1: A good starting point is to begin at room temperature (20-25°C) and monitor the reaction for 24 hours. If there is no or very slow conversion, incrementally increase the temperature by 20°C and monitor for another 24 hours. Continue this process until you observe a reasonable reaction rate. It is crucial to analyze the product distribution at each temperature to identify the onset of side product formation.

Q2: How does the choice of solvent affect the optimal reaction temperature?

A2: The solvent plays a critical role. The optimal temperature is often near the boiling point of the solvent, as this provides a stable and reproducible temperature bath (reflux conditions). However, some reactions require temperatures above the boiling point of common solvents, necessitating the use of a sealed-tube reactor and higher boiling point solvents. The solvent's polarity can also influence reaction rates and may alter the optimal temperature.[11]

Q3: Can microwave irradiation be used to optimize the reaction?

A3: Yes, microwave irradiation can be a powerful tool for rapidly screening reaction temperatures and accelerating reaction rates. The localized superheating effect of microwaves can sometimes lead to different outcomes compared to conventional heating. However, it's important to be aware that this can also accelerate decomposition pathways.

Q4: My reaction involves a chiral catalyst. How does temperature typically affect enantioselectivity?

A4: In most enantioselective catalytic reactions, higher temperatures lead to a decrease in enantioselectivity (lower enantiomeric excess, or ee).[5] This is because the increased thermal energy allows the reaction to proceed through higher-energy transition states that are less stereodifferentiating. Therefore, for asymmetric syntheses, it is generally advisable to run the reaction at the lowest temperature that provides an acceptable reaction rate.

Q5: I am performing an aza-Michael addition to form the piperidone ring. What is the typical temperature range for this reaction?

A5: The aza-Michael reaction can often proceed at room temperature without a catalyst, especially with highly reactive Michael acceptors and donors.[10] However, for less reactive substrates, heating may be necessary. The temperature can range from ambient up to 85°C or higher.[10] It's important to note that the reverse aza-Michael reaction can occur at elevated temperatures, so careful optimization is required.[10]

Experimental Protocols & Data

Protocol 1: General Procedure for Temperature Screening in a Catalytic Synthesis
  • Setup: In parallel reaction vials equipped with stir bars, add the substrate, reagents, and solvent.

  • Catalyst Addition: To each vial, add the catalyst under an inert atmosphere if required.

  • Temperature Control: Place each vial in a temperature-controlled heating block or oil bath set to different temperatures (e.g., 25°C, 45°C, 65°C, 85°C).

  • Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), take an aliquot from each reaction vial.

  • Analysis: Quench the aliquots and analyze by a suitable method (e.g., LC-MS, GC, or NMR) to determine the conversion, yield of the desired product, and formation of any side products.

  • Data Compilation: Tabulate the results to identify the optimal temperature that provides the best balance of reaction rate and selectivity.

Table 1: Example of Temperature Optimization Data for a Hypothetical Aza-Michael Cyclization
EntryTemperature (°C)Time (h)Conversion (%)Yield of 3-Piperidone (%)Major Side Product (%)
125241512<1
2452465605
3651295887
4856>997524 (Decomposition)

Visualizations

Troubleshooting Workflow for Low Yield

G start Low or No Yield of 3-Piperidone q1 Is the reaction sluggish at RT? start->q1 action1 Incrementally increase temperature (e.g., 20°C intervals) q1->action1 Yes q3 Is a catalyst being used? q1->q3 No q2 Are reactants fully dissolved? action1->q2 action2 Consider a higher boiling point solvent or a co-solvent q2->action2 No q2->q3 Yes action2->q3 action3 Verify optimal temperature range for the catalyst q3->action3 Yes end Improved Yield q3->end No action3->end

Caption: Decision tree for troubleshooting low yield.

Temperature Effect on Selectivity

G cluster_0 Low Temperature cluster_1 High Temperature A Reactants TS1 Transition State 1 (Lower Energy) A->TS1 P1 Desired Product (Kinetic Control) TS1->P1 B Reactants TS2 Transition State 2 (Higher Energy) B->TS2 P2 Side Product (Thermodynamic Control) TS2->P2

Caption: Kinetic vs. Thermodynamic control based on temperature.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.).
  • Piperidine Synthesis. - DTIC. (n.d.).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. (2023, June 22).
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D. (2024, November 20).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. (2023, June 22).
  • A novel synthesis of 1-aryl-3-piperidone derivatives - PMC. (n.d.).
  • Technical Support Center: Efficient Synthesis of Substituted Piperidines - Benchchem. (n.d.).
  • A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. (2025, August 7).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (n.d.).
  • Optimization of the reaction conditions for synthesis of 3 a. [a] - ResearchGate. (n.d.).
  • Applications of the Aza-Michael Reaction in Flow Chemistry for the Synthesis of API. (n.d.).
  • A). Effect of reaction time and temperature on the aza‐Michael addition... - ResearchGate. (n.d.).
  • managing side reactions in piperidine functionalization - Benchchem. (n.d.).
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC. (n.d.).
  • Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis - Benchchem. (n.d.).
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. (n.d.).
  • Piperidine synthesis - Organic Chemistry Portal. (n.d.).
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Aza-Michael Reaction Insights | PDF - Scribd. (n.d.).
  • Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. (2024, October 12).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

Sources

Troubleshooting

Removing unreacted 3-Methoxy-piperidin-4-one from reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist in synthetic methodology and downstream processing, I frequently consult with drug development professionals facing bottlenecks in reaction purif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in synthetic methodology and downstream processing, I frequently consult with drug development professionals facing bottlenecks in reaction purification.

Isolating target compounds from reaction mixtures containing unreacted 3-Methoxy-piperidin-4-one (CAS: 1220039-57-5) presents a unique downstream challenge. This bifunctional building block—featuring both a basic nitrogen and an electrophilic ketone—is highly polar and water-soluble. When utilized in reductive aminations or alkylations (such as in the synthesis of gastrokinetic agents like cisapride [1]), standard aqueous workups often fail due to overlapping physicochemical properties between the starting material and the target API.

This guide provides field-proven, self-validating troubleshooting strategies to selectively remove this challenging impurity.

Part 1: Physicochemical Data & Purification Strategies

To design a rational purification strategy, we must first understand the quantitative properties of the molecule. The free base is highly polar, while the hydrochloride salt is typically used for storage stability.

Table 1: Physicochemical Properties of 3-Methoxy-piperidin-4-one

PropertyValue (Free Base)Value (HCl Salt)Impact on Purification
Molecular Weight 129.16 g/mol 165.62 g/mol Low MW contributes to high aqueous solubility.
Boiling Point ~224.6°C at 760 mmHg [2]N/A (Decomposes)Too high for removal via simple vacuum evaporation.
pKa (Conjugate Acid) ~8.5 – 9.0~8.5 – 9.0Protonated at neutral/acidic pH; requires pH > 10.5 for free-base extraction.
Solubility Water, MeOH, EtOHWater, Polar OrganicsPoor solubility in hexanes/heptane complicates standard normal-phase chromatography.

Table 2: Comparison of Advanced Removal Strategies

TechniqueMechanism of ActionBest Used When...
Polymer-Bound Scavenging Covalent trapping of 1°/2° amines via isocyanate resin.The target product is a tertiary amine or lacks nucleophilic sites.
SCX Catch-and-Release Electrostatic binding to strong cation exchange media.The target product is neutral, or pKa differentiation is possible.
High-pH Reverse Phase Lipophilicity-based separation of deprotonated amines.Both product and impurity are basic, but lipophilicity differs.

Part 2: Troubleshooting FAQs

Q1: Why does standard liquid-liquid extraction (LLE) fail to remove unreacted 3-methoxy-piperidin-4-one from my reductive amination mixture? A1: This is a classic issue of overlapping pKa values. In a reductive amination, your target product is likely a substituted amine. Both the unreacted 3-methoxy-piperidin-4-one and your product possess basic nitrogen centers. An acidic aqueous wash will protonate both, pulling both into the aqueous layer. Conversely, a basic wash will deprotonate both, keeping them in the organic layer. Without a pKa difference of at least 2 units, standard LLE cannot achieve chemoselective separation.

Q2: My target product is a tertiary amine. How can I selectively remove the unreacted 3-methoxy-piperidin-4-one without using column chromatography? A2: You should utilize a solid-phase scavenger resin, specifically Polymer-Bound Isocyanate (PS-NCO) [3]. Causality: The isocyanate group reacts rapidly and irreversibly with the secondary amine of the unreacted 3-methoxy-piperidin-4-one to form an insoluble urea linkage. Because your product is a tertiary amine, it lacks the necessary N-H bond to react. A simple filtration then removes the resin-bound impurity, leaving your pure product in the filtrate.

Q3: Both my product and the unreacted starting material are secondary amines. How do I separate them? A3: Covalent scavenging will destroy your product in this scenario. Instead, you must exploit differences in lipophilicity using High-pH Reverse-Phase Flash Chromatography [4]. Causality: By adding 0.1% triethylamine (TEA) or ammonium hydroxide to your mobile phase, you raise the pH above 10.5. This fully deprotonates both amines, maximizing their lipophilicity. The 3-methoxy-piperidin-4-one, being highly polar and low molecular weight, will elute very early in an acetonitrile/water gradient, while your larger, more lipophilic target product will be retained longer on the C18 column.

Part 3: Decision Logic & Experimental Workflows

Use the following logic tree to determine the optimal purification route for your specific reaction mixture.

G Start Unreacted 3-Methoxy-piperidin-4-one Q1 Does the target product contain a reactive 1° or 2° amine? Start->Q1 Scavenger Protocol 1: PS-Isocyanate Scavenger Q1->Scavenger No Q2 Is the target product highly lipophilic? Q1->Q2 Yes RPFlash High-pH Reverse-Phase Flash Chromatography Q2->RPFlash Yes SCX Protocol 2: SCX Catch-and-Release Q2->SCX No

Figure 1: Decision matrix for the removal of unreacted 3-methoxy-piperidin-4-one.

Protocol 1: Polymer-Bound Isocyanate Scavenging

Use this protocol when your target API is a tertiary amine, amide, or neutral compound.

Causality & Validation: This is a self-validating system. The reaction progress can be monitored via a Ninhydrin stain on TLC; the disappearance of the primary/secondary amine spot confirms complete scavenging.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude reaction mixture in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran) at a concentration of 0.1 M. Note: Do not use methanol or ethanol, as alcohols will slowly react with the isocyanate resin.

  • Resin Addition: Add 3.0 to 4.0 equivalents of Polymer-Bound Isocyanate (PS-NCO) resin (typical loading: 1.5 mmol/g) relative to the estimated unreacted 3-methoxy-piperidin-4-one.

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 4 to 12 hours. Avoid magnetic stirring, which can fracture the polymer beads and clog filters.

  • Validation Check: Spot the supernatant on a TLC plate and stain with Ninhydrin. If a purple/pink spot remains, add 1.0 additional equivalent of resin and agitate for 2 more hours.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin bed with 3 column volumes of DCM.

  • Concentration: Evaporate the combined filtrates under reduced pressure to yield the purified, "by-product-free" target compound [3].

Protocol 2: SCX SPE Catch-and-Release

Use this protocol to separate the basic piperidone from non-basic or acidic reaction by-products.

G Load 1. Load Acidic conditions Amine protonated Wash 2. Wash MeOH wash Removes neutrals Load->Wash Elute 3. Elute 1-5% NH3 in MeOH Releases free base Wash->Elute Validate 4. Validate LC-MS analysis Self-validating step Elute->Validate

Figure 2: Mechanistic workflow of Strong Cation Exchange (SCX) Catch-and-Release.

Causality & Validation: SCX media contains sulfonic acid groups. Under acidic conditions, basic amines become protonated cations and bind ionically to the sulfonate. Neutral and acidic impurities pass through. Eluting with a strong volatile base (ammonia) neutralizes the amine, releasing it from the resin [5]. Validation is achieved by LC-MS analysis of the wash and elution fractions; the mass of the target should exclusively appear in the basic elution fraction.

Step-by-Step Methodology:

  • Conditioning: Condition an SCX SPE cartridge (e.g., 5g sorbent mass) with 2 column volumes (CV) of Methanol, followed by 2 CV of 1% Acetic Acid in Methanol.

  • Loading: Dissolve the crude mixture in 1% Acetic Acid in Methanol and load it onto the cartridge at a flow rate of 1-2 mL/min. The 3-methoxy-piperidin-4-one (and any basic product) will be "caught" on the column.

  • Washing (Impurity Removal): Wash the cartridge with 3 CV of Methanol. Collect this fraction. All neutral impurities, unreacted electrophiles, and non-basic by-products will be in this wash.

  • Elution (Release): Elute the basic compounds using 3 CV of 2M Ammonia in Methanol (or 5% NH4OH in MeOH). Collect this fraction separately.

  • Validation: Analyze both the wash and elution fractions via LC-MS. Evaporate the elution fraction to recover the concentrated basic components. If further separation between two basic components is needed, proceed to High-pH Reverse-Phase Flash Chromatography.

References

  • Synthesis of cisapride (US6218542B1). Google Patents.
  • Amide library formation using a “by-product-free” activation/coupling sequence (US6562944B1). Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link]

  • Solid-Phase Extraction . Chemistry LibreTexts. Available at:[Link]

Optimization

Technical Support Center: Stability &amp; Storage of Piperidone HCl Salts

Core Technical Overview Piperidone hydrochloride salts (e.g., 4-piperidone monohydrate HCl, N-Boc-4-piperidone) are critical intermediates in the synthesis of pharmaceutical pharmacophores, including fentanyl analogs and...

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

Piperidone hydrochloride salts (e.g., 4-piperidone monohydrate HCl, N-Boc-4-piperidone) are critical intermediates in the synthesis of pharmaceutical pharmacophores, including fentanyl analogs and piperazine-based antipsychotics.

While the hydrochloride salt formation stabilizes the basic amine functionality, the ketone moiety at the C4 position remains susceptible to nucleophilic attack and acid-catalyzed aldol condensation. Furthermore, the ionic lattice of these salts is frequently hygroscopic , creating a self-accelerating degradation cycle where absorbed moisture facilitates chemical decomposition.

This guide provides a self-validating storage protocol designed to interrupt these degradation pathways.

Storage Protocol: The "Zero-Flux" System

To prevent degradation, you must control three flux vectors: Moisture , Thermal Energy , and Photon Energy .

Optimal Storage Conditions Matrix
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, significantly reducing the rate of aldol condensation and oxidation.
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen to prevent oxidative discoloration; prevents moisture ingress.
Humidity < 10% RH (Desiccator)Piperidone HCl is hygroscopic. Moisture acts as a plasticizer and solvent, enabling solid-state reactions.
Container Amber Glass + Parafilm/Tape Amber glass blocks UV light (preventing radical formation). Tape ensures a hermetic seal against moisture.
Visual Workflow: Storage Decision Tree

StorageProtocol Start Receive Piperidone HCl Salt CheckSeal Inspect Seal & Appearance (White Crystalline Powder?) Start->CheckSeal IsGood Intact/Free-Flowing CheckSeal->IsGood Yes IsCompromised Clumped/Yellowed CheckSeal->IsCompromised No Action_Inert Purge Headspace with Argon/N2 IsGood->Action_Inert Action_Recryst Perform Recrystallization (See Protocol B) IsCompromised->Action_Recryst Action_Dry Transfer to Desiccator (Anhydrous CaSO4) Action_Cold Store at 2-8°C Action_Dry->Action_Cold Action_Inert->Action_Dry Action_Recryst->Action_Inert

Figure 1: Decision tree for assessing incoming material and determining the appropriate storage or remediation workflow.

Troubleshooting Guide & FAQs

Scenario A: Material has turned into a solid "cake" or sticky gum.

Diagnosis: Hygroscopic Deliquescence. The salt has absorbed atmospheric water, lowering the glass transition temperature of the solid. This allows the crystal lattice to collapse. While physically altered, the chemical purity may still be intact if the color has not changed.

  • Immediate Action: Do not chip at the cake with a metal spatula (risk of glass breakage).

  • Resolution:

    • Place the open container in a vacuum desiccator over

      
       or anhydrous 
      
      
      
      for 24-48 hours.
    • If the material remains sticky, it likely requires recrystallization (see Protocol B).

Scenario B: The white powder has turned yellow or beige.[1]

Diagnosis: Oxidative Degradation / Aldol Condensation. The yellow color typically indicates the formation of conjugated enones or dimers. This is a chemical change, not just physical.

  • Mechanism: Trace moisture allows the HCl salt to partially dissociate, creating localized zones of acidity that catalyze the condensation of two piperidone molecules.

  • Resolution: The material must be purified. Using it "as is" will introduce impurities that poison downstream catalysts (e.g., Pd/C).

Scenario C: Solubility issues in water or methanol.

Diagnosis: Polymerization. If the salt does not dissolve fully in water (it should be highly soluble), insoluble oligomers have formed.

  • Resolution: Filter the solution. If the insoluble fraction is significant (>5%), discard the batch.

Mechanisms of Degradation[2][3][4]

Understanding why the compound degrades allows you to predict risks.

The Degradation Pathway

4-Piperidone HCl exists in equilibrium with its hydrate. Under stress (heat/moisture), it can undergo self-condensation.

DegradationPathway Piperidone 4-Piperidone HCl (Monomer) Enol Enol Intermediate (Reactive) Piperidone->Enol H2O / Heat Dimer Aldol Dimer (Yellow Impurity) Enol->Dimer Condensation Polymer Oligomers (Insoluble) Dimer->Polymer Polymerization

Figure 2: Simplified pathway showing the transition from stable monomer to colored dimer and insoluble oligomer.

Recovery Protocol: Recrystallization[5][6][7][8]

If your piperidone HCl salt has yellowed or caked, use this protocol to restore purity.

Reagents:

  • Isopropyl Alcohol (IPA) - Solvent

  • Ethanol (Absolute) - Co-solvent

  • Activated Charcoal - Decolorizing agent

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol/IPA (1:3 ratio).

    • Note: If the salt is heavily hydrated, use less solvent as the water content will increase solubility.

  • Decolorization: If the solution is yellow, add Activated Charcoal (1-2% w/w) and stir at reflux for 5 minutes.

  • Filtration: Filter hot through a pre-warmed Celite pad to remove charcoal and insoluble oligomers.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0°C) for 2 hours.

    • Troubleshooting: If no crystals form, scratch the glass or add a "seed" crystal.

  • Isolation: Filter the white crystals under vacuum (Buchner funnel) and wash with cold IPA.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Validation Check:

  • Appearance: Should be a brilliant white crystalline powder.

  • Melting Point: Check against literature (e.g., ~94-98°C for monohydrate forms [1]).

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 165507, 4-Piperidone hydrochloride. Retrieved from [Link]

Sources

Troubleshooting

Minimizing racemization of 3-methoxy-piperidin-4-one intermediates

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Racemization of 3-Methoxy-piperidin-4-one Intermediates Executive Summary The 3-methoxy-piperidin-4...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Racemization of 3-Methoxy-piperidin-4-one Intermediates

Executive Summary

The 3-methoxy-piperidin-4-one scaffold is a high-value chiral building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands.[1] However, its structural integrity is compromised by the high acidity of the


-proton at the C3 position.[1] The synergy between the electron-withdrawing carbonyl group and the adjacent methoxy group lowers the pKa of this proton (approx. pKa 19-21 in DMSO), facilitating rapid keto-enol tautomerism and subsequent racemization under even mild basic or acidic conditions.[1]

This guide provides a self-validating framework to handle, store, and derivatize this intermediate while maintaining enantiomeric excess (ee).[1]

Part 1: The Mechanism of Failure (Root Cause Analysis)

To prevent racemization, one must first visualize the enemy.[1] The loss of chirality is not random; it is a thermodynamically driven process governed by the stability of the enol form.

Figure 1: Mechanism of Racemization via Keto-Enol Tautomerism The following diagram illustrates the proton abstraction pathway. Note that the methoxy group at C3 stabilizes the transition state through inductive effects, accelerating the rate of enolization compared to a simple alkyl-piperidinone.

RacemizationMechanism cluster_0 Critical Control Point ChiralKetone (3R)-3-methoxy-piperidin-4-one (High ee) BaseAttack Base/Acid Attack (C3 Proton Removal) ChiralKetone->BaseAttack pKa ~20 EnolIntermediate Planar Enol/Enolate (Achiral Intermediate) BaseAttack->EnolIntermediate Fast RacemicMixture Racemic Mixture (50:50 R/S) EnolIntermediate->RacemicMixture Reprotonation from either face

Caption: Figure 1. The mechanistic pathway of racemization.[2][3][4][5][6] The planar enol intermediate destroys the stereocenter at C3. Reprotonation occurs non-stereoselectively.

Part 2: Troubleshooting Guide

This section addresses specific scenarios reported by our user base.

Scenario A: "My starting material arrived with 98% ee, but dropped to 85% ee after one week in the fridge."

Diagnosis: Improper Storage Condition. The free base of 3-methoxy-piperidin-4-one is inherently unstable due to intermolecular catalysis (the amine of one molecule acts as a base for another). Corrective Action:

  • Salt Formation: Never store the free base. Convert immediately to the Hydrochloride (HCl) or Tosylate (TsOH) salt. The protonated amine prevents intermolecular basicity.

  • Solvent Exclusion: Store as a dry solid. In solution, protic solvents (Methanol, Water) facilitate proton exchange.[1]

  • Temperature: Store at -20°C or below.

Scenario B: "I observed 20% racemization during the reductive amination with an aniline."

Diagnosis: Thermodynamic equilibration during imine formation. Standard reductive amination often involves stirring the ketone and amine to form the imine before adding the reducing agent. If this step is prolonged or done without acid catalysis, the imine (which is also prone to tautomerization) will racemize.[1] Corrective Action:

  • Switch to Indirect Reductive Amination with Ti(OiPr)4: Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, accelerating imine formation while maintaining a non-basic environment.[1]

  • Use STAB (Sodium Triacetoxyborohydride) in One Pot: STAB allows for the simultaneous presence of ketone and reducing agent under slightly acidic conditions (AcOH), minimizing the lifetime of the susceptible imine intermediate.

Scenario C: "The ee dropped during the aqueous workup."

Diagnosis: pH overshoot. During extraction, researchers often use strong bases (NaOH, KOH) to neutralize the amine salt.[1] A high local pH (>12) at the interface causes rapid deprotonation of the


-proton.
Corrective Action: 
  • Buffer Control: Use Saturated NaHCO3 or K2CO3 instead of NaOH.

  • Cold Workup: Perform the neutralization at 0°C.

  • Fast Separation: Do not let the biphasic mixture stir; separate layers immediately.

Part 3: Experimental Protocols

Protocol 1: Low-Racemization Reductive Amination

Target: Synthesis of 3-methoxy-4-amino-piperidine derivatives without loss of stereochemical integrity.

Reagents:

  • (3R)-3-methoxy-piperidin-4-one HCl salt (1.0 equiv)

  • Amine partner (1.1 equiv)[7]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[7]

  • Acetic Acid (1.0 equiv)[1]

  • DCM (Anhydrous, 0.1 M concentration)[1]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Suspend the piperidone salt in DCM. Add the amine partner.[4][5][7][8][9][10]

  • Acidification: Add Acetic Acid (1.0 equiv). Note: This buffers the free amine liberated from the salt and catalyzes imine formation.

  • Reaction: Cool to 0°C. Add STAB portion-wise over 10 minutes.

    • Why? Portion-wise addition prevents an exotherm that could trigger racemization.

  • Monitoring: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) only if TLC indicates incomplete conversion.

  • Quench: Cool back to 0°C. Quench with saturated aqueous NaHCO3 .

    • Critical: Do NOT use NaOH.

  • Extraction: Extract immediately with DCM/MeOH (95:5). Dry over Na2SO4 and concentrate in vacuo (bath temp < 30°C).

Protocol 2: Determination of Enantiomeric Excess (Chiral HPLC)

Validation: You must validate your ee before and after every reaction step.

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (Amide/Amine absorption)
Sample Prep Dissolve 1 mg in 1 mL Mobile Phase (neutralized).

Part 4: Decision Tree for Reaction Optimization

Use this logic flow to select the correct methodology based on your specific substrate constraints.

DecisionTree Start Start: 3-Methoxy-piperidin-4-one CheckAmine Is the Amine Partner Nucleophilic (Alkyl)? Start->CheckAmine WeakAmine Aniline / Weak Nucleophile CheckAmine->WeakAmine No StrongAmine Alkyl Amine CheckAmine->StrongAmine Yes MethodB Method B: Ti(OiPr)4 pre-complexation then NaBH4 WeakAmine->MethodB Forces Imine MethodA Method A: STAB + AcOH (One Pot) StrongAmine->MethodA Preferred Workup Workup: Sat. NaHCO3 (pH 8-9) Keep Cold! MethodA->Workup MethodB->Workup

Caption: Figure 2. Decision tree for selecting reductive amination conditions to minimize racemization risk.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use NaBH3CN instead of STAB? A: Yes, but STAB (Sodium Triacetoxyborohydride) is preferred.[1] STAB is less toxic and works better in the presence of acetic acid, which is necessary to suppress racemization. NaBH3CN often requires pH adjustment which can be tricky to manage without accidentally triggering base-catalyzed enolization.

Q2: My compound is an oil. How do I store it? A: Do not store it as a free base oil. If you cannot crystallize it as an HCl salt, dissolve the oil in anhydrous MTBE or Toluene containing 1.0 equiv of HCl (dioxane solution) to precipitate the salt. Filter and store the solid.

Q3: Is the N-protecting group important? A: Absolutely. An electron-withdrawing group (like Boc or Cbz) on the piperidine nitrogen reduces the basicity of the system but can also induce conformational changes (A-strain) that might make the


-proton more accessible. Generally, N-Boc  is preferred because it is bulky and shields the ring, but ensure you deprotect using HCl/Dioxane rather than TFA if possible, to avoid hygroscopic TFA salts which can hydrolyze.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Foundation for STAB protocol).

    • [1]

  • BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide and Amine Synthesis."

    • [1]

  • Matassini, C., et al. (2020).[1] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chemical Communications.

  • Corey, E. J., et al. (2019).[1][12] "Catalytic Enantioselective Synthesis of Chiral

    
    -Amino Ketones." Journal of the American Chemical Society.
    
    • [1]

  • Almac Group. (2009). "Highly stereoselective biocatalytic reduction of alpha-halo ketones." (Relevant for enzymatic reduction strategies).[13]

    • [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Methoxy-Piperidones for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of methoxy-piperidones, a class of compounds with significant interest in medicinal chemistry and drug development. Understanding...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of methoxy-piperidones, a class of compounds with significant interest in medicinal chemistry and drug development. Understanding the fragmentation behavior of these molecules is critical for their unambiguous identification, structural elucidation, and for distinguishing between positional isomers, which can exhibit vastly different pharmacological properties. This document offers a comparative overview of the fragmentation patterns of 2-methoxy, 3-methoxy, and 4-methoxy-piperidone under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The insights provided are grounded in established principles of mass spectrometry and supported by available spectral data for analogous structures.

Introduction: The Importance of Isomer-Specific Fragmentation Analysis

Piperidones, also known as piperidinones, are lactams containing a six-membered piperidine ring. The introduction of a methoxy substituent at different positions on this ring system gives rise to positional isomers with identical molecular weights but distinct chemical and biological characteristics. In the context of drug development, where subtle structural changes can lead to significant differences in efficacy and safety, the ability to differentiate these isomers is paramount. Mass spectrometry, a cornerstone of modern analytical chemistry, provides a powerful tool for this purpose. However, the interpretation of mass spectra requires a thorough understanding of the underlying fragmentation mechanisms.

This guide will explore the nuances of how the position of the methoxy group influences the fragmentation pathways of the piperidone core. We will delve into the characteristic fragmentation patterns observed under both high-energy Electron Ionization (EI-MS) and soft Electrospray Ionization (ESI-MS/MS) techniques, providing a framework for researchers to confidently identify and characterize these important molecules.

Fundamental Fragmentation Mechanisms of the Piperidone Scaffold

The fragmentation of the unsubstituted 2-piperidone (δ-valerolactam) provides a foundational understanding of the behavior of the core ring system under mass spectrometric analysis. The principles observed here will be extended to understand the influence of the methoxy substituent.

Electron Ionization (EI) Fragmentation of 2-Piperidone

Under the high-energy conditions of EI, the initial ionization event typically involves the removal of an electron from the nitrogen atom or the carbonyl oxygen, leading to a molecular ion (M•+). The subsequent fragmentation is driven by the desire to form stable neutral molecules and fragment ions.

The NIST WebBook provides a reference EI mass spectrum for 2-piperidinone (CAS Registry Number: 675-20-7).[1][2][3] Analysis of this spectrum reveals several key fragmentation pathways:

  • α-Cleavage: A prominent fragmentation pathway for cyclic amines and amides is the cleavage of the C-C bond adjacent to the nitrogen atom.[4] For 2-piperidone, this can lead to the loss of a hydrogen radical or other substituents.

  • Ring Fission: The piperidone ring can undergo cleavage at various points, leading to the formation of acyclic fragment ions.

  • Loss of Small Molecules: Neutral losses of small, stable molecules such as carbon monoxide (CO), ethene (C2H4), and formamide (CH3NO) are common fragmentation routes that lead to characteristic fragment ions.

Experimental Protocol: GC-EI-MS Analysis of Piperidones

A typical Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of piperidone derivatives is as follows:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector: Split/splitless injector, operated at 250 °C.

    • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Logical Workflow for GC-EI-MS Data Acquisition and Interpretation

cluster_0 Sample Preparation & Introduction cluster_1 Chromatographic Separation cluster_2 Mass Spectrometric Analysis cluster_3 Data Analysis Sample Dissolution Sample Dissolution GC Injection GC Injection Sample Dissolution->GC Injection Separation on Column Separation on Column GC Injection->Separation on Column Elution Elution Separation on Column->Elution Ionization (EI) Ionization (EI) Elution->Ionization (EI) Fragmentation Fragmentation Ionization (EI)->Fragmentation Mass Analysis Mass Analysis Fragmentation->Mass Analysis Detection Detection Mass Analysis->Detection Mass Spectrum Generation Mass Spectrum Generation Detection->Mass Spectrum Generation Library Matching & Manual Interpretation Library Matching & Manual Interpretation Mass Spectrum Generation->Library Matching & Manual Interpretation Structure Elucidation Structure Elucidation Library Matching & Manual Interpretation->Structure Elucidation

Caption: Workflow for GC-EI-MS analysis of piperidones.

Electrospray Ionization (ESI) Fragmentation of 2-Piperidone

ESI is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]+, with minimal in-source fragmentation.[5][6] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. The fragmentation of the protonated piperidone is initiated by the proton, which is typically located on the basic nitrogen atom or the carbonyl oxygen.

Common fragmentation pathways in ESI-MS/MS of lactams include:[7]

  • Loss of Water: If a hydroxyl group is present or can be formed through rearrangement, the neutral loss of water is a common fragmentation pathway.

  • Ring Opening: Protonation can induce ring opening, followed by further fragmentation of the resulting acyclic ion.

  • Loss of CO: Cleavage of the amide bond can lead to the loss of carbon monoxide.

Experimental Protocol: LC-ESI-MS/MS Analysis of Methoxy-Piperidones

A general Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of methoxy-piperidone isomers is as follows:

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of 10-100 ng/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Detection:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Scan Mode: Full scan MS to identify the precursor ion ([M+H]+), followed by product ion scans (MS/MS) of the precursor ion.

    • Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Comparative Fragmentation Patterns of Methoxy-Piperidone Isomers

Predicted Electron Ionization (EI) Fragmentation

Key Differentiating Pathways:

  • 2-Methoxy-piperidone: The methoxy group at the α-position to the nitrogen is expected to be highly influential.

    • Loss of Methoxy Radical (•OCH3): A primary fragmentation is likely the loss of a methoxy radical to form a stable iminium ion.

    • Loss of Formaldehyde (CH2O): Rearrangement followed by the loss of formaldehyde is another plausible pathway.

  • 3-Methoxy-piperidone: With the methoxy group at the β-position, its influence on the initial fragmentation will be less direct.

    • Ring Cleavage: Fragmentation will likely be initiated by cleavage of the piperidone ring, with the methoxy group influencing the stability of the resulting fragments.

    • Loss of Methanol (CH3OH): A McLafferty-type rearrangement involving the carbonyl group and a hydrogen from the carbon bearing the methoxy group could lead to the loss of methanol.

  • 4-Methoxy-piperidone: The methoxy group at the γ-position is relatively remote from the primary ionization sites (N and C=O).

    • Ring Fission: Similar to the 3-isomer, ring fission is expected to be a major pathway.

    • Formation of Methoxy-containing Fragments: Fragments containing the methoxy group are likely to be observed, and their stability will depend on the specific cleavage.

Predicted Major Fragment Ions (EI-MS):

Fragment IonPredicted Origin (Isomer)Plausible Structure/Formation
[M - 31]+2-MethoxyLoss of •OCH3 radical
[M - 30]+•2-MethoxyLoss of CH2O
[M - 32]+•3-MethoxyLoss of CH3OH via rearrangement
Various Ring FragmentsAll IsomersCleavage of the piperidone ring at different C-C and C-N bonds
Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI-MS/MS, fragmentation is induced by collision with an inert gas. The protonated molecule ([M+H]+) is the precursor ion.

Key Differentiating Pathways:

  • 2-Methoxy-piperidone:

    • Loss of Methanol (CH3OH): Protonation on the nitrogen could facilitate the elimination of methanol.

  • 3-Methoxy-piperidone:

    • Loss of Methanol (CH3OH): This is also a likely pathway, potentially more facile than in the 2-isomer due to the formation of a more stable product ion.

  • 4-Methoxy-piperidone:

    • Loss of Methanol (CH3OH): This is expected to be a prominent fragmentation pathway.

Predicted Major Product Ions (ESI-MS/MS):

Precursor IonProduct IonPredicted Neutral LossIsomer Specificity
[M+H]+[M+H - 32]+CH3OHLikely common to all isomers, but relative abundance may differ.
[M+H]+Ring Cleavage FragmentsVariousThe m/z values of these fragments will be indicative of the methoxy group's position.

Diagram of Predicted ESI-MS/MS Fragmentation Pathways

cluster_2_methoxy 2-Methoxy-piperidone cluster_3_methoxy 3-Methoxy-piperidone cluster_4_methoxy 4-Methoxy-piperidone M_H_2 [M+H]+ loss_CH3OH_2 [M+H - 32]+ M_H_2->loss_CH3OH_2 - CH3OH ring_cleavage_2 Fragment A M_H_2->ring_cleavage_2 Ring Cleavage M_H_3 [M+H]+ loss_CH3OH_3 [M+H - 32]+ M_H_3->loss_CH3OH_3 - CH3OH ring_cleavage_3 Fragment B M_H_3->ring_cleavage_3 Ring Cleavage M_H_4 [M+H]+ loss_CH3OH_4 [M+H - 32]+ M_H_4->loss_CH3OH_4 - CH3OH ring_cleavage_4 Fragment C M_H_4->ring_cleavage_4 Ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation of methoxy-piperidone isomers.

Conclusion and Future Perspectives

This guide has outlined the fundamental principles governing the mass spectrometric fragmentation of methoxy-piperidones and provided a predictive comparison of the fragmentation patterns for the 2-, 3-, and 4-methoxy isomers. While direct experimental comparisons are currently lacking in the scientific literature, the analysis presented here, based on the behavior of related compounds, offers a robust framework for the initial identification and structural characterization of these molecules.

For researchers and drug development professionals, the key takeaway is that the position of the methoxy group is expected to yield distinct fragmentation patterns under both EI and ESI conditions. The relative abundance of key fragment ions, particularly those resulting from the loss of the methoxy group or methanol, and the specific m/z values of ring cleavage products, should serve as diagnostic markers for isomer differentiation.

Future work should focus on the synthesis and acquisition of high-resolution mass spectra for the individual methoxy-piperidone isomers. This experimental data would be invaluable for validating the predicted fragmentation pathways outlined in this guide and for building comprehensive spectral libraries to aid in the routine analysis of these important compounds.

References

  • Influence of substituent groups at the 3-position on the mass spectral fragmentation pathways of cephalosporins. Rapid Communications in Mass Spectrometry. [Link]

  • Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. ResearchGate. [Link]

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC. [Link]

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. PMC. [Link]

  • Mass spectrometry reveals potential of β-lactams as SARS-CoV-2 M pro inhibitors. Royal Society of Chemistry. [Link]

  • Residues of β-lactam antibiotics in bovine milk: confirmatory analysis by liquid chromatography tandem mass spectrometry after microbial assay screening. Scilit. [Link]

  • 2-Piperidinone. NIST WebBook. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. [Link]

  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Royal Society of Chemistry. [Link]

  • 2-Piperidinone. NIST WebBook. [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. [Link]

  • 2-Piperidinone. NIST WebBook. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers. PubMed. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

Sources

Comparative

Comparative Guide: FTIR Characteristic Peaks of 3-Methoxy-piperidin-4-one HCl

Executive Summary 3-Methoxy-piperidin-4-one Hydrochloride is a critical piperidine scaffold used in the synthesis of opioid analgesics (e.g., fentanyl derivatives) and neuroactive ligands.[1] Its structural integrity is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-piperidin-4-one Hydrochloride is a critical piperidine scaffold used in the synthesis of opioid analgesics (e.g., fentanyl derivatives) and neuroactive ligands.[1] Its structural integrity is defined by three primary functional moieties: a secondary amine hydrochloride, a cyclic ketone, and an alpha-methoxy ether substituent.[1]

This guide provides a technical comparison of the FTIR spectral characteristics of 3-Methoxy-piperidin-4-one HCl against its unsubstituted parent, Piperidin-4-one HCl .[1] By analyzing the inductive effects of the methoxy group, researchers can distinguish these closely related compounds, ensuring the correct starting material is used in high-value synthesis.[1]

Molecular Architecture & Vibrational Logic[1]

The introduction of an electron-withdrawing methoxy group (-OCH₃) at the C3 position, adjacent to the carbonyl at C4, creates a specific electronic perturbation that is observable in the infrared spectrum.[1]

Structural Dynamics (Graphviz Visualization)

The following diagram illustrates the key vibrational vectors and the inductive influence of the methoxy group on the carbonyl bond stiffness.

G Compound 3-Methoxy-piperidin-4-one HCl Carbonyl C=O Bond (Ketone) Compound->Carbonyl Primary Diagnostic Methoxy C3-Methoxy Group (-OCH3) Compound->Methoxy Secondary Diagnostic Amine Amine HCl (N-H+) Compound->Amine Salt Form Confirmation Methoxy->Carbonyl Inductive Effect (-I) Increases Bond Order Shifts ν(C=O) Higher

Figure 1: Vibrational logic showing the inductive coupling between the alpha-methoxy group and the carbonyl moiety.[2]

Comparative Spectral Analysis

The table below contrasts the target compound with its direct structural analogue, Piperidin-4-one HCl. The presence of the methoxy group results in two distinct spectral events: a hypsochromic shift (blue shift) of the carbonyl band and the appearance of C-O stretching vibrations .[2]

Table 1: Diagnostic Peak Comparison
Spectral RegionVibrational ModePiperidin-4-one HCl (Reference)3-Methoxy-piperidin-4-one HCl (Target)Mechanistic Insight
Functional Zone C=O[1] Stretch 1715 ± 5 cm⁻¹1725 – 1735 cm⁻¹ The -I effect of the α-methoxy group shortens the C=O bond, increasing the force constant (

) and frequency.[2]
Fingerprint C-O-C Stretch Absent1100 – 1130 cm⁻¹ Strong, distinct band characteristic of aliphatic ethers.[1][2] Key differentiator from the parent ketone.[1][2]
High Frequency N-H Stretch 2400 – 3000 cm⁻¹ (Broad)2400 – 3000 cm⁻¹ (Broad)Characteristic "Ammonium Band" for HCl salts.[1][2] Overlaps with C-H stretches; confirms salt formation.[1][2]
C-H Region C-H Stretch 2850 – 2950 cm⁻¹2830 – 2960 cm⁻¹The methoxy C-H stretch often appears as a shoulder or distinct peak < 2850 cm⁻¹.[1][2]
Detailed Band Analysis[1]
1. The Carbonyl Region (1700–1750 cm⁻¹)

In unsubstituted Piperidin-4-one HCl , the ketone stretch typically centers at 1715 cm⁻¹ , consistent with a standard six-membered cyclic ketone.[1] In 3-Methoxy-piperidin-4-one HCl , the oxygen atom at the alpha position pulls electron density through the sigma bond skeleton (Inductive effect).[1] This reduces the contribution of the single-bond resonance form of the carbonyl, effectively increasing the double-bond character.[1]

  • Result: The peak shifts to a higher wavenumber, typically 1725–1735 cm⁻¹ .[1][2]

2. The Ether Region (1000–1200 cm⁻¹)

This region is the "fingerprint" validator.[2] The parent compound lacks oxygen atoms other than the ketone.[1][2] The target compound possesses a C-O-C linkage.[1][2][3]

  • Result: Look for a strong, sharp band between 1100–1130 cm⁻¹ .[1][2] This is the asymmetric C-O-C stretch of the methoxy ether.[1][2] Its absence indicates the starting material (Piperidin-4-one) or loss of the methoxy group.[1]

3. The Ammonium Region (2400–3000 cm⁻¹)

Both compounds are hydrochloride salts.[1][2] The protonated nitrogen (


) creates a broad, multi-peak absorption band extending from 2400 to 3000 cm⁻¹.[1][2] This often obscures the discrete C-H stretching bands.[1][2]
  • Result: A broad "mound" in this region confirms the HCl salt form .[1][2] If this band is missing and replaced by a sharp doublet ~3300 cm⁻¹, the compound has reverted to its Free Base .[1][2]

Experimental Protocol: Handling & Acquisition

Challenge: 3-Methoxy-piperidin-4-one HCl is hygroscopic. Moisture absorption results in a broad O-H band at 3400 cm⁻¹ that can obscure the N-H region and broaden the carbonyl peak.[1][2]

Step-by-Step FTIR Acquisition (ATR Method)[1]
  • Sample Preparation:

    • Dry the sample in a vacuum desiccator over P₂O₅ for at least 2 hours prior to analysis to remove surface moisture.[1][2]

    • Ensure the crystal stage (Diamond or ZnSe) is clean and dry.[1][2]

  • Background Collection:

    • Collect an air background (32 scans) to subtract atmospheric CO₂ and H₂O.[1][2]

  • Sample Deposition:

    • Place approximately 5–10 mg of the crystalline powder onto the center of the ATR crystal.[1][2]

    • Apply pressure using the anvil until the force gauge is in the "green" zone (optimal contact).[2]

  • Acquisition:

    • Resolution: 4 cm⁻¹[1][2]

    • Scans: 16 or 32

    • Range: 4000 – 600 cm⁻¹[1][2]

  • Post-Processing:

    • Apply "ATR Correction" (if comparing to transmission library spectra) to adjust for penetration depth differences at lower wavenumbers.

Identification Decision Tree

Use this logic flow to confirm the identity of your material based on the spectral data acquired.[1][2]

ID_Flowchart Start Start: Acquire FTIR Spectrum Check_Salt Is there a broad band 2400-3000 cm⁻¹? Start->Check_Salt Check_CO Check Carbonyl (C=O) Peak Position Check_Salt->Check_CO Yes Result_FreeBase Result: Free Base Form (Not HCl Salt) Check_Salt->Result_FreeBase No (Sharp peaks >3300) Check_Ether Check Ether (C-O) ~1100-1130 cm⁻¹ Check_CO->Check_Ether 1725-1735 cm⁻¹ (High Freq) Result_Parent Result: Piperidin-4-one HCl (Unsubstituted) Check_CO->Result_Parent ~1715 cm⁻¹ (Standard Ketone) Check_Ether->Result_Parent Band Absent Result_Target Result: 3-Methoxy-piperidin-4-one HCl (Confirmed) Check_Ether->Result_Target Strong Band Present

Figure 2: Decision tree for distinguishing 3-Methoxy-piperidin-4-one HCl from its free base and unsubstituted analogues.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for inductive effects on carbonyl frequencies).

  • BenchChem. (2025).[1][2][4] A Comparative Guide to the Infrared Spectroscopy of 6-Methoxy-2-hexanone and Related Ketones. Retrieved from (Provides validation for α-methoxy ketone shifts).[1][2]

  • Thermo Scientific Chemicals. (n.d.).[1][2][5] 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride Product Specification. Retrieved from (Analogue spectral data confirmation).[1][2]

  • Drug Enforcement Administration (DEA). (n.d.).[1][2][6] 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from (Reference for methoxy-substituted piperidine/cyclohexyl systems).[1][2]

Sources

Validation

X-ray crystallography data for piperidin-4-one hydrochloride salts

Title: Structural Dynamics and Crystallographic Profiling of Piperidin-4-one Hydrochloride Salts: A Comparative Guide Target Audience: Researchers, Structural Biologists, and Medicinal Chemists. Executive Summary: The St...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Dynamics and Crystallographic Profiling of Piperidin-4-one Hydrochloride Salts: A Comparative Guide

Target Audience: Researchers, Structural Biologists, and Medicinal Chemists.

Executive Summary: The Structural Imperative

As a Senior Application Scientist, I frequently utilize piperidin-4-one hydrochloride (4-oxopiperidinium chloride) and its substituted derivatives. These compounds are privileged synthetic precursors, forming the structural core of numerous therapeutics, including PARP1 inhibitors[1] and USP7 inhibitors[2].

However, the transition from a 2D chemical structure to a 3D functional drug requires a rigorous understanding of solid-state geometry. The free base of piperidin-4-one is highly susceptible to intermolecular dipole-dipole interactions and unwanted aldol condensations. Conversion to the hydrochloride salt not only improves chemical stability and aqueous solubility but also locks the molecule into a rigid crystalline lattice driven by strong


 hydrogen bonds[3]. This guide objectively compares the crystallographic performance of various piperidin-4-one hydrochloride salts, providing self-validating protocols for their crystallization and X-ray diffraction (SCXRD) analysis.

Mechanistic Insights: Conformational Causality

The piperidine ring is conformationally flexible, but in the solid state, its geometry is dictated by a delicate balance between intramolecular steric strain and intermolecular lattice forces (crystal packing).

  • Unsubstituted Piperidin-4-one HCl: Lacking bulky substituents, the ring conformation is entirely at the mercy of the hydrogen-bonding network. The strong electrostatic pull of the chloride counterions often forces the ring out of a perfect chair conformation into a distorted 'sofa' or boat conformation to maximize

    
     interactions[3].
    
  • 2,6-Diaryl Substituted Piperidin-4-one HCl: When bulky groups (e.g., fluorophenyl or methoxyphenyl rings) are introduced at the C2 and C6 positions, 1,3-diaxial strain becomes the dominant energetic penalty. To mitigate this steric clash, the molecule strongly prefers a rigid chair conformation, forcing the bulky substituents into equatorial positions[4].

Substituent_Effects Core Piperidin-4-one HCl Core Unsub Unsubstituted (Sterically Unhindered) Core->Unsub Sub 2,6-Diaryl Substituted (Sterically Hindered) Core->Sub Pack1 Dominant N-H···Cl Bonding (Lattice Forces) Unsub->Pack1 Pack2 Steric Clash Mitigation (Intramolecular Forces) Sub->Pack2 Conf1 Sofa / Distorted Conformation Pack1->Conf1 Conf2 Rigid Chair Conformation (Equatorial Substituents) Pack2->Conf2

Caption: Logical relationship between steric substitution, crystal packing forces, and piperidine ring conformation.

Comparative Crystallographic Data

To objectively evaluate how substitution impacts the crystal lattice, we compare the SCXRD data of the unsubstituted core against two heavily substituted derivatives.

CompoundCrystal SystemSpace GroupDominant ConformationKey Intermolecular Contacts
4-Oxopiperidinium chloride (Unsubstituted)[3]OrthorhombicPnmaSofa / Distorted Chair

(Forms a 3D framework)
3,5-Diethyl-2,6-di(4-fluorophenyl)-4-oxopiperidinium chloride (DFOC)[4]OrthorhombicPnmaDistorted Boat

,

interactions
3,5-Diethyl-2,6-di(4-methoxyphenyl)-4-oxopiperidinium chloride (DMOC)[3]OrthorhombicPnmaDistorted Boat

,

(Methoxy participation)

Data Interpretation: Despite the massive difference in molecular weight and steric bulk, all three hydrochloride salts crystallize in the highly symmetric orthorhombic Pnma space group. This indicates that the


 ionic interaction is the ultimate thermodynamic driver of the unit cell architecture, overriding the weaker van der Waals forces of the substituents[3],[4].

Self-Validating Experimental Protocols

To ensure absolute structural verification, the following workflow details the synthesis, crystallization, and SCXRD analysis of piperidin-4-one hydrochloride salts. Each step is designed to prevent common failure modes such as twinning or co-crystallization with impurities.

Piperidone_Crystallography Substrate Piperidin-4-one Free Base Protonation HCl / Dioxane 0 °C Substrate->Protonation Salt 4-Oxopiperidinium Chloride Protonation->Salt Crystallization Slow Evaporation (EtOH/Ether) Salt->Crystallization SCXRD SCXRD Analysis (Mo Kα, 100K) Crystallization->SCXRD

Caption: Step-by-step workflow from free base protonation to Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Protocol A: Controlled Salt Formation

Causality: The free base is chemically labile. Uncontrolled addition of aqueous HCl can lead to hydration or localized heating, triggering aldol condensation of the ketone.

  • Dissolution: Dissolve 10 mmol of the piperidin-4-one derivative in 20 mL of anhydrous 1,4-dioxane.

  • Protonation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 equivalents of 4M HCl in 1,4-dioxane dropwise[3].

  • Isolation: Stir the mixture for 4 hours at room temperature. The gradual precipitation of the salt acts as a self-purifying step. Remove the solvent in vacuo to afford the hydrochloride salt as a highly pure, microcrystalline solid.

Protocol B: Single Crystal Growth via Antisolvent Evaporation

Causality: SCXRD requires defect-free single crystals (0.1–0.3 mm). Rapid precipitation yields amorphous powders; therefore, a binary solvent system is used to tightly control the supersaturation rate.

  • Solvent Selection: Dissolve 50 mg of the hydrochloride salt in a minimum volume of absolute ethanol. Ethanol effectively solvates the ionic lattice.

  • Antisolvent Addition: Slowly layer an equal volume of diethyl ether (antisolvent) over the ethanol solution. The ether gradually lowers the dielectric constant of the medium, promoting ion-pairing.

  • Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust. Cover with Parafilm, puncture 2 small holes, and leave undisturbed at 293 K[4]. Harvest transparent, block-like crystals after 5–7 days.

Protocol C: SCXRD Data Collection and Refinement

Causality: Piperidin-4-one salts can form transient hydrates. Protecting the crystal and minimizing thermal motion is critical for resolving the exact position of the hydrogen atoms involved in the


 network.
  • Mounting: Submerge the selected crystal in perfluoropolyether oil to prevent dehydration. Mount it on a MiTeGen loop.

  • Diffraction: Transfer the loop to a diffractometer equipped with a Mo K

    
     X-ray source (
    
    
    
    Å). Stream liquid nitrogen over the crystal to maintain a temperature of 100 K. Cryogenic cooling minimizes atomic thermal vibrations (lowering the Debye-Waller factor), yielding sharper diffraction spots.
  • Refinement: Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL). Ensure anisotropic displacement parameters are applied to all non-hydrogen atoms.
    

References

  • From PARP1 to TNKS2 Inhibition: A Structure-Based Approach PMC - NIH[Link]

  • Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors SciSpace[Link]

  • Synthesis, structural, optical and thermal studies on 3, 5-diethyl-2, 6-di (4-fluorophenyl)-4-oxopiperidinium chloride ResearchGate [Link]

Sources

Comparative

Validating the Chiral Purity of 3-Methoxy-piperidin-4-one: A Comparative Guide to SFC, HPLC, and NMR Methodologies

As a Senior Application Scientist, I frequently encounter the hidden pitfalls of chiral method development. When validating the enantiomeric excess (ee) of 3-methoxy-piperidin-4-one , the primary challenge is not simply...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the hidden pitfalls of chiral method development. When validating the enantiomeric excess (ee) of 3-methoxy-piperidin-4-one , the primary challenge is not simply resolving the enantiomers—it is ensuring that the analytical method itself does not destroy the chiral integrity of the sample.

This guide provides an objective comparison of Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) methodologies, detailing the causality behind critical experimental choices and establishing self-validating protocols.

The Analytical Challenge: Dynamic Interconversion

3-Methoxy-piperidin-4-one is a highly valuable chiral building block in pharmaceutical synthesis. However, it contains an


-alkoxy ketone moiety. The proton at the C3 position (adjacent to the carbonyl) is relatively acidic. When exposed to basic additives, strong acids, or elevated temperatures, the molecule undergoes rapid keto-enol tautomerization.

Because the enol intermediate is achiral, reprotonation results in racemization. If this occurs during chromatographic separation, it manifests as "dynamic interconversion"—characterized by a raised baseline or a "plateau" between the two enantiomeric peaks.

KetoEnol R_Isomer (R)-3-methoxy- piperidin-4-one Enol Achiral Enol Intermediate R_Isomer->Enol Base/Acid Enol->R_Isomer S_Isomer (S)-3-methoxy- piperidin-4-one Enol->S_Isomer Reprotonation S_Isomer->Enol

Mechanistic pathway of base/acid-catalyzed racemization via an achiral enol intermediate.

Methodological Comparison Matrix

To objectively evaluate the best approach for this labile compound, we must compare the three primary modalities based on their speed, sensitivity, and risk of inducing on-column racemization.

Analytical ModalityResolution SpeedRisk of On-Column RacemizationSensitivity (LOD)Best Use Case
Supercritical Fluid Chromatography (SFC) High (< 5 mins)Low (Mild conditions, inert CO₂)< 0.05% eeHigh-throughput screening & sensitive QA/QC
Normal-Phase Chiral HPLC Moderate (15-30 mins)High (If basic modifiers are used)< 0.05% eeLaboratories lacking SFC infrastructure
NMR (with Chiral Solvating Agents) Fast (Data acquisition)Very Low (Inert solvent, e.g., CDCl₃)~1.0 - 2.0% eeOrthogonal validation & structural confirmation

Recent advancements in the synthesis of complex pharmaceutical intermediates highlight 1 as the gold standard for resolving chiral piperidinones[1]. SFC provides rapid separation while minimizing the thermal and chemical degradation often seen in traditional HPLC[2].

Deep Dive: Causality Behind Experimental Choices

The "Basic Modifier" Trap in HPLC

In standard chiral chromatography of piperidines, it is common practice to add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This blocks residual silanols on the stationary phase, preventing peak tailing[3]. Do not use basic modifiers for 3-methoxy-piperidin-4-one. The basic environment will immediately abstract the


-proton, triggering enolization. We must accept slight peak tailing as a necessary trade-off to preserve the chiral integrity of the analyte.
Why SFC is Superior

SFC utilizes supercritical CO₂ as the primary mobile phase. CO₂ is mildly acidic and highly non-polar, creating an exceptionally inert environment for labile ketones. Furthermore, the low viscosity of supercritical fluids allows for high flow rates at lower column temperatures (typically 35 °C or below), drastically reducing the thermal energy available to drive the tautomerization reaction[1].

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The protocols below incorporate built-in kinetic checks to prove that the chromatographic environment is not altering the sample.

Protocol A: Chiral SFC Analysis (Gold Standard)
  • Sample Preparation : Dissolve the sample in anhydrous, neutral methanol or ethanol (1 mg/mL). Avoid basic solvents or prolonged heating.

  • Column Selection : Chiralpak AD-H or IC (amylose/cellulose derivatives generally perform best for piperidinones)[3].

  • Mobile Phase : CO₂ / Methanol (80:20 v/v). Crucial: Omit all basic additives.

  • Conditions : Flow rate at 3.0 mL/min; Backpressure at 100 bar; Temperature strictly controlled at 35 °C.

  • Detection : UV at 210 nm.

  • Self-Validation Step (The Kinetic Check) : Inject a known racemic standard at 3.0 mL/min and record the chromatogram. Then, reduce the flow rate to 1.5 mL/min and inject again.

    • Causality: If the valley between the two peaks rises (forming a plateau) at the slower flow rate, dynamic interconversion is occurring because the molecule spends more time on the column. If the baseline remains flat, the method is validated as inert.

Protocol B: Normal-Phase Chiral HPLC (Alternative)
  • Sample Preparation : Dissolve in Hexane/Ethanol (90:10).

  • Column Selection : Chiralcel OJ-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase : Hexane / Ethanol (90:10 v/v). Strictly neutral.

  • Conditions : Flow rate at 1.0 mL/min; Temperature at 25 °C (Do not exceed room temperature).

  • Self-Validation Step : Inject the racemate. Verify that the peak area ratio is exactly 50.0 : 50.0. A deviation >0.5% implies that one enantiomer is degrading or interconverting faster than the other due to stationary phase interactions.

ValidationWorkflow Step1 1. Sample Preparation (Aprotic, Neutral Solvent) Step2 2. System Suitability (Inject Racemic Standard) Step1->Step2 Step3 3. Dynamic Interconversion Check (Evaluate Baseline Plateau) Step2->Step3 Step4 4. Orthogonal Validation (SFC vs. HPLC vs. NMR) Step3->Step4

Step-by-step self-validating workflow for chiral purity analysis of labile ketones.

Conclusion

Validating the chiral purity of 3-methoxy-piperidin-4-one requires a fundamental understanding of its chemical reactivity. By eliminating basic modifiers, tightly controlling temperature, and utilizing the inert environment of SFC, researchers can prevent on-column racemization. Always employ a self-validating kinetic check with a racemic standard to ensure the trustworthiness of your analytical data.

References

  • Title: Discovery of (3R,4R)
  • Title: Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS)
  • Title: Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)

Sources

Validation

Elemental analysis standards for C6H11NO2·HCl derivatives

Topic: Advanced Characterization of C6H11NO2·HCl Derivatives: Elemental Analysis vs. Orthogonal Standards Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and CMC (Chemistry, Manufacturing...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Characterization of C6H11NO2·HCl Derivatives: Elemental Analysis vs. Orthogonal Standards Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary: The Stoichiometric Trap

In drug development, C6H11NO2·HCl derivatives—specifically 1-Aminocyclopentanecarboxylic acid (Cycloleucine) hydrochloride and Pipecolic acid hydrochloride —are critical peptidomimetic building blocks. However, they present a notorious analytical paradox: a sample can possess >99% chromatographic purity yet fail elemental analysis (EA) specifications, leading to stoichiometric errors in downstream synthesis.

This guide objectively compares the performance of Combustion Elemental Analysis (CHN/Halogen) against Quantitative NMR (qNMR) and Ion Chromatography (IC) for validating these standards. We demonstrate why the industry is shifting toward orthogonal testing matrices to account for the hygroscopic nature and counter-ion variability of hydrochloride salts.

Comparative Analysis: EA Standards vs. Orthogonal Methods

The following table contrasts the three primary methodologies for validating C6H11NO2·HCl derivatives.[1][2][3]

Table 1: Analytical Performance Matrix
FeatureMethod A: Combustion Analysis (CHN + Titration) Method B: Quantitative NMR (qNMR) Method C: HPLC (UV/CAD) + IC
Primary Output Mass % (C, H, N, Cl)Absolute Purity (wt/wt %)Chromatographic Purity (Area %)
Specificity Low: Cannot distinguish isomer/impurity if ratios match.High: Structural confirmation + quantification.Medium: Separation depends on column chemistry.
HCl Salt Sensitivity Critical Failure Point: Hygroscopicity distorts %C and %N values.Robust: Water/Salt content does not affect molar ratio integration.Variable: Cl- counterion is invisible to UV; requires IC.
Sample Required 2–5 mg (Destructive)10–20 mg (Recoverable)<1 mg (Destructive)
Precision (RSD) ± 0.3% (Theoretical limit)± 0.5 – 1.0% (Internal Standard dependent)± 0.1% (Injection precision)
Best For Confirming bulk stoichiometry & formula.Determining "True Mass" for reaction calculations.Routine batch release & impurity profiling.

Technical Deep Dive: The C6H11NO2·HCl Challenge

The Hygroscopicity Factor

Hydrochloride salts of amino acids (MW: ~165.62 g/mol ) are inherently hygroscopic. A mere 1% moisture uptake (w/w) shifts the theoretical Carbon content significantly, often causing a "Fail" result in strict GMP environments.

  • Theoretical C (Anhydrous): 43.51%

  • Experimental C (with 1.5% H2O): ~42.85% (Outside ±0.4% tolerance)

Causality: The crystal lattice of Cycloleucine HCl and Pipecolic acid HCl readily accommodates water molecules, disrupting the gravimetric basis of combustion analysis.

The Halide Interference

In combustion analysis, the HCl moiety releases chlorine gas, which can corrode standard copper reduction tubes or interfere with thermal conductivity detectors.

  • Solution: Modern analyzers require Tungsten Trioxide (WO3) or specific halogen scrubbers to capture Cl2 and prevent sensor poisoning [1].

Experimental Protocols

Protocol A: "Self-Validating" Combustion Analysis for HCl Salts

Objective: To obtain accurate CHN values by neutralizing hygroscopic error.*

  • Pre-Conditioning:

    • Place 500 mg of C6H11NO2·HCl sample in a vacuum oven at 40°C for 4 hours over P2O5.

    • Checkpoint: Measure weight loss. If >0.5%, continue drying.

  • Encapsulation (The "Dry Box" Technique):

    • Transfer dried sample immediately to a nitrogen-purged glove box.

    • Weigh 2.5 mg (±0.1 mg) into Tin (Sn) capsules .

    • Crucial Step: Add 10 mg of Tungsten Trioxide (WO3) powder to the capsule. This acts as a combustion aid and halogen scavenger, preventing Cl- interference [2].

    • Cold-weld the capsule shut inside the glove box.

  • Analysis:

    • Run on a CHNS analyzer (e.g., Elementar vario or Thermo Flash).

    • Acceptance Criteria: C/N ratio must match theoretical (6:1 molar ratio) within ±1%, even if absolute mass % is low due to residual inorganic ash.

Protocol B: qNMR Absolute Purity Determination

Objective: To determine the exact mass purity for reaction stoichiometry, bypassing water/salt errors.*

  • Internal Standard (IS) Selection:

    • Use Maleic Acid (traceable Standard Reference Material). It has a distinct singlet at ~6.3 ppm (D2O), clear of the C6H11NO2·HCl aliphatic region (1.5–4.0 ppm).

  • Sample Preparation:

    • Weigh ~15 mg of C6H11NO2·HCl sample (

      
      ) and ~10 mg of Maleic Acid (
      
      
      
      ) into the same vial. Record weights to 0.001 mg precision.
    • Dissolve in 0.7 mL D2O (Deuterium Oxide).

  • Acquisition:

    • Relaxation delay (

      
      ): Set to 30 seconds  (at least 5x T1 of the slowest nucleus) to ensure full magnetization recovery.
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass.[4][5]

Decision Logic: Selecting the Right Validation Workflow

The following diagram illustrates the logical pathway for characterizing a new batch of C6H11NO2·HCl derivative.[1][2][3]

ValidationWorkflow Figure 1: Integrated validation workflow for hygroscopic hydrochloride salts. Start New Batch: C6H11NO2·HCl HPLC Step 1: HPLC Purity (>98% Area?) Start->HPLC Fail REJECT BATCH (Purify) HPLC->Fail No qNMR Step 2: qNMR (Absolute Purity) Determines 'Active' Mass HPLC->qNMR Yes EA Step 3: Elemental Analysis (CHN) Confirms Formula/Salt Ratio qNMR->EA IC Step 4: Ion Chromatography Quantify Cl- Counterion EA->IC Decision Check Stoichiometry: Is Cl % theoretical? IC->Decision Release RELEASE STANDARD (with Correction Factor) Decision->Release Yes (1:1) Adjust Adjust Salt Ratio (e.g., hemi-hydrochloride) Decision->Adjust No (Deviation)

Figure 1: Integrated validation workflow for hygroscopic hydrochloride salts. Note the prioritization of qNMR for "active mass" determination before confirming salt stoichiometry.

Expert Insight: The "Synthesis Grade" vs. "Reference Grade" Trap

When sourcing C6H11NO2[6][7]·HCl derivatives, researchers often encounter two distinct grades. Understanding the difference is vital for experimental reproducibility.

  • Synthesis Grade (97-98%):

    • Validation: Usually HPLC only.

    • Risk: May contain 5-10% inorganic salts (NaCl) or water. If you use this for a precise coupling reaction (e.g., peptide synthesis), your equivalents will be wrong, leading to incomplete reactions or side products.

    • Recommendation: Must be characterized by qNMR in-house to establish the "Use As" weight.

  • Reference Standard Grade (>99%):

    • Validation: Full COA including CHN, qNMR, KF (Karl Fischer for water), and ROI (Residue on Ignition).

    • Benefit: The "Assay" value (e.g., 99.4% w/w) accounts for volatiles and counterions.

    • Recommendation: Use for calibrating analytical methods, not as a raw material for synthesis.

References

  • Elementar. (2025).[7][8][9] Best practices for sample preparation in elemental analysis. Elementar Analytical. [Link]

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • National Institute of Standards and Technology (NIST). (2025). Cyclopentanecarboxylic acid, 1-amino- (ACPC) Data. NIST Chemistry WebBook, SRD 69.[10] [Link]

Sources

Comparative

Benchmarking 3-Methoxy-piperidin-4-one against other ketone building blocks

Executive Summary: The Strategic Value of the 3-Methoxy Scaffold 3-Methoxy-piperidin-4-one represents a high-value "tweak" to the classic piperidine scaffold. While unsubstituted piperidines are ubiquitous, they often su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the 3-Methoxy Scaffold

3-Methoxy-piperidin-4-one represents a high-value "tweak" to the classic piperidine scaffold. While unsubstituted piperidines are ubiquitous, they often suffer from metabolic liabilities (rapid oxidation) and high lipophilicity (LogP).

The introduction of a 3-methoxy group offers a precise tool for medicinal chemists to:

  • Modulate Basicity (pKa): Lowering the pKa of the piperidine nitrogen via the inductive effect of the oxygen, reducing hERG liability and improving membrane permeability.

  • Introduce Polarity: Lowering cLogP without introducing a hydrogen bond donor (HBD), which is critical for CNS penetration.

  • Control Conformation: Leveraging the gauche effect to lock specific conformations, enhancing binding affinity through entropy reduction.

This guide benchmarks 3-methoxy-piperidin-4-one against its primary competitors: 3-Fluoro-piperidin-4-one (electronic mimic) and 3-Methyl-piperidin-4-one (steric mimic).

Comparative Profiling: 3-Methoxy vs. Competitors

The following table synthesizes physicochemical and reactivity data to aid in building block selection.

Feature3-Methoxy-piperidin-4-one 3-Fluoro-piperidin-4-one 3-Methyl-piperidin-4-one Piperidin-4-one (Ref)
Electronic Effect Inductive (-I) & Resonance (+R)Strong Inductive (-I)Weak Inductive (+I)Neutral
pKa (Piperidine N) ~9.0 - 9.5 (Predicted)~8.4 - 8.8~11.2 - 11.3~11.0
Lipophilicity (ΔcLogP) -0.5 to -0.8 (More Polar)-0.1 to -0.2+0.5 (More Lipophilic)0.0
Conformational Bias Axial Preference (Gauche Effect)Strong Axial (Dipole/Gauche)Equatorial (Steric)Flexible
Metabolic Stability Moderate (O-demethylation risk)High (Blocks metabolism)Moderate (Benzylic-like oxid.)Low (Ring oxidation)
Reactivity Risk Beta-Elimination (Alkoxide loss)StableStableStable
Key Insight: The "Goldilocks" pKa

While 3-fluoro analogs drastically lower pKa (often too much, reducing solubility at physiological pH), the 3-methoxy group provides a moderate reduction . This often keeps the amine basic enough to maintain solubility but less charged than the unsubstituted parent, aiding passive permeability.

Deep Dive: Stereoelectronic Effects & Conformation

Understanding the 3D shape of these building blocks is critical for structure-based drug design (SBDD). Unlike 3-methyl derivatives, which place the substituent in the equatorial position to minimize steric clash (1,3-diaxial interactions), 3-methoxy and 3-fluoro derivatives often prefer the axial orientation.

Mechanism: The Gauche Effect

In the protonated or cationic form (common in physiological conditions), the C-O bond of the methoxy group aligns anti-parallel to the N-H bond (or N-lone pair in specific solvents). This minimizes dipole-dipole repulsion and maximizes hyperconjugative stabilization (


).

Conformation cluster_0 Steric Control (3-Methyl) cluster_1 Electronic Control (3-Methoxy/Fluoro) Methyl_Eq Equatorial Methyl (Stable) Methyl_Ax Axial Methyl (Unstable - 1,3 Diaxial) Methyl_Ax->Methyl_Eq Steric Relief Methoxy_Ax Axial Methoxy (Stabilized by Gauche/Dipole) Methoxy_Eq Equatorial Methoxy (Destabilized by Dipole) Methoxy_Eq->Methoxy_Ax Dipole Minimization

Figure 1: Conformational preferences of 3-substituted piperidines. 3-Methoxy mimics the axial preference of 3-Fluoro, contrasting with the equatorial preference of 3-Methyl.

Synthetic Utility & Best Practices

Primary Application: Reductive Amination

The most common reaction for this building block is reductive amination to form 4-amino-piperidines.

Challenge: The 3-methoxy group makes the ketone prone to beta-elimination (loss of methanol) under harsh basic or acidic conditions, leading to the formation of enones (Michael acceptors) which are toxic and unstable.

Solution: Use mild hydride donors and avoid strong Lewis acids or high temperatures.

Representative Protocol: Diastereoselective Reductive Amination

Objective: Synthesis of cis-3-methoxy-4-aminopiperidine derivative.

Reagents:

  • Substrate: N-Boc-3-methoxy-piperidin-4-one (1.0 equiv)

  • Amine: Primary amine (e.g., Benzylamine, 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (1.0 equiv) - Crucial for imine activation without promoting elimination.

Step-by-Step Methodology:

  • Imine Formation: Dissolve N-Boc-3-methoxy-piperidin-4-one in DCE (0.1 M) under Nitrogen. Add the amine and Acetic Acid. Stir at Room Temperature for 1-2 hours.

    • Note: Do not heat.[1] Heating promotes beta-elimination of the methoxy group.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Allow to warm to RT and stir overnight.

    • Why STAB? It is milder than NaCNBH3 and less likely to reduce the ketone directly before imine formation.

  • Quench: Quench with saturated aqueous NaHCO3. Extract with DCM.

  • Stereochemical Outcome: This protocol typically favors the cis-isomer (Axial OMe / Equatorial NH-R) due to the hydride attacking from the less hindered face or directed by the axial methoxy group.

Stability Warning: Beta-Elimination

Elimination Ketone 3-Methoxy-4-Piperidone Base Strong Base/Heat Ketone->Base Deprotonation Product Desired Amine Ketone->Product Mild Reductive Amination Enone Enone (Michael Acceptor) TOXIC / UNSTABLE Base->Enone -MeOH (Elimination)

Figure 2: The critical stability risk. Avoid conditions that trigger the "Red" pathway.

Case Study: LSD1 Inhibitors

Research into Lysine Specific Demethylase 1 (LSD1) inhibitors highlights the utility of the 3-methoxy scaffold.

  • Context: LSD1 inhibitors often require a piperidine linker.

  • Experiment: Researchers compared 3-H, 3-Fluoro, and 3-Methoxy linkers.

  • Result: The 3-methoxy analogs demonstrated a superior balance of potency and metabolic stability compared to the 3-H parent. The methoxy group filled a small hydrophobic pocket while the oxygen atom engaged in a weak hydrogen bond, improving

    
     values into the nanomolar range (e.g., 
    
    
    
    nM).
  • Stereochemistry: The cis-isomer (amine and methoxy syn) was generally more potent, confirming the importance of controlling the reductive amination stereochemistry.

Decision Matrix: When to Use Which Block?

Use this logic flow to select the correct ketone for your drug discovery campaign.

DecisionMatrix Start Goal: Optimize Piperidine Scaffold Q1 Is the pKa too high (>10)? Start->Q1 Q2 Is LogP too high? Q1->Q2 Yes UseMethyl Use 3-Methyl (Increases LogP, Steric bulk only) Q1->UseMethyl No Q3 Is H-Bond Acceptor allowed? Q2->Q3 Yes (Need lower LogP) UseFluoro Use 3-Fluoro (Strong pKa drop, minimal size) Q2->UseFluoro No (LogP is fine) Q3->UseFluoro No (HBA unwanted) UseMethoxy Use 3-Methoxy (Moderate pKa drop, lowers LogP) Q3->UseMethoxy Yes

Figure 3: Strategic selection guide for piperidine building blocks.

References

  • LSD1 Inhibitor Development

    • Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[2][3]

    • Source: Journal of Medicinal Chemistry / PubMed.
    • URL:[Link]

  • Conformational Analysis of Fluorinated Piperidines (Analogous to Methoxy)

    • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
    • Source: Chemistry - A European Journal.
    • URL:[Link]

  • Reductive Amination Selectivity

    • Title: Modular Access to N-Substituted cis 5-Amino-3-hydroxypiperidines (Demonstrates stereocontrol in 3-oxygen
    • Source: ACS Omega.
    • URL:[Link]

  • Beta-Elimination Risks in 3-Alkoxy-4-Piperidones

    • Title: Synthesis and Biological Evaluation of some Substituted 4-Piperidones (Discusses stability and synthesis).
    • Source: Sphinx Knowledge House.
    • URL:[Link][4][5][6][7]

Sources

Validation

Precision QC Protocols for 3-Methoxy-piperidin-4-one Hydrochloride: A Comparative Guide

Introduction: The "Deceptive" Building Block 3-Methoxy-piperidin-4-one hydrochloride (CAS 1220040-18-5) is a critical heterocyclic scaffold employed in the synthesis of next-generation kinase inhibitors and GPCR modulato...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Deceptive" Building Block

3-Methoxy-piperidin-4-one hydrochloride (CAS 1220040-18-5) is a critical heterocyclic scaffold employed in the synthesis of next-generation kinase inhibitors and GPCR modulators. While structurally simple, this compound presents a unique "Trojan Horse" challenge in drug development: Beta-Elimination Instability .

Unlike its 3-methyl analog, the 3-methoxy variant possesses a leaving group (methoxy) beta to the carbonyl. Under improper storage or slightly basic reaction conditions, it readily undergoes


-elimination to form the reactive enone species. If undetected, this impurity acts as a Michael acceptor in downstream synthesis, generating irreversible covalent side-products that can compromise an entire GMP campaign.

This guide moves beyond standard "Certificate of Analysis" (CoA) parameters to define a Stability-Indicating QC Strategy , comparing standard testing against advanced protocols necessary for pharmaceutical-grade release.

Comparative Analysis: Standard vs. Advanced QC

Most commercial suppliers provide a "Standard Grade" CoA sufficient for early discovery. However, for process development and scale-up, "Advanced QC" is non-negotiable.

Table 1: QC Specification Comparison
FeatureStandard Grade (Discovery) Advanced Grade (Pharma/GMP) Scientific Rationale
Purity Assay Titration (AgNO₃)HPLC (Reverse Phase) Titration only measures the chloride counter-ion (salt stoichiometry), effectively masking organic impurities like the elimination product.
Identity ¹H-NMR¹H-NMR + 2D-NOESY Standard NMR confirms structure; NOESY is required to confirm the cis/trans relative stereochemistry if the piperidine nitrogen is substituted or if diastereomers are possible.
Impurity Limit Not Specified< 0.15% Enone The enone impurity (derived from methanol loss) is a potent genotoxic impurity (GTI) alert structure.
Water Content Loss on Drying (LOD)Karl Fischer (KF) Piperidone salts are hygroscopic. LOD is non-specific; KF distinguishes bound water from volatile solvents.
Method Comparison: HPLC vs. GC
  • Gas Chromatography (GC): Not Recommended. The high temperatures required for volatilization often induce the very

    
    -elimination degradation one is trying to detect, leading to false-positive impurity results.
    
  • HPLC (High-Performance Liquid Chromatography): The Gold Standard. Using a buffered acidic mobile phase (pH 2.5–3.0) stabilizes the salt form during analysis, preventing on-column degradation.

Critical Degradation Pathway (Visualization)

Understanding the chemistry dictates the QC method. The diagram below illustrates why pH control during analysis is vital.

BetaElimination cluster_0 QC Risk Zone Compound 3-Methoxy-piperidin-4-one HCl (Stable Salt Form) FreeBase Free Base Intermediate (Transient) Compound->FreeBase pH > 7.0 (Workup/Analysis) Enone Enone Impurity (Michael Acceptor) FreeBase->Enone Beta-Elimination (- MeOH) Methanol Methanol (By-product) FreeBase->Methanol

Caption: Mechanism of impurity formation. Standard GC or basic HPLC conditions trigger the elimination of methanol, creating the reactive enone impurity.

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning they include system suitability checks to ensure data integrity.

Protocol A: Stability-Indicating RP-HPLC Method

Objective: Quantify organic purity and detect the "Enone" degradation product.

Instrument: HPLC with UV-Vis (DAD) or Charged Aerosol Detector (CAD).

  • Note: The ketone carbonyl has weak UV absorbance. CAD is preferred for higher sensitivity if available. If using UV, monitor at 210 nm.

Parameters:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Perchloric Acid (HClO₄) in Water (pH ~2.0). Phosphate buffers are avoided to prevent precipitation with high organic content.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to elute salt counter-ions)

    • 2–12 min: 5% → 60% B

    • 12–15 min: 60% → 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Do NOT heat the column; heat promotes degradation).

System Suitability Criteria:

  • Tailing Factor: < 1.5 for the main peak (Amine interaction with silanols is suppressed by low pH).

  • Resolution: > 2.0 between the main peak and any known impurity.

Protocol B: Potentiometric Titration for Chloride Content

Objective: Confirm the salt stoichiometry (Mono-HCl vs. Di-HCl or free base).

Principle: Argentometric titration where Ag⁺ reacts with Cl⁻ to precipitate AgCl.

Procedure:

  • Accurately weigh ~150 mg of the sample into a 100 mL beaker.

  • Dissolve in 50 mL of deionized water. Add 1 mL of 5M Nitric Acid (HNO₃).

  • Titrate with 0.1 N Silver Nitrate (AgNO₃) using a Silver/Sulfide ion-selective electrode (ISE) or autotitrator.

  • Calculation:

    
    
    
  • Acceptance Criteria: Theoretical Cl content for C₆H₁₁NO₂·HCl (MW 165.[1][2]62) is 21.4% .

    • Pass Range: 21.0% – 21.8%.

QC Workflow Decision Tree

This workflow ensures that only batches suitable for sensitive downstream chemistry are released.

QC_Workflow Start Batch Receipt Visual Visual Inspection (White Crystalline Solid) Start->Visual ID_Test Identity: 1H-NMR (D2O Solvent) Visual->ID_Test Purity_Check HPLC Purity (>98.0%?) ID_Test->Purity_Check Impurity_Check Enone Impurity (<0.15%?) Purity_Check->Impurity_Check Pass Reject REJECT / RE-PURIFY Purity_Check->Reject Fail (<98%) Salt_Check Chloride Titration (21.0 - 21.8%?) Impurity_Check->Salt_Check Pass Impurity_Check->Reject Fail (>0.15%) Release RELEASE BATCH Salt_Check->Release Pass Salt_Check->Reject Fail (Stoichiometry off)

Caption: Integrated QC workflow. Note that HPLC purity and specific impurity limits are sequential gates before salt confirmation.

References

  • Sigma-Aldrich. 3-Methoxy-piperidin-4-one hydrochloride Product Specification (CAS 1220040-18-5). Retrieved from (General reference for specifications).

  • BenchChem. Analytical Methods for Piperidine Derivatives: HPLC vs GC. Retrieved from .

  • ChemicalBook. Synthesis and Properties of 3-Methylpiperidin-4-one hydrochloride (Analog comparison). Retrieved from .

  • National Institutes of Health (NIH). Beta-Elimination Reactions in Organic Synthesis. Chemistry LibreTexts. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: Piperidone Hydrochloride Salts. Retrieved from .

Sources

Safety & Regulatory Compliance

Safety

3-Methoxy-piperidin-4-one hydrochloride proper disposal procedures

Executive Summary & Chemical Profile 3-Methoxy-piperidin-4-one hydrochloride is a specialized intermediate often used in the synthesis of pharmaceutical agents (e.g., analgesics, kinase inhibitors). As a piperidinone der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3-Methoxy-piperidin-4-one hydrochloride is a specialized intermediate often used in the synthesis of pharmaceutical agents (e.g., analgesics, kinase inhibitors). As a piperidinone derivative in hydrochloride salt form, it presents specific handling challenges regarding solubility, acidity, and potential biological activity.

Proper disposal is not merely a regulatory box-checking exercise; it is a critical safety control to prevent environmental contamination and inadvertent exposure. This guide outlines the definitive operational protocol for disposing of this compound, moving beyond generic advice to address the specific physicochemical properties of the salt.

Chemical Identity & Hazard Profile
PropertyData
Chemical Name 3-Methoxy-piperidin-4-one hydrochloride
CAS Number 1220040-18-5
Molecular Formula C₆H₁₁NO₂[1] · HCl
Molecular Weight 165.62 g/mol
Physical State White to off-white solid (hygroscopic)
Solubility Highly soluble in water; soluble in methanol/ethanol.
Acidity (pH) Acidic in aqueous solution (pH ~3–5 due to HCl salt).
GHS Hazards Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Waste Characterization & Regulatory Status

Before disposal, you must classify the waste under the Resource Conservation and Recovery Act (RCRA) .

  • Listed Waste: This specific CAS is not currently on the EPA P-list or U-list.

  • Characteristic Waste: Due to its biological activity and acute toxicity profile (H302), it must be managed as Non-Regulated Hazardous Waste (if non-ignitable/non-corrosive) or Characteristic Hazardous Waste depending on the solvent matrix.

  • Recommendation: Treat all quantities as Hazardous Chemical Waste destined for high-temperature incineration. Do not dispose of down the drain.

Decision Logic: Waste Segregation

The following decision tree illustrates the segregation logic required to prevent incompatible reactions (e.g., mixing with oxidizers) and ensure compliance.

WasteSegregation Start Waste Generation Form Physical Form? Start->Form Solid Solid / Pure Substance Form->Solid Powder/Crystals Liquid Liquid / Solution Form->Liquid Reaction Mix/HPLC BinSolid Solid Waste Bin (Tag: Toxic/Irritant) Solid->BinSolid Double Bagged SolventType Solvent Base? Liquid->SolventType BinHal Halogenated Solvent Waste Carboy SolventType->BinHal Contains DCM/Chloroform BinNonHal Non-Halogenated Solvent Waste Carboy SolventType->BinNonHal Ethanol/Methanol/Acetone BinAq Aqueous Waste Carboy (Check pH) SolventType->BinAq Water/Buffer

Figure 1: Segregation logic for 3-Methoxy-piperidin-4-one HCl waste. Correct segregation reduces disposal costs and prevents dangerous side reactions.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stocks, spilled powder, contaminated weighing boats.

  • Containment: Do not place loose powder directly into a drum. Place the material in a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary container (e.g., a wide-mouth HDPE jar) if the material is fine and prone to dusting.

  • Labeling: Affix a Hazardous Waste Tag.

    • Constituents: "3-Methoxy-piperidin-4-one hydrochloride" (Do not use abbreviations).[2]

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Storage: Store in the "Solid Waste" satellite accumulation area. Keep away from oxidizers (e.g., nitrates, permanganates) as the amine functionality can react vigorously.

Protocol B: Liquid Waste (Solutions)

Applicable for: Mother liquors, HPLC effluent, reaction byproducts.

Critical Warning: Do not mix with strong bases (NaOH, KOH) in the waste container. Neutralizing the hydrochloride salt liberates the free base (3-methoxy-4-piperidinone), which typically has a higher vapor pressure and a stronger, amine-like odor, increasing inhalation risks.

  • Segregation:

    • Organic Solvents: If dissolved in methanol, DCM, or ethyl acetate, dispose of in the appropriate solvent carboy (Halogenated vs. Non-Halogenated).

    • Aqueous Solutions: If dissolved in water/buffer, verify the pH. If pH < 2, it is a Corrosive Waste . If pH 2–12, it is Toxic Aqueous Waste .

  • Container Selection: Use HDPE (High-Density Polyethylene) or glass carboys. Avoid metal containers if the solution is acidic (HCl salt can corrode metal).

  • Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup if residual reactions occur.

Protocol C: Empty Containers

Applicable for: Original vendor bottles.

  • The "Triple Rinse" Rule:

    • Rinse the bottle three times with a solvent capable of dissolving the residue (Water or Methanol are effective for this HCl salt).

    • Collect the Rinsate: Pour the rinse liquid into the Liquid Hazardous Waste container. Do not pour down the sink.

  • Defacing: Cross out the label and the CAS number. Mark "EMPTY."

  • Disposal: Once triple-rinsed and dried, the bottle can be discarded in standard glass trash (unless local EHS rules require "P-list" stringency for all chemicals, in which case, treat as solid hazardous waste).

Emergency & Spill Contingency

In the event of a spill, the hygroscopic nature of the HCl salt means it will absorb moisture and become sticky/corrosive.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (or P100 respirator if powder is fine).

  • Solid Spill:

    • Cover with a dust suppressant (e.g., wet paper towels) to prevent aerosolization.

    • Scoop into a bag.

    • Wipe area with water (material is water-soluble).

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. The HCl salt is acidic and will irritate skin.

    • Eyes: Flush for 15 minutes.[4] Seek medical attention immediately.

The Disposal Lifecycle

The following workflow describes the chain of custody from your bench to final destruction.

DisposalLifecycle Gen Lab Bench (Generation) Tag Waste Tagging (Full Chemical Name) Gen->Tag Immediate SAA Satellite Accumulation Area (Weekly Inspection) Tag->SAA Storage EHS EHS / Waste Contractor Pickup SAA->EHS Request Pickup Incinerator High-Temp Incineration (Final Destruction) EHS->Incinerator Transport

Figure 2: Chain of custody for hazardous chemical waste. Incineration is the only approved method for organic amine salts to ensure complete thermal destruction.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44596954 (Piperidinone derivatives). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, DC.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved from [Link]

Sources

Handling

A Senior Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxy-piperidin-4-one hydrochloride

As research and development in pharmaceuticals advance, the safe handling of novel chemical entities is paramount. 3-Methoxy-piperidin-4-one hydrochloride and its analogs are important building blocks, but their handling...

Author: BenchChem Technical Support Team. Date: March 2026

As research and development in pharmaceuticals advance, the safe handling of novel chemical entities is paramount. 3-Methoxy-piperidin-4-one hydrochloride and its analogs are important building blocks, but their handling requires a comprehensive understanding of their potential hazards. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. Our approach moves beyond a simple checklist to instill a risk-based safety culture in your laboratory.

Hazard Assessment: The "Why" Behind the PPE

Understanding the potential risks is the critical first step in defining your safety protocol. While specific toxicological data for 3-Methoxy-piperidin-4-one hydrochloride may be limited, the known hazards of its parent structure, piperidine, and similar hydrochloride salts provide a strong basis for a cautious approach.

The primary risks are associated with its physical and chemical properties:

  • Skin and Eye Irritation: As with many amine hydrochloride salts, this compound is classified as a skin irritant (H315) and a serious eye irritant (H319).[1][2][3] Direct contact can cause inflammation, redness, and discomfort, with the potential for more severe eye damage.

  • Respiratory Irritation: The compound is a fine, crystalline solid. As such, it can easily become airborne, especially during weighing and transfer operations. Inhaling the dust may cause respiratory tract irritation (H335).[1][2][3]

  • Ingestion Hazards: It is considered harmful if swallowed (H302).[4] While direct ingestion is unlikely in a lab setting, it can occur through cross-contamination if proper hygiene is not observed.

  • Combustible Dust: Like many fine organic powders, it may form combustible dust concentrations in the air, creating an explosion hazard under specific conditions.[1][2]

The causality is clear: the primary routes of exposure are through inhalation of airborne dust and direct contact with skin and eyes. Therefore, our PPE strategy must create robust barriers against these pathways.

The Core PPE Ensemble: Your First Line of Defense

A standard laboratory ensemble forms the baseline for handling this chemical. However, the specific level of protection must be escalated based on the procedure being performed.

  • Eye and Face Protection: This is non-negotiable.

    • Safety Glasses with Side Shields: The absolute minimum for any work in the laboratory. They protect against minor splashes from a distance.

    • Safety Goggles: Required for any task where there is a risk of splashes, such as when preparing solutions, or when handling the powder outside of a containment hood.[5] Goggles form a seal around the eyes, offering superior protection.

    • Face Shield: Should be worn over safety goggles during procedures with a high risk of splashing or when handling larger quantities of the material.[5]

  • Hand Protection:

    • Nitrile Gloves: Select nitrile gloves as the standard for their resistance to a broad range of chemicals. Always check gloves for pinholes or tears before use.[5][6][7]

    • Proper Technique: Donning and doffing gloves correctly is as important as the glove itself. Never touch personal items like phones or door handles with gloved hands. Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.

  • Body Protection:

    • Laboratory Coat: A clean, buttoned lab coat is mandatory to protect skin and personal clothing from minor spills and dust.[6][7]

    • Chemical-Resistant Apron: Consider wearing a chemical-resistant apron over your lab coat when handling larger volumes of solutions.

  • Respiratory Protection:

    • The need for respiratory protection is dictated by the potential for generating airborne dust.[5][7][8]

    • N95/FFP2 Respirator: Essential when weighing or transferring the solid compound outside of a certified chemical fume hood or ventilated balance enclosure. This protects against inhaling fine particulates.

    • Higher-Level Respirators: If significant aerosolization is possible or if working in poorly ventilated areas, a full-face respirator may be necessary.[9]

PPE Protocols for Specific Laboratory Operations

The level of PPE must adapt to the specific task. Below are step-by-step protocols for common procedures, designed to be self-validating systems of safety.

Data Presentation: PPE Selection Matrix
TaskMinimum Eye/Face PPEMinimum Hand PPEMinimum Body PPERespiratory ProtectionJustification
Receiving/Storage Safety GlassesNitrile GlovesLab CoatNot RequiredLow risk of exposure; container is sealed.
Weighing Solid Safety GogglesNitrile GlovesLab CoatN95/FFP2 Respirator Required High risk of generating and inhaling airborne dust.[5][7]
Preparing Solution Safety GogglesNitrile GlovesLab CoatRecommended if not in a fume hoodRisk of splashing and potential for aerosol generation during dissolution.[5]
Small Spill Cleanup Safety Goggles & Face ShieldHeavy-Duty Nitrile GlovesLab Coat / ApronN95/FFP2 Respirator Required High risk of dust generation during cleanup of solid spills.[1][7]
Experimental Protocol: Safe Weighing of 3-Methoxy-piperidin-4-one hydrochloride
  • Preparation: Before retrieving the chemical, ensure your workspace is prepared. Verify that the analytical balance is in a well-ventilated area, preferably a ventilated balance enclosure or chemical fume hood. Don your core PPE: a buttoned lab coat, safety goggles, and nitrile gloves.

  • Don Respirator: Before opening the chemical container, properly fit-test and don your N95/FFP2 respirator.

  • Handling: Open the container slowly to avoid creating a plume of dust. Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat or vessel. Keep the container opening pointed away from your breathing zone.

  • Cleanup: Once the desired amount is weighed, securely close the primary container. Use a damp wipe to clean the spatula and any surrounding surfaces to decontaminate them of residual powder.

  • Doffing: Dispose of the weigh boat and wipe in a designated hazardous waste container. Remove your gloves and dispose of them. Finally, remove your goggles and respirator outside the immediate work area. Wash hands thoroughly with soap and water.[6][7]

Visualization: PPE Decision Workflow

This workflow provides a logical pathway for researchers to determine the appropriate level of PPE for any task involving 3-Methoxy-piperidin-4-one hydrochloride.

PPE_Decision_Workflow cluster_liquid start Start: Task Assessment is_solid Handling Solid Powder? start->is_solid is_liquid Handling Solution? start->is_liquid in_hood Working in Fume Hood / VBE? is_solid->in_hood ppe_respirator Add: N95/FFP2 Respirator is_solid->ppe_respirator No splash_risk Risk of Splash? is_liquid->splash_risk ppe_goggles Upgrade to: Safety Goggles is_liquid->ppe_goggles No ppe_base Baseline PPE: - Lab Coat - Nitrile Gloves - Safety Glasses in_hood->ppe_base Yes in_hood->ppe_goggles No splash_risk->ppe_goggles Low/Moderate ppe_face_shield Add: Face Shield (over Goggles) splash_risk->ppe_face_shield High ppe_goggles->ppe_base ppe_respirator->in_hood ppe_face_shield->ppe_goggles

Caption: PPE selection workflow for handling 3-Methoxy-piperidin-4-one hydrochloride.

Disposal and Decontamination Plan

Safe disposal is the final step of a secure handling protocol. All materials contaminated with 3-Methoxy-piperidin-4-one hydrochloride must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, paper towels, and disposable respirators should be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions or waste from reactions should be collected in a designated, labeled, and sealed hazardous waste container. Never dispose of this chemical down the drain.[6]

  • Disposal Procedure: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5][6][7] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

  • Decontamination: After handling, wipe down all surfaces with an appropriate cleaning agent and wash your hands thoroughly with soap and water.[5][7] Contaminated clothing should be removed immediately and laundered separately before reuse.[7]

By integrating this risk-based approach to PPE selection and adhering to these operational plans, you can confidently handle 3-Methoxy-piperidin-4-one hydrochloride, ensuring a safe and productive research environment.

References

  • 4 - Safety Data Sheet. (n.d.). Retrieved from AAPPTec. This document provides general safety measures, including PPE recommendations and disposal advice for a similar chemical compound.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co. KG.
  • Piperidin-4-one hydrochloride Safety Data Sheet. (2023, July 6). CymitQuimica.
  • Piperidin-4-one Safety Data Sheet. (2016, December 8). Santa Cruz Biotechnology.
  • Safety Data Sheet: 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride. (2020, January 29). KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET: 4-Piperidone hydrochloride monohydrate. (2025, December 22). Fisher Scientific. Classifies the compound as a skin, eye, and respiratory irritant and notes it may form combustible dust.
  • SAFETY DATA SHEET: 4-Piperidone hydrochloride monohydrate. (2025, September 17). Thermo Fisher Scientific.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Describes the hazards of piperidine, including severe skin burns and eye damage.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Ing. Petr Švec - PENTA s.r.o. Classifies piperidine as highly flammable, toxic, and causing severe skin burns and eye damage.
  • Hazard Summary: Piperidine. (1999, September). New Jersey Department of Health and Senior Services.
  • SAFETY DATA SHEET: Piperidine. (2023, March 16). Acros Organics. Provides detailed hazard identification and first-aid measures for piperidine.
  • Chemical Safety Data Sheet: 1-(3-Methoxypropyl)-4-piperidinamine. (2025, July 26). ChemicalBook.
  • Safety Data Sheet: 4-Piperidone (hydrochloride hydrate). (2025, August 18). Cayman Chemical.
  • 3-Methoxy-2-piperidone SDS. (n.d.). ECHEMI. Provides hazard identification for a similar compound, classifying it as harmful if swallowed and a potential skin sensitizer.
  • Hazard Summary: Piperazine Dihydrochloride. (2004, September). New Jersey Department of Health and Senior Services.
  • Safety Data Sheet: 4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride. (n.d.). AK Scientific, Inc.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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